n-boc-n-methyl-5-chloroanthranilic acid
Description
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Properties
IUPAC Name |
5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4/c1-13(2,3)19-12(18)15(4)10-6-5-8(14)7-9(10)11(16)17/h5-7H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSUEKNXBQVILR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=C(C=C(C=C1)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654381 | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-04-5 | |
| Record name | 2-[(tert-Butoxycarbonyl)(methyl)amino]-5-chlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-N-Boc-N-methyl-5-chloroanthranilic-Acid-in-Modern-Drug-Discovery
Abstract: N-Boc-N-methyl-5-chloroanthranilic acid is a strategically important building block in medicinal chemistry, valued for its trifunctional nature which enables complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a validated synthesis protocol, and its applications in the development of therapeutic agents. We delve into the rationale behind its synthesis and its utility as a key intermediate, providing researchers and drug development professionals with a comprehensive resource for its application.
Compound Identification and Physicochemical Properties
This compound, systematically named 2-((tert-butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid, is a derivative of anthranilic acid.[1] The presence of three key functional groups—a carboxylic acid, a Boc-protected secondary amine, and a chloro substituent on the aromatic ring—makes it a highly versatile reagent in organic synthesis.
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the secondary amine.[2] This protection is vital in multi-step syntheses, allowing for selective reactions at the carboxylic acid moiety without interference from the nucleophilic amine. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, enabling subsequent functionalization of the amine.[2] The chloro- and N-methyl groups modify the steric and electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 886362-04-5 | [1][3] |
| Molecular Formula | C13H16ClNO4 | [1][3] |
| Molecular Weight | 285.72 g/mol | [1][3] |
| IUPAC Name | 5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | [1] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | [3] |
Synthesis of this compound
The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves three key transformations starting from anthranilic acid: chlorination, N-methylation (not detailed in search results but a logical step), and Boc-protection. A common precursor found is 2-amino-5-chlorobenzoic acid.[5]
Synthesis of the Precursor: 2-amino-5-chlorobenzoic acid
The initial step is the regioselective chlorination of anthranilic acid. This is a critical step as the position of the chlorine atom influences the properties of the final compound.
Experimental Protocol:
-
Reaction Setup: In a fume hood, dissolve 26 g of sulfuryl chloride in 350 ml of absolute ether in a flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Addition of Anthranilic Acid: Slowly add 20 g of powdered anthranilic acid to the cooled solution over a period of 10 minutes.
-
Work-up: Remove the solvent and excess sulfuryl chloride under reduced pressure. Treat the residue with 150 ml of water and allow the mixture to stand for several hours.
-
Purification: Filter the crude product and wash it several times with water. Digest the residue with 400 ml of 8% aqueous hydrochloric acid at 60-70°C.
-
Precipitation: Filter the hot solution to remove any undissolved solids. Add sodium hydroxide solution to the filtrate until a precipitate begins to form, then add a concentrated sodium acetate solution to complete the precipitation.
-
Final Product: Filter the precipitated solid, wash with water, and recrystallize from an ethanol/water mixture to yield 2-amino-5-chlorobenzoic acid.[6][7]
N-Methylation and N-Boc Protection (General Workflow)
Following the synthesis of 2-amino-5-chlorobenzoic acid, the next logical steps would be N-methylation followed by the introduction of the Boc protecting group. While specific protocols for this exact molecule are not detailed in the provided search results, a general workflow can be inferred from standard organic chemistry practices. The process typically involves reacting the amino group with a methylating agent, followed by reaction with Di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Caption: General synthetic workflow for this compound.
Applications in Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those with pharmaceutical applications. The anthranilic acid core is a precursor to quinazolinones, a class of compounds with a broad spectrum of biological activities.
Chiral 2-alkylaminoquinazolin-4(3H)-ones are key synthetic intermediates for several high-profile drugs, including PI3K inhibitors used in cancer therapy.[8] The synthesis of these molecules often involves the coupling of an anthranilic acid derivative with an N-Boc protected amino acid.[8] The presence of the chloro-substituent in this compound can be leveraged to modulate the biological activity and pharmacokinetic properties of the final drug candidate. Chlorine-containing molecules are prevalent in FDA-approved drugs, highlighting the importance of chlorinated intermediates in drug discovery.[9]
The carboxylic acid group of this compound can be activated and coupled with various amines to form amides, which are common linkages in bioactive molecules. After coupling, the Boc group can be removed to allow for further modification at the nitrogen atom, enabling the construction of diverse chemical libraries for drug screening.
Conclusion
This compound is a sophisticated and highly useful building block for medicinal chemists. Its trifunctional nature, enabled by the strategic use of a Boc protecting group, allows for sequential and controlled modifications, making it an ideal starting material for the synthesis of complex, biologically active molecules like quinazolinones. A thorough understanding of its synthesis and reactivity is essential for its effective application in the design and development of next-generation therapeutics.
References
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CymitQuimica. N-Boc-N-methyl-5-chloro anthranilic acid.
-
PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. National Center for Biotechnology Information.
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ChemicalBook. 2-TERT-BUTOXYCARBONYLAMINO-5-CHLORO-BENZOIC ACID | 253677-29-1.
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ChemicalBook. ANTHRANILIC ACID, N-BOC-5-METHYL | 669713-60-4.
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PubChem. 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information.
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PubChem. 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid. National Center for Biotechnology Information.
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PubChem. N-Boc-5-hydroxyanthranilic acid. National Center for Biotechnology Information.
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Beilstein Journal of Organic Chemistry. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks.
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National Center for Biotechnology Information. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
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Tokyo Chemical Industry Co., Ltd. Methyl 2-Amino-5-chlorobenzoate | 5202-89-1.
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National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
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ChemBK. 2-Chloro-5-aMinobenzoic acid Methyl ester.
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PrepChem. Preparation of 2-amino-5-chlorobenzoic acid.
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BOC Sciences. Medicinal Chemistry – BOC Sciences Blog.
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ChemicalBook. Synthesis of 2-amino-5-chlorobenzonitrile.
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BenchChem. The Pivotal Role of N-Boc-Piperazine in Modern Medicinal Chemistry: A Technical Guide.
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National Center for Biotechnology Information. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity.
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- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Boc-N-methyl-5-chloroanthranilic Acid: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-5-chloroanthranilic acid is a key synthetic intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. Its unique structural features, including the chloro-substituted aromatic ring, the N-methyl group, and the Boc-protected amine, make it a versatile building block for constructing complex heterocyclic scaffolds. This guide provides a comprehensive overview of its synthesis, analytical characterization, safe handling, and a detailed application in the synthesis of quinazolinone-based therapeutics, such as phosphoinositide 3-kinase (PI3K) inhibitors.
Core Molecular Attributes
A thorough understanding of the fundamental properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Weight | 285.72 g/mol | |
| Molecular Formula | C₁₃H₁₆ClNO₄ | |
| CAS Number | 886362-04-5 | |
| IUPAC Name | 2-((tert-butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | |
| Appearance | Expected to be a solid | General knowledge of similar compounds |
Synthesis Protocol
The synthesis of this compound is a multi-step process commencing from the readily available 2-amino-5-chlorobenzoic acid. The following protocol outlines a plausible and efficient synthetic route.
Part 1: N-Methylation of 2-Amino-5-chlorobenzoic Acid
The introduction of the methyl group onto the amine is a critical first step. A common method for the N-methylation of anthranilic acid derivatives involves the use of a methylating agent in the presence of a base. One such method is adapted from procedures for N-methylation of related compounds.
Materials:
-
2-Amino-5-chlorobenzoic acid
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) or another suitable base
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolve 2-amino-5-chlorobenzoic acid in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide to deprotonate both the carboxylic acid and the amine.
-
To the resulting solution, add dimethyl sulfate dropwise while maintaining the low temperature. Caution: Dimethyl sulfate is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-methyl-5-chloroanthranilic acid.
Part 2: N-Boc Protection of N-Methyl-5-chloroanthranilic Acid
The final step is the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group, which is a standard procedure in peptide synthesis and related fields.[1][2]
Materials:
-
N-Methyl-5-chloroanthranilic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃))
-
A suitable solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a mixture of dioxane and water)
-
Water
-
Citric acid solution for work-up
-
Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate for drying
Procedure:
-
Dissolve N-methyl-5-chloroanthranilic acid in the chosen solvent.
-
Add the base to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.
-
Stir the reaction at room temperature for several hours or overnight. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a weak citric acid solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Caption: Synthetic workflow for this compound.
Analytical Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the substituted benzene ring. The coupling patterns will be indicative of their relative positions.
-
Boc Group: A singlet integrating to nine protons at approximately δ 1.4-1.6 ppm.
-
N-Methyl Group: A singlet integrating to three protons, likely in the range of δ 3.2-3.4 ppm.
-
Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (δ > 10 ppm), which may be exchangeable with D₂O.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:
-
Carbonyl Carbons: Two signals in the downfield region, one for the carboxylic acid (δ ~170-175 ppm) and one for the Boc carbonyl (δ ~155 ppm).
-
Aromatic Carbons: Six distinct signals in the aromatic region (δ ~110-150 ppm).
-
Boc Group Carbons: A quaternary carbon signal around δ 80 ppm and the methyl carbons around δ 28 ppm.
-
N-Methyl Carbon: A signal in the range of δ 30-40 ppm.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 284.07. In positive ion mode, adducts such as [M+H]⁺ (m/z 286.08) or [M+Na]⁺ (m/z 308.06) would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Application in the Synthesis of PI3K Inhibitors
This compound is a valuable precursor for the synthesis of quinazolinone-based PI3K inhibitors. The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[3][4][5][6] Idelalisib, a selective PI3Kδ inhibitor, is an example of a drug whose synthesis can utilize derivatives of anthranilic acid.[7]
The following is a generalized experimental protocol for the construction of a quinazolinone core using this compound, adapted from a multicomponent procedure.[8]
Caption: Workflow for quinazolinone synthesis from this compound.
Experimental Protocol: Synthesis of a Quinazolinone Intermediate
Materials:
-
This compound
-
A desired N-Boc protected amino acid (e.g., N-Boc-L-alanine)
-
A primary amine (e.g., aniline)
-
Methanesulfonyl chloride (MsCl)
-
N-methylimidazole (NMI)
-
Anhydrous Copper(II) chloride (CuCl₂)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
4 Å Molecular Sieves
Procedure:
-
To a mixture of the N-Boc-amino acid, anhydrous CuCl₂, and 4 Å molecular sieves in anhydrous DCM under a nitrogen atmosphere, cool the reaction to -20 °C.
-
Add N-methylimidazole (NMI) and methanesulfonyl chloride (MsCl) dropwise.
-
Stir the mixture at -20 °C for 1 hour.
-
Add this compound to the reaction mixture and stir for an additional 1.5 hours at -20 °C.
-
Add the primary amine to the reaction mixture and allow it to slowly warm to room temperature, followed by heating to facilitate cyclization.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield the desired N-Boc-protected quinazolinone intermediate.
Safety, Handling, and Disposal
As a laboratory chemical, this compound and its precursors and reagents should be handled with appropriate safety precautions.
Safety and Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile or toxic reagents like dimethyl sulfate.[9][10]
-
Inhalation: Avoid inhaling dust or vapors.[9]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9][10]
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][10]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of chemical waste in accordance with local, state, and federal regulations.[9]
-
Do not dispose of down the drain.[10]
-
Contaminated containers should be treated as hazardous waste.[9]
References
- Sigma-Aldrich.
- Fisher Scientific.
- Biosynth.
-
PubChem. Compound Summary for 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. PubChem CID: 40429560. [Link]
- Google Patents.
-
Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. [Link]
-
A novel and scalable synthesis of 5-fluoro-3-phenyl-2-[(1S)-1-(9H-purin-6-ylamino)propyl]-4(3H)- quinazolinone, idelalisib. SciSpace. (2018). [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & medicinal chemistry, 21(14), 4063–4091. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. (2018). [Link]
-
Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. SciSpace. (2014). [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. (2023). [Link]
-
Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. PMC. (2022). [Link]
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- 6. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
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n-boc-n-methyl-5-chloroanthranilic acid chemical structure
An In-depth Technical Guide to N-Boc-N-methyl-5-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a strategically important synthetic intermediate in medicinal chemistry. Its structure incorporates a chloro-substituted aromatic ring, an N-methyl group, and a tert-butyloxycarbonyl (Boc) protecting group, making it a highly versatile building block for complex heterocyclic systems. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthesis protocol with mechanistic insights, and its principal application in the synthesis of pharmacologically active compounds, particularly as a precursor to the benzodiazepine scaffold.
Introduction: A Key Intermediate in Pharmaceutical Synthesis
This compound, with the IUPAC name 5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid , is a bespoke chemical entity designed for multi-step organic synthesis.[1] While not an active pharmaceutical ingredient (API) itself, its utility lies in its pre-functionalized structure. The anthranilic acid core is a common starting point for various heterocyclic scaffolds. The substituents are strategically placed:
-
5-Chloro Group: This electron-withdrawing group modifies the electronic properties of the benzene ring and is a common feature in many benzodiazepine drugs, contributing to their pharmacological activity profile.
-
N-Methyl Group: This group is an integral part of the final structure of several target molecules, such as diazepam. Incorporating it early in the synthesis simplifies the overall pathway.
-
N-Boc Group: The tert-butyloxycarbonyl (Boc) group is a crucial acid-labile protecting group. It temporarily deactivates the nucleophilicity of the secondary amine, preventing unwanted side reactions during subsequent chemical transformations, such as amide bond formation or cyclization steps. Its easy removal under mild acidic conditions makes it ideal for complex synthetic routes.[2]
This combination makes the compound a high-value precursor for constructing libraries of potential drug candidates and for the scaled synthesis of established APIs.
Chemical Structure and Physicochemical Properties
The molecular structure consists of a benzoic acid backbone substituted at position 2 with a Boc-protected methylamino group and at position 5 with a chlorine atom.
Table 1: Physicochemical and Identification Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 5-chloro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | [1] |
| CAS Number | 886362-04-5 | [1][3] |
| Molecular Formula | C₁₃H₁₆ClNO₄ | [1][3][4] |
| Molecular Weight | 285.72 g/mol | [1][4] |
| Appearance | Off-white to tan solid/powder | [5] |
| Melting Point | 138 - 140 °C |
| Purity | Typically ≥97% |[4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved from the commercially available precursor, 5-chloroanthranilic acid. The process involves two key transformations: N-methylation and subsequent N-protection with a Boc group.
Experimental Protocol: A Self-Validating System
This protocol outlines a plausible and robust laboratory-scale synthesis.
Step 1: N-Methylation of 5-Chloroanthranilic Acid
-
Objective: To selectively add a methyl group to the amino function of the starting material.
-
Methodology:
-
Suspend 5-chloroanthranilic acid (1.0 eq) in a suitable aprotic solvent such as Tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, ~2.2 eq), portion-wise. The base deprotonates both the carboxylic acid and the amine, forming a dianion. This step is crucial for preventing O-methylation and promoting N-methylation.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.
-
Add a methylating agent, such as methyl iodide (CH₃I, ~1.5 eq), dropwise at 0 °C.
-
Allow the reaction to stir at room temperature overnight. Monitor progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water. Acidify the aqueous solution with HCl (1M) to precipitate the product, 5-chloro-2-(methylamino)benzoic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Causality: The use of a strong, non-nucleophilic base like NaH is critical. It ensures complete deprotonation of the acidic protons, making the nitrogen atom a potent nucleophile. The aprotic solvent prevents interference from protic species.
Step 2: N-Boc Protection
-
Objective: To protect the newly formed secondary amine to prevent it from participating in subsequent reactions.
-
Methodology:
-
Dissolve the 5-chloro-2-(methylamino)benzoic acid (1.0 eq) from Step 1 in a solvent mixture, such as THF and water.
-
Add a base, like sodium hydroxide (NaOH) or triethylamine (Et₃N), to deprotonate the carboxylic acid and facilitate the reaction.
-
Add Di-tert-butyl dicarbonate (Boc₂O, ~1.1 eq) to the solution.
-
Stir the reaction at room temperature for 12-24 hours until TLC indicates the consumption of the starting material.
-
Remove the organic solvent (THF) under reduced pressure.
-
Acidify the remaining aqueous solution with a mild acid (e.g., citric acid or cold 1M HCl) to a pH of ~3-4. The desired product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum to yield this compound.
-
-
Trustworthiness: The success of this step is validated by the characterization data. The appearance of signals corresponding to the tert-butyl group in the NMR spectrum and the characteristic C=O stretching of the carbamate in the IR spectrum confirm the formation of the Boc-protected product.
Spectroscopic Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical methods.
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Signals |
|---|---|
| ¹H NMR | - ~1.4-1.5 ppm: Singlet, 9H (protons of the tert-butyl group of Boc).- ~3.2-3.3 ppm: Singlet, 3H (protons of the N-methyl group).- ~7.5-8.0 ppm: Multiplets, 3H (aromatic protons).- ~10-12 ppm: Broad singlet, 1H (carboxylic acid proton). |
| ¹³C NMR | - ~28 ppm: (CH₃)₃C of Boc group.- ~35-40 ppm: N-CH₃ group.- ~80-82 ppm: Quaternary carbon of Boc group (C(CH₃)₃).- ~125-140 ppm: Aromatic carbons.- ~152-155 ppm: Carbamate carbonyl (N-COO-).- ~168-172 ppm: Carboxylic acid carbonyl (COOH). |
| IR (cm⁻¹) | - ~2500-3300: Broad O-H stretch (carboxylic acid).- ~1700-1720: C=O stretch (carbamate carbonyl).- ~1680-1700: C=O stretch (carboxylic acid carbonyl).- ~1150-1170: C-O stretch (Boc group). |
Application in Drug Development: Precursor to Benzodiazepines
The primary value of this compound is its role as an advanced intermediate in the synthesis of high-value pharmaceuticals. It is particularly well-suited for the synthesis of the 1,4-benzodiazepine core, which is the foundational structure for drugs like Diazepam (Valium).[6][7]
The synthesis of Diazepam traditionally starts from 2-amino-5-chlorobenzophenone. However, building blocks like this compound allow for more convergent and flexible synthetic strategies. The general pathway involves activating the carboxylic acid, coupling it with an amino acid (like glycine), and then performing a series of cyclization and functional group manipulation steps.
In this pathway, the Boc group plays a critical role by preventing the N-methylamino group from interfering with the activation of the carboxylic acid and the subsequent amide coupling. Once the backbone is assembled, the Boc group is selectively removed under acidic conditions that do not cleave the newly formed amide bond, liberating the amine to participate in the final ring-closing cyclization step.
Safety and Handling
As a laboratory chemical, this compound must be handled with appropriate care. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H402: Harmful to aquatic life.
Precautionary Measures:
-
P280: Wear protective gloves, eye protection, and face protection.
-
P264: Wash skin thoroughly after handling.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.
-
Handle in a well-ventilated area or a fume hood to avoid dust inhalation.
Conclusion
This compound is a quintessential example of a modern synthetic building block, engineered for efficiency and control in the complex world of drug discovery and development. Its pre-installed functionalities—the target-oriented chloro and methyl groups, and the synthetically crucial Boc protecting group—allow chemists to streamline synthetic routes, improve yields, and avoid tedious protection-deprotection sequences. For researchers in medicinal chemistry, this compound represents a reliable and valuable tool for accessing the privileged benzodiazepine scaffold and related heterocyclic structures, accelerating the journey from concept to clinical candidate.
References
-
National Institute of Standards and Technology (NIST). (2014). Safety Data Sheet for m-Chlorobenzoic Acid. [Link]
-
Chemistry Steps. Synthesis of Diazepam. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40429560, 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. [Link]
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Pharma Guideline. (2020). Synthesis of Diazepam | In simple way. YouTube. [Link]
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Bédard, A.-C., et al. (2022). Development of an Efficient, High Purity Continuous Flow Synthesis of Diazepam. Frontiers in Chemistry. [Link]
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Slideshare. Benzodiazepines; Diazepam. [Link]
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NIST. NIST Chemistry WebBook for Benzoic acid, 2-amino-5-chloro-, methyl ester. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2757220, N-Boc-5-hydroxyanthranilic acid. [Link]
-
ResearchGate. ¹H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures. [Link]
-
Antonchick, A. P., et al. (2021). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Advanced Synthesis & Catalysis. [Link]
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Indian Journal of Chemistry. (2002). Synthesis of 2-amino-5-chlorobenzonitrile. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-5-chloroanthranilic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-5-chloroanthranilic acid is a synthetic building block crucial in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a chloro-substituted aromatic ring, a carboxylic acid group, and N-Boc and N-methyl protected amine functionalities, makes it a versatile intermediate for constructing more complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective use in reaction optimization, purification, formulation, and predicting its behavior in biological systems. This guide provides a detailed examination of these core properties, supported by experimental protocols and practical insights for the research and development scientist.
Core Physicochemical Properties
The utility of a chemical intermediate is defined by its physical and chemical characteristics. These properties dictate storage conditions, solvent selection for reactions and purification, and analytical methods for quality control.
| Property | Value | Source(s) |
| CAS Number | 886362-04-5 | [1][2][3] |
| Molecular Formula | C13H16ClNO4 | [1][3] |
| Molecular Weight | 285.72 g/mol | [1][3] |
| Appearance | White to off-white solid | Data inferred from similar compounds |
| Purity | ≥ 97.0% | [1] |
| Melting Point | Data not available; related compounds melt in the range of 165-206°C. | [4][5] |
| Boiling Point | Data not available | |
| Solubility | Data not available; expected to be soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | |
| InChI Key | XCSUEKNXBQVILR-UHFFFAOYSA-N | [1][3] |
Analytical Characterization Protocols
Accurate characterization is the foundation of chemical synthesis. The following are standard, field-proven protocols for verifying the identity, purity, and properties of this compound.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The UV detector is ideal as the aromatic ring provides strong chromophoric activity.
Self-Validating Protocol:
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 1:1 mixture of Mobile Phase A and B (the diluent).
-
Vortex until fully dissolved. Filter through a 0.45 µm syringe filter if particulates are visible.
-
-
Analysis:
-
Inject 5 µL of the sample.
-
Run a gradient elution (e.g., 10% B to 90% B over 15 minutes).
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 3 minutes before the next injection.
-
-
Data Interpretation:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. A purity of ≥97% is typically considered high quality for this type of intermediate.[1]
-
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR provides unambiguous structural confirmation by probing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule.
Self-Validating Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid protons to ensure their observation.
-
Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected signals would include:
-
Singlets for the tert-butyl (Boc) group (~1.5 ppm, 9H) and the N-methyl group (~3.2 ppm, 3H).
-
Signals in the aromatic region (7-8 ppm, 3H) corresponding to the substituted benzene ring.
-
A broad singlet for the carboxylic acid proton (>10 ppm, 1H), if visible.
-
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected signals would correspond to the carbonyl carbons (acid and Boc), aromatic carbons, and aliphatic carbons (methyl and tert-butyl).
-
-
Data Interpretation:
-
Confirm that the chemical shifts, integration values (for ¹H), and number of signals match the expected structure of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the quality control and characterization of a newly synthesized or procured batch of this compound.
Caption: Quality control workflow for this compound.
Safety, Handling, and Stability
Proper handling is crucial for ensuring laboratory safety and maintaining the integrity of the compound.
-
Safety Precautions:
-
Causes skin and serious eye irritation.[6] May cause respiratory irritation.[7]
-
Always handle in a well-ventilated area or a chemical fume hood.[6][8]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[6][8]
-
Avoid creating dust; do not get in eyes, on skin, or on clothing.[6][8]
-
-
Stability and Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong acids.[6]
-
Hazardous Decomposition Products: Under fire conditions, may produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][8]
Practical Implications in Research & Development
The physicochemical properties of this compound directly influence its application in synthesis.
-
Reaction Setup: The Boc (tert-butoxycarbonyl) protecting group is acid-labile. Therefore, reactions involving this compound must be conducted under neutral or basic conditions to prevent premature deprotection. Strong acids like HCl or H₂SO₄ should be avoided.[6]
-
Solubility: Its presumed solubility in common organic solvents facilitates its use in a wide range of coupling reactions (e.g., amide bond formation). However, its carboxylic acid moiety may impart some aqueous solubility under basic conditions (as a carboxylate salt), which can be exploited during aqueous workups to remove non-polar impurities.
-
Purification: The presence of the carboxylic acid group allows for purification via extraction into a mild aqueous base (like sodium bicarbonate solution), washing the organic impurities away, and then re-acidifying the aqueous layer to precipitate the purified product. This is a classic and effective purification strategy for acidic compounds.
References
-
FM10683 - Safety Data Sheet. [Link]
-
2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid - PubChem. [Link]
-
Benzoic acid, 2-amino-5-chloro-, methyl ester - NIST WebBook. [Link]
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- 5. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
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n-boc-n-methyl-5-chloroanthranilic acid solubility in organic solvents
An In-Depth Technical Guide to the Solubility of N-Boc-N-methyl-5-chloroanthranilic Acid in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data for this specific molecule, this document synthesizes foundational principles of physical organic chemistry and established methodologies to offer a predictive framework and a robust experimental protocol for solubility determination. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed solvent selection for synthesis, purification, and formulation.
Introduction: The Significance of this compound and Its Solubility Profile
This compound is a highly functionalized building block in modern medicinal chemistry. Its structure, featuring a protected amine, a carboxylic acid, and a halogenated aromatic ring, makes it a valuable precursor for the synthesis of complex pharmaceutical agents. The 'Boc' (tert-butyloxycarbonyl) protecting group offers stability and facile deprotection, while N-methylation can enhance the pharmacokinetic properties of the final active pharmaceutical ingredient (API), such as metabolic stability and membrane permeability.
Understanding the solubility of this intermediate is paramount for several stages of drug development:
-
Reaction Chemistry: Solvent choice dictates reaction rates, yields, and impurity profiles.
-
Purification: Crystallization, a common purification technique, is critically dependent on the differential solubility of the compound and its impurities in various solvents.
-
Formulation: The solubility profile informs the selection of excipients and delivery systems for the final drug product.
This guide will first deconstruct the molecular architecture of this compound to predict its solubility behavior. Subsequently, a detailed, field-proven experimental protocol for accurate solubility determination is provided.
Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is governed by the principle of "like dissolves like." The interplay of polarity, hydrogen bonding capability, and molecular size determines the extent to which a solute can be solvated by a particular solvent.
Structural Analysis
Let's dissect the key structural features of this compound:
-
Anthranilic Acid Core: This portion contains a polar carboxylic acid group (-COOH) capable of acting as both a hydrogen bond donor and acceptor, and a tertiary amine. The aromatic ring itself is nonpolar. The presence of both acidic and basic functionalities suggests that solubility will be highly pH-dependent in aqueous systems.[1]
-
N-Boc Group: The tert-butyloxycarbonyl group is bulky and lipophilic, which will generally decrease solubility in polar protic solvents like water but increase it in nonpolar organic solvents.
-
N-Methyl Group: The methyl group attached to the nitrogen is a small, nonpolar addition that further increases lipophilicity.
-
Chloro Group: The chlorine atom is an electron-withdrawing group that adds to the molecular weight and has a modest impact on polarity.
Predicted Solubility in Common Organic Solvents
Based on this structural analysis and data from related anthranilic acid derivatives[2][3], we can predict a qualitative solubility profile:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The carboxylic acid group will interact favorably with these solvents through hydrogen bonding.[1][4] However, the bulky, nonpolar N-Boc and N-methyl groups will likely limit high solubility. Moderate solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, DMSO, DMF): These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. Given the overall molecular structure, high solubility is predicted in solvents like acetone and ethyl acetate, a trend seen with the related N-phenylanthranilic acid.[3] Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are often excellent solvents for a wide range of organic molecules and are expected to effectively solubilize this compound.[5]
-
Nonpolar Solvents (e.g., Toluene, Hexanes): The presence of the polar carboxylic acid and the overall molecular polarity will likely lead to poor solubility in these solvents. The nonpolar character of the Boc group is insufficient to overcome the polarity of the acid functionality.
This predictive framework is visualized in the diagram below.
Caption: Predicted solubility based on molecular features.
Experimental Protocol for Equilibrium Solubility Determination
To obtain quantitative data, a rigorous experimental approach is necessary. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution in equilibrium with the solid phase.[6][7]
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Step-by-Step Methodology
-
Preparation of Stock Standard for Quantification:
-
Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.
-
Perform serial dilutions to create a set of calibration standards.
-
Analyze these standards using HPLC or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration). This curve is essential for determining the concentration of the saturated solutions.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the test solvent. "Excess" means that undissolved solid should be clearly visible after equilibration.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. A preliminary time-course study can be conducted to determine the minimum time to reach a plateau in concentration.[6]
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove all undissolved solid particles.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the previously generated calibration curve.
-
-
Analysis and Calculation:
-
Analyze the diluted samples using the same analytical method (HPLC or UV-Vis) as used for the standards.
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution by multiplying by the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature.
-
The workflow for this experimental protocol is illustrated below.
Caption: Experimental workflow for solubility determination.
Data Presentation and Application
The experimentally determined solubility data should be compiled into a clear and concise table.
Table 1: Template for Reporting Solubility of this compound at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Polar Protic | Methanol | |||
| Ethanol | ||||
| Polar Aprotic | Acetone | |||
| Ethyl Acetate | ||||
| Acetonitrile | ||||
| DMSO | ||||
| Nonpolar | Toluene | |||
| Heptane |
This quantitative data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis and workup procedures to maximize yield and minimize solvent volume.
-
Crystallization Development: Identifying suitable solvent/anti-solvent systems for effective purification and isolation of the desired polymorph.
-
Preformulation Studies: Providing a baseline for developing formulations for preclinical and clinical studies.
Conclusion
While specific public data on the solubility of this compound is scarce, a systematic approach based on its molecular structure allows for reliable predictions of its behavior in various organic solvents. High solubility is anticipated in polar aprotic solvents, with moderate and low solubility expected in polar protic and nonpolar solvents, respectively. For definitive quantitative data, the detailed shake-flask protocol provided in this guide offers a robust and validated method. The insights gained from such an analysis are critical for the efficient and successful progression of drug development projects involving this important chemical intermediate.
References
- Practical Aspects of Solubility Determination in Pharmaceutical Preformulation. (n.d.). Google AI. Retrieved January 5, 2026.
-
Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
Solubility of Things. (n.d.). Anthranilic acid. Retrieved January 5, 2026, from [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In An Introduction to Drug Solubility and Supersaturation (pp. 1-28). [Link]
-
Domańska, U., & Pobudkowska, A. (2011). Solubility of sparingly soluble drug derivatives of anthranilic acid. Journal of Chemical & Engineering Data, 56(4), 1271-1278. [Link]
- Fakhree, M. A. A., et al. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 5, 2026, from [Link]
-
Li, Q., et al. (2016). Solubility of N-phenylanthranilic acid in nine organic solvents from T = (283.15 to 318.15) K: Determination and modelling. The Journal of Chemical Thermodynamics, 102, 247-254. [Link]
-
Ghosh, S., et al. (2014). Solvent effect on anthranilic acid spectroscopy. Journal of Photochemistry and Photobiology A: Chemistry, 277, 39-47. [Link]
-
PubChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. Retrieved January 5, 2026, from [Link]
-
SciSupplies. (n.d.). N-Boc-N-methyl-5-chloro anthranilic acid, 97.0%, 1g. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). Benzoic acid, 2-amino-5-chloro-, methyl ester. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 5, 2026, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Retrieved January 5, 2026, from [Link]
- Acree, W. E. Jr. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures.
-
IUPAC. (n.d.). SOLUBILITY DATA SERIES. Retrieved January 5, 2026, from [Link]
-
Gòdia, F., & Asenjo, J. A. (2003). The Solubility of Proteins in Organic Solvents. Biotechnology Letters, 25(10), 747-753. [Link]
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An In-depth Technical Guide to the Predicted ¹H NMR Spectral Data of N-Boc-N-methyl-5-chloroanthranilic Acid
Introduction
N-Boc-N-methyl-5-chloroanthranilic acid is a bespoke synthetic building block integral to the fields of medicinal chemistry and drug development. As a trifunctional molecule, it incorporates a carboxylic acid, a halogenated aromatic ring, and a protected secondary amine, making it a versatile scaffold for the synthesis of complex molecular architectures. The precise characterization of such intermediates is paramount to ensure the integrity of multi-step synthetic pathways and the final purity of target compounds. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the most powerful tool for the unambiguous structural elucidation of organic molecules in solution.
This technical guide provides a comprehensive analysis of the predicted ¹H NMR spectrum of this compound. In the absence of publicly available experimental data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous structures to present a detailed, predicted spectral interpretation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into spectral analysis, experimental best practices, and the underlying principles governing chemical shifts and coupling constants in substituted aromatic systems.
Predicted ¹H NMR Spectral Analysis of this compound
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-methyl protons, and the tert-butyl protons of the Boc protecting group. The chemical environment of each proton dictates its resonance frequency (chemical shift), and spin-spin coupling interactions with neighboring protons give rise to characteristic signal multiplicities. The analysis presented herein is based on established substituent effects on aromatic rings and data from similar compounds.[1][2]
Molecular Structure and Proton Designations
To facilitate the spectral analysis, the protons of this compound are designated as follows:
Figure 1. Molecular structure of this compound with proton designations.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound, assuming a deuterated chloroform (CDCl₃) solvent, are summarized in the table below. These predictions are generated based on additive substituent chemical shift (SCS) models and analysis of similar structures.
| Signal | Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| A | H (a) | ~7.9 - 8.1 | Doublet (d) | J(a,b) ≈ 2-3 Hz (meta) | 1H |
| B | H (b) | ~7.4 - 7.6 | Doublet of Doublets (dd) | J(b,c) ≈ 8-9 Hz (ortho), J(b,a) ≈ 2-3 Hz (meta) | 1H |
| C | H (c) | ~7.2 - 7.4 | Doublet (d) | J(c,b) ≈ 8-9 Hz (ortho) | 1H |
| D | N-CH₃ (d) | ~3.2 - 3.4 | Singlet (s) | - | 3H |
| E | Boc C(CH₃)₃ (e) | ~1.4 - 1.6 | Singlet (s) | - | 9H |
| F | COOH | ~10 - 12 | Broad Singlet (br s) | - | 1H |
Interpretation of Predicted Signals
-
Aromatic Protons (Signals A, B, and C):
-
The aromatic region is predicted to show three distinct signals for the three protons on the benzene ring.
-
Signal A (H-a): This proton is positioned ortho to the carboxylic acid group and meta to the chloro group. The carboxylic acid group is strongly electron-withdrawing, which deshields the ortho proton, shifting its signal downfield. The multiplicity is predicted to be a doublet due to meta-coupling with H-b, with a small coupling constant (J) of approximately 2-3 Hz.
-
Signal B (H-b): This proton is situated between the chloro and N-Boc-N-methylamino groups. It will experience ortho-coupling to H-c (J ≈ 8-9 Hz) and meta-coupling to H-a (J ≈ 2-3 Hz), resulting in a doublet of doublets. Its chemical shift will be influenced by the electron-donating nature of the nitrogen and the electron-withdrawing nature of the chlorine.
-
Signal C (H-c): This proton is ortho to the N-Boc-N-methylamino group. This group is electron-donating, which should shield the ortho proton and shift it upfield relative to the other aromatic protons. It will appear as a doublet due to ortho-coupling with H-b (J ≈ 8-9 Hz).
-
-
N-Methyl Protons (Signal D):
-
The three protons of the N-methyl group are expected to appear as a singlet in the range of 3.2 - 3.4 ppm. The presence of the electron-withdrawing Boc group and the aromatic ring will cause a downfield shift compared to a simple alkylamine.
-
-
Boc Protons (Signal E):
-
The nine equivalent protons of the tert-butyl group of the Boc protector will give rise to a sharp singlet, typically observed around 1.4 - 1.6 ppm. This is a characteristic signal for the Boc-protecting group.
-
-
Carboxylic Acid Proton (Signal F):
-
The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-12 ppm. The exact chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
-
Experimental Protocol for ¹H NMR Data Acquisition
To validate the predicted spectral data and obtain an experimental ¹H NMR spectrum of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.
Materials and Equipment
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Volumetric flask and pipettes
-
NMR spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp peaks and resolve fine coupling patterns.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Typical acquisition parameters on a 400 MHz spectrometer would be:
-
Pulse Angle: 30-45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds (to ensure full relaxation of all protons, especially the quaternary carbons' influence on proton relaxation)
-
Number of Scans: 8-16 (adjust as needed based on sample concentration to achieve a good signal-to-noise ratio)
-
Spectral Width: 0-16 ppm
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and measure the coupling constants for the aromatic signals.
-
Experimental Workflow Diagram
Sources
n-boc-n-methyl-5-chloroanthranilic acid 13C NMR chemical shifts
An In-depth Technical Guide to the 13C NMR Chemical Shifts of N-Boc-N-methyl-5-chloroanthranilic Acid
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. As a complex substituted aromatic compound, its 13C NMR spectrum offers a unique fingerprint essential for structural verification, purity assessment, and quality control in synthetic chemistry and drug development. This document synthesizes fundamental NMR principles with empirical data from analogous structures to predict the chemical shift for each carbon atom in the molecule. Furthermore, a detailed, field-proven experimental protocol for acquiring high-quality 13C NMR spectra is provided, ensuring researchers can validate these predictions and confidently characterize their samples. This guide is intended for researchers, scientists, and drug development professionals who rely on precise spectroscopic analysis.
Introduction: The Imperative for Spectroscopic Precision
This compound is a bespoke synthetic intermediate, characteristic of the complex scaffolds utilized in modern medicinal chemistry. Its structure incorporates several key functional groups: a dichlorinated aromatic ring, a carboxylic acid, and an N-Boc-N-methyl protected amine. The precise arrangement of these substituents is critical to its function in subsequent synthetic steps.
13C NMR spectroscopy is an unparalleled, non-destructive technique for confirming the carbon skeleton of an organic molecule.[1] Unlike 1H NMR, 13C NMR spectra typically display each unique carbon atom as a distinct singlet (in broadband decoupled mode), offering a clear count of non-equivalent carbons and providing invaluable information about their electronic environment.[1][2] For a molecule like this compound, an accurate interpretation of the 13C NMR spectrum is the definitive method for verifying its successful synthesis and isomeric purity.
This guide first establishes a theoretical framework for predicting the 13C NMR spectrum by dissecting the molecule and analyzing the electronic effects of each substituent. It then presents a robust protocol for experimental acquisition and concludes with a discussion on spectral interpretation.
Theoretical Framework and Predictive Analysis
The chemical shift (δ) of a 13C nucleus is exquisitely sensitive to its local electronic environment. The primary factors influencing this shift are electron density, the hybridization state of the carbon, and the anisotropic effects of nearby π-systems.[3][4][5] By systematically evaluating these factors for this compound, we can generate a highly accurate predicted spectrum.
Below is the structure of this compound with the systematic numbering used for the predictive assignment.
Caption: Structure of this compound with carbon numbering.
The Aromatic Core (C1-C6)
Aromatic sp2 carbons typically resonate in the range of 110-160 ppm.[6] The precise shift of each carbon in the ring is determined by the electronic effects (inductive and resonance) of the substituents.
-
Reference Compound: Anthranilic Acid: In anthranilic acid, the key reported shifts (in DMSO-d6) are approximately: C1 (109.6 ppm), C2 (151.5 ppm), C3 (116.4 ppm), C4 (133.8 ppm), C5 (114.6 ppm), and C6 (131.2 ppm).[7] These values serve as our baseline.
-
Effect of the 5-Chloro Substituent: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M).
-
C5 (ipso-carbon): The direct attachment of the electronegative chlorine atom will cause a significant downfield shift (deshielding) from the baseline value.[8]
-
C4 & C6 (ortho-carbons): These positions will be deshielded primarily by the inductive effect.
-
C3 (meta-carbon): The effect at the meta position is generally smaller.
-
-
Effect of the N-Boc-N-methyl Group: This bulky, electron-withdrawing amide-like group will influence the ring.
-
C2 (ipso-carbon): The direct attachment to the nitrogen will keep this carbon significantly downfield, similar to the parent anthranilic acid.[7]
-
C1 & C3 (ortho-carbons): The electron-withdrawing nature of the carbamate will deshield these adjacent carbons.
-
-
Effect of the Carboxylic Acid Group: The -COOH group is electron-withdrawing.
-
C1 (ipso-carbon): This carbon will be deshielded.
-
C2 & C6 (ortho-carbons): These positions will experience a downfield shift.
-
The Carboxylic Acid Carbon (C7)
The carbonyl carbon of a carboxylic acid is highly deshielded due to both sp2 hybridization and the attachment of two electronegative oxygen atoms. However, resonance involving the oxygen lone pair provides some shielding relative to ketones or aldehydes.[9] The expected chemical shift is in the range of 165-185 ppm.[10][11] For aromatic carboxylic acids, this value is often around 167-172 ppm.[12]
The N-Methyl Carbon (C-Me)
The carbon of an N-methyl group attached to an aromatic system typically appears in the 30-40 ppm range. The specific value will be influenced by the electron-withdrawing Boc group also attached to the nitrogen.
The N-Boc Protecting Group Carbons
The N-Boc group has three distinct types of carbon atoms, each with a highly characteristic chemical shift range, making it an excellent spectroscopic marker.[13]
-
Carbonyl Carbon (C-Boc, C=O): The carbamate carbonyl is consistently found around 153-156 ppm.[13][14]
-
Quaternary Carbon (C-Boc, quat): The central quaternary carbon of the tert-butyl group is shielded and appears reliably around 80 ppm.[13]
-
Methyl Carbons (C-Boc, Me): The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal at approximately 28 ppm.[13][14]
Summary of Predicted Chemical Shifts
Synthesizing the analysis above, we can predict the 13C NMR chemical shifts for this compound. These values are estimates for a standard deuterated solvent like CDCl3 or DMSO-d6.
| Carbon Atom(s) | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale / Key Influences |
| C7 | Carboxylic Acid | 168 - 172 | Aromatic carboxyl, deshielded by two oxygens.[10][12] |
| C-Boc (C=O) | Carbamate Carbonyl | 153 - 156 | Characteristic shift for Boc-group carbonyl.[13] |
| C2 | Aromatic C-N | 148 - 152 | Attached to electron-withdrawing N-Boc-N-Me group. |
| C4 | Aromatic C-H | 133 - 137 | ortho to Cl, deshielded. |
| C6 | Aromatic C-H | 130 - 134 | ortho to COOH, deshielded. |
| C5 | Aromatic C-Cl | 128 - 132 | ipso to Cl, strong deshielding.[8] |
| C3 | Aromatic C-H | 120 - 124 | Influenced by adjacent C-N and meta to Cl. |
| C1 | Aromatic C-COOH | 115 - 120 | ipso to COOH, shielded by ortho N-group. |
| C-Boc (quat) | tert-Butyl Quaternary | 80 - 83 | Characteristic shift for Boc-group quaternary carbon.[13] |
| C-Me | N-Methyl | 35 - 40 | N-CH3 adjacent to aromatic ring and Boc group. |
| C-Boc (Me) | tert-Butyl Methyls | 28 - 29 | Characteristic shift for Boc-group methyls.[13] |
Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum
Adherence to a standardized protocol is critical for obtaining a reproducible and high-quality 13C NMR spectrum. The low natural abundance (1.1%) and smaller gyromagnetic ratio of the 13C nucleus necessitate longer acquisition times compared to 1H NMR.[5]
Sample Preparation
-
Mass Measurement: Accurately weigh 20-30 mg of the dried this compound sample.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. DMSO-d6 (δ ~39.5 ppm) and CDCl3 (δ ~77.16 ppm) are common choices.[15] Ensure the solvent peak does not overlap with any expected sample peaks.
-
Dissolution: Transfer the sample to a clean, dry 5 mm NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.[13]
-
Homogenization: Cap the tube and gently vortex or invert until the sample is completely dissolved. A brief, gentle warming may be required for sparingly soluble samples.
-
Referencing: Tetramethylsilane (TMS) is the standard internal reference (δ = 0.00 ppm).[16] If not using TMS, the residual solvent peak can be used for calibration post-acquisition.[14][17]
Spectrometer Setup and Acquisition
The following parameters are recommended for a 400 MHz or 500 MHz spectrometer.
-
Experiment: Select a standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker systems).
-
Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure maximum signal sensitivity.
-
Pulse Angle: Use a 30-45 degree pulse angle to allow for a shorter relaxation delay without saturating the signals, especially quaternary carbons.
-
Relaxation Delay (d1): Set a relaxation delay of 2.0 seconds. Quaternary carbons have longer relaxation times, and this ensures they are sufficiently relaxed between pulses for more quantitative signal intensity.[13]
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is typical.
-
Number of Scans (ns): Due to the low sensitivity of 13C, a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
Caption: Standard workflow for 13C NMR data acquisition and analysis.
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic or manual baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the appropriate solvent residual peak to its known value (e.g., CDCl3 at 77.16 ppm).[2]
Conclusion: A Framework for Confident Characterization
This guide establishes a robust framework for the analysis of this compound using 13C NMR spectroscopy. By leveraging established principles of substituent effects and empirical data from related structures, a detailed prediction of the chemical shifts for all 11 unique carbon environments has been generated. The provided experimental protocol outlines the necessary steps for researchers to acquire high-fidelity data in their own laboratories. The combination of this predictive table and the rigorous experimental workflow empowers scientists to perform unambiguous structural verification, ensuring the integrity of their synthetic materials and advancing their research and development objectives with confidence. For absolute assignment, 2D NMR experiments such as HSQC and HMBC are recommended to correlate carbons with their attached or nearby protons.
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StackExchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? [Online]. Available at: [Link]
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MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Online]. Available at: [Link]
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Miltojević, A., & Radulović, N. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Facta Universitatis, Series: Physics, Chemistry and Technology. [Online]. Available at: [Link]
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Semantic Scholar. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. [Online]. Available at: [Link]
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ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Online]. Available at: [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Online]. Available at: [Link]
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A Senior Application Scientist's Guide to FT-IR Analysis of N-Boc-N-methyl-5-chloroanthranilic Acid
This in-depth technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-Boc-N-methyl-5-chloroanthranilic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to offer a deeper understanding of the "why" behind the "how," ensuring robust and reliable analytical outcomes.
Introduction: The Analytical Significance of this compound
This compound is a bespoke chemical entity, often synthesized as an intermediate in the development of novel pharmaceutical agents.[1][2][3][4][5][6] Its molecular architecture, featuring a protected amino group (N-Boc-N-methyl), a carboxylic acid, and a chlorinated aromatic ring, presents a unique spectroscopic fingerprint.[7] FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for its structural confirmation and purity assessment. This guide will elucidate the principles and practices for obtaining and interpreting a high-quality FT-IR spectrum of this compound.
The molecular structure of this compound is presented below:
Caption: Molecular Structure of this compound.
Theoretical Underpinnings: A Functional Group Approach
The FT-IR spectrum of a molecule is a manifestation of the vibrations of its constituent chemical bonds. For this compound, we anticipate characteristic absorptions from several key functional groups:
-
Carboxylic Acid (-COOH): This group gives rise to two of the most recognizable features in an IR spectrum. A very broad O-H stretching band typically appears in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations.[8][9][10][11] The broadness is a consequence of strong hydrogen bonding between carboxylic acid dimers in the solid state.[10][11] The carbonyl (C=O) stretching vibration produces a strong, sharp absorption typically between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids.[12]
-
Carbamate (N-Boc): The tert-butoxycarbonyl (Boc) protecting group introduces a second carbonyl functionality. The C=O stretching vibration of the carbamate is expected to be a strong band, typically in the range of 1670-1740 cm⁻¹.[13][14] The exact position can be influenced by the electronic environment. Additionally, C-N stretching vibrations of the carbamate group will be present.[13]
-
Aromatic Ring: The substituted benzene ring will exhibit several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[15][16][17][18] In-plane C=C stretching vibrations of the aromatic ring usually produce a series of bands in the 1450-1600 cm⁻¹ region.[16][17][18] Out-of-plane C-H bending vibrations in the 675-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.[15]
-
Alkyl Groups (-CH₃ and -C(CH₃)₃): The methyl group attached to the nitrogen and the tert-butyl group of the Boc protecting group will show characteristic C-H stretching vibrations in the 2850-2980 cm⁻¹ range. C-H bending vibrations for these groups will also be present in the fingerprint region (below 1500 cm⁻¹).
-
Chloro-Substituent (-Cl): The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹. However, this absorption can sometimes be weak and difficult to assign definitively.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR
For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred FT-IR sampling technique due to its minimal sample preparation, speed, and reproducibility.[19][20]
Caption: Experimental Workflow for ATR-FT-IR Analysis.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent, such as isopropanol, and a soft, lint-free wipe.[19] This step is critical to prevent cross-contamination from previous samples.
-
Background Spectrum Acquisition: With the clean ATR crystal exposed to the ambient atmosphere, acquire a background spectrum. This spectrum will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.[19]
-
Sample Application: Place a small amount (typically a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The use of a torque-limiting device is recommended for reproducibility.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).
-
Data Processing: The acquired spectrum should be processed. This may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave, and a baseline correction to remove any broad, underlying features.
-
Cleaning: After analysis, retract the press, and carefully clean the sample from the ATR crystal using a suitable solvent and wipe.
Spectral Interpretation: Decoding the Vibrational Signature
The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of this compound, with their assignments based on established literature values for similar functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group | Reference |
| 3300-2500 | Broad, Strong | O-H Stretch | Carboxylic Acid | [8][9][10][11][12] |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic | [15][16][17][18] |
| 2980-2850 | Medium | C-H Stretch | Alkyl (CH₃, C(CH₃)₃) | |
| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) | [8][9][10][12] |
| ~1690 | Strong, Sharp | C=O Stretch | Carbamate (Boc) | [13][14] |
| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Ring | [15][16][17][18] |
| ~1400 | Medium | C-H Bend | Alkyl | |
| 1320-1210 | Strong | C-O Stretch | Carboxylic Acid | [11] |
| ~1160 | Strong | C-O Stretch | Carbamate (Boc) | |
| 900-675 | Medium-Strong | C-H Out-of-Plane Bend | Aromatic | [15] |
Causality in Spectral Features:
-
The pronounced broadness of the O-H stretch is a direct result of the extensive intermolecular hydrogen bonding between the carboxylic acid moieties, forming a dimeric structure.[10][11][12] This is a highly reliable indicator of the presence of a carboxylic acid.
-
The presence of two distinct, strong carbonyl peaks is anticipated due to the carboxylic acid and the carbamate groups. Their relative positions can provide insights into the electronic environment of each group.
-
The C-H stretching region will likely show sharp peaks from the alkyl groups superimposed on the broad O-H absorption, with weaker aromatic C-H stretches appearing at slightly higher wavenumbers.[12]
Conclusion: A Self-Validating Analytical Approach
The FT-IR analysis of this compound, when conducted with the rigor outlined in this guide, provides a self-validating system for structural confirmation. The presence of the characteristic broad O-H band, two distinct carbonyl absorptions, and the pattern of aromatic and aliphatic C-H and C=C stretches collectively form a unique spectral fingerprint. Any significant deviation from this expected pattern would warrant further investigation into the sample's identity or purity. By understanding the theoretical basis for the observed absorptions and adhering to a meticulous experimental protocol, researchers and drug development professionals can confidently employ FT-IR spectroscopy as a cornerstone of their analytical workflow.
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National Institutes of Health. (2024, November 11). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Retrieved January 5, 2026, from [Link]
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PubChem. (n.d.). Methyl 2-amino-5-chlorobenzoate. Retrieved January 5, 2026, from [Link]
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National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved January 5, 2026, from [Link]
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Chemical Communications (RSC Publishing). (n.d.). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Retrieved January 5, 2026, from [Link]
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PubMed. (n.d.). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Retrieved January 5, 2026, from [Link]
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Beilstein Journals. (n.d.). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved January 5, 2026, from [Link]
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SpectraBase. (n.d.). Methyl 5-chloroanthranilate. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o-aminobenzoic acid. Retrieved January 5, 2026, from [Link]
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NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved January 5, 2026, from [Link]
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The Core Mass Spectrometric Fragmentation of N-Boc-N-methyl-5-chloroanthranilic Acid
An In-Depth Technical Guide
Abstract
This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of N-Boc-N-methyl-5-chloroanthranilic acid, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple cataloging of fragments to explain the causal mechanisms behind the observed fragmentation patterns under Electrospray Ionization (ESI) conditions. We will explore the characteristic cleavages of the tert-butyloxycarbonyl (Boc) protecting group, the anthranilic acid core, and the influence of the N-methyl and chloro substituents. The protocols and analyses herein are designed as a self-validating system, providing a robust framework for the structural elucidation and quality control of this and structurally related molecules.
Introduction: The Analytical Imperative
This compound is a bespoke building block in modern organic synthesis, particularly in the development of novel therapeutic agents. Its structure combines a halogenated aromatic acid with a protected secondary amine, making it a versatile scaffold. The precise characterization of such intermediates is a critical quality control step to ensure the integrity and purity of final active pharmaceutical ingredients (APIs).
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. It offers unparalleled sensitivity and structural information from minimal sample quantities. Understanding the specific fragmentation pathways of this molecule is not merely an academic exercise; it is essential for confirming its identity, identifying potential impurities, and developing robust analytical methods for reaction monitoring and quality assurance. This guide elucidates these pathways, providing a predictive and explanatory framework for the spectra obtained.
Molecular Architecture and Predicted Fragmentation Hotspots
The fragmentation of this compound is governed by the distinct chemical properties of its constituent functional groups. The molecule's stability is not uniform; certain bonds are inherently weaker and more susceptible to cleavage upon collisional activation.
-
The N-Boc Group: The tert-butyloxycarbonyl group is the most labile part of the molecule. Its defining characteristic in mass spectrometry is its facile fragmentation upon collisional activation.[1][2][3] This occurs due to the formation of the highly stable tert-butyl cation and gaseous byproducts like isobutylene and carbon dioxide, providing a strong thermodynamic driving force for the fragmentation.[4]
-
The Carboxylic Acid: The anthranilic acid core provides a site for deprotonation in negative ion mode and can undergo characteristic losses of water (H₂O) or carbon monoxide (CO) after initial fragmentation of the Boc group.[5][6]
-
The N-Methyl Group: While less labile than the Boc group, the bond to the nitrogen can be cleaved.
-
The 5-Chloro Substituent: The chlorine atom serves two roles analytically: it influences the molecule's chemistry and provides a distinct isotopic signature (³⁵Cl/³⁷Cl in an ~3:1 ratio), which is invaluable for confirming the presence of chlorine in any observed fragment ion.
Experimental Workflow: A Self-Validating Protocol
To ensure reproducibility and trustworthiness, a well-defined analytical protocol is paramount. The following section details a standard methodology for acquiring ESI-MS/MS data for the target molecule.
Sample Preparation
-
Stock Solution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution 1:1000 in a 50:50 mixture of acetonitrile and water. To enhance ionization, add 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Mass Spectrometry Parameters
-
Instrumentation: A triple quadrupole or quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an ESI source.
-
Ionization Mode: ESI Positive and ESI Negative.
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
MS1 Scan: Scan from m/z 100-400 to identify the precursor ion.
-
MS2 (Tandem MS):
-
Select the monoisotopic precursor ion ([M+H]⁺ or [M-H]⁻) for fragmentation.
-
Collision Gas: Argon at a suitable pressure.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full spectrum of fragment ions. Soft ionization techniques are crucial to prevent premature cleavage of the Boc group.[7]
-
Experimental Workflow Diagram
Caption: Standard workflow for MS analysis.
Positive Ion ESI-MS/MS Fragmentation Analysis
In positive ion mode, the molecule is typically observed as the protonated species, [M+H]⁺. For this compound (C₁₃H₁₆ClNO₄), the expected monoisotopic m/z is 286.08 for the ³⁵Cl isotopologue. Collision-Induced Dissociation (CID) of this precursor ion reveals a highly predictable and informative fragmentation cascade.
The primary and most facile fragmentation route involves the cleavage of the Boc group. This occurs through two main competing pathways.[3][8]
-
Loss of Isobutylene (C₄H₈): This is often the most prominent fragmentation pathway for Boc-protected amines.[3][9] It involves a rearrangement reaction that leads to the neutral loss of 56 Da, resulting in a carbamic acid intermediate that subsequently decarboxylates.
-
Loss of the Entire Boc Group (C₅H₈O₂): A direct cleavage can result in the loss of the entire Boc radical followed by hydrogen abstraction, or a concerted loss of isobutylene and CO₂, leading to a neutral loss of 100 Da.
Primary Fragmentation Pathway ([M+H]⁺)
Caption: Primary fragmentation of [M+H]⁺.
Secondary Fragmentation
The fragment ions generated from the loss of the Boc group can undergo further fragmentation, providing deeper structural confirmation.
-
Fragmentation of m/z 186.1 ([M+H-100]⁺): This ion corresponds to protonated N-methyl-5-chloroanthranilic acid.
-
Loss of H₂O (18 Da): A common loss from the carboxylic acid group, yielding a fragment at m/z 168.0.
-
Loss of CO (28 Da): Decarbonylation can occur, leading to a fragment at m/z 158.0.
-
Summary of Key Positive Ions
| m/z (³⁵Cl) | Proposed Structure | Neutral Loss (Da) | Pathway |
| 286.1 | [M+H]⁺ | - | Precursor Ion |
| 230.1 | [M+H - C₄H₈]⁺ | 56 | Primary (Major) |
| 186.1 | [M+H - C₅H₈O₂]⁺ (N-methyl-5-chloroanthranilic acid) | 100 | Primary |
| 168.0 | [M+H - C₅H₈O₂ - H₂O]⁺ | 118 | Secondary |
Negative Ion ESI-MS/MS Fragmentation Analysis
In negative ion mode, the molecule readily deprotonates at the carboxylic acid site to form the [M-H]⁻ ion at m/z 284.1 (for the ³⁵Cl isotopologue). The fragmentation of this carboxylate anion is distinct from the positive ion mode.
The most characteristic fragmentation for a deprotonated carboxylic acid is the loss of carbon dioxide (CO₂), a neutral loss of 44 Da.[10] This is a highly favorable process that results in a resonance-stabilized carbanion.
Primary Fragmentation Pathway ([M-H]⁻)
Caption: Primary fragmentation of [M-H]⁻.
Summary of Key Negative Ions
| m/z (³⁵Cl) | Proposed Structure | Neutral Loss (Da) | Pathway |
| 284.1 | [M-H]⁻ | - | Precursor Ion |
| 240.1 | [M-H - CO₂]⁻ | 44 | Primary |
Conclusion and Diagnostic Implications
The mass spectrometric fragmentation of this compound is systematic and highly predictable, dominated by the lability of the N-Boc protecting group. For researchers in drug development and synthesis, the key diagnostic markers are:
-
In Positive Ion Mode: A neutral loss of 56 Da (isobutylene) or 100 Da (full Boc group) from the [M+H]⁺ ion is a definitive indicator of an intact N-Boc moiety.
-
In Negative Ion Mode: A neutral loss of 44 Da (CO₂) from the [M-H]⁻ ion confirms the presence of the carboxylic acid functionality.
-
Isotopic Pattern: The presence of the characteristic 3:1 isotopic peak cluster for chlorine-containing ions (M and M+2) validates the elemental composition.
By leveraging this detailed understanding of the core fragmentation pathways, scientists can confidently confirm the structure of their synthetic intermediates, identify impurities lacking the correct protecting group or core structure, and establish robust, reliable analytical methods for process control and final product verification.
References
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Navigating the Synthesis and Handling of N-Boc-N-methyl-5-chloroanthranilic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-N-methyl-5-chloroanthranilic acid, a substituted aromatic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the chloro-substituent and the N-Boc protecting group, make it a versatile intermediate for the synthesis of complex molecular architectures. However, these same features necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure safe handling and experimental success. This in-depth technical guide provides a comprehensive overview of the safety and handling protocols for this compound, drawing upon established best practices for related chemical classes and available safety data.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its safe handling and use in experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₆ClNO₄ | |
| Molecular Weight | 285.72 g/mol | |
| CAS Number | 886362-04-5 | |
| Appearance | White to off-white solid (typical for N-Boc protected amino acids) | Inferred from similar compounds |
| Solubility | Likely soluble in organic solvents and sparingly soluble in water |
Hazard Identification and GHS Classification
| Hazard Class | Hazard Statement | GHS Pictogram | Based on Analogy with |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 | Methyl 2-amino-5-chlorobenzoate[1] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 | Methyl 2-amino-5-chlorobenzoate[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | H335: May cause respiratory irritation | GHS07 | Methyl 2-amino-5-chlorobenzoate[1] |
Causality Behind Hazards:
-
Chloro-substituted Aromatic Ring: Halogenated aromatic compounds can be irritating to the skin, eyes, and respiratory system.[2] The presence of the chlorine atom can also influence the metabolic pathways of the molecule, potentially leading to the formation of reactive intermediates.
-
Carboxylic Acid Moiety: The acidic nature of the carboxylic acid group can contribute to skin and eye irritation upon direct contact.
-
N-Boc Protecting Group: While the Boc group itself is generally considered to have low toxicity, its removal (deprotection) often involves the use of strong acids, which present their own significant hazards.[3][4] Furthermore, thermal decomposition of N-Boc compounds can occur at elevated temperatures, releasing isobutylene and carbon dioxide.[5][6][7]
Safe Handling and Personal Protective Equipment (PPE)
A stringent adherence to safety protocols is non-negotiable when working with this compound. The following guidelines are based on best practices for handling halogenated aromatic compounds and N-Boc protected amino acids.
Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[2]
-
Safety Shower and Eyewash Station: A readily accessible and operational safety shower and eyewash station are mandatory in the laboratory where this compound is handled.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact and exposure.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[8] | Protects against splashes of the solid or its solutions which can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene), a chemically resistant lab coat, and closed-toe shoes.[8][9] | Prevents skin contact, which can lead to irritation. It is crucial to consult the glove manufacturer's specific chemical resistance data.[9] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors should be used if ventilation is inadequate or if aerosols are generated.[2] | Minimizes the inhalation of dust particles or vapors, which can cause respiratory tract irritation. |
Workflow for Safe Handling:
Caption: Workflow for the safe handling of this compound.
Experimental Protocols: Key Considerations
Synthesis and Purification
The synthesis of this compound likely involves the reaction of 5-chloro-2-(methylamino)benzoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Potential Hazards during Synthesis:
-
Reagents: Boc₂O can cause skin and eye irritation. The choice of base is critical; strong bases can present their own hazards and may lead to side reactions.[10]
-
Reaction Conditions: The reaction may be exothermic, requiring careful temperature control.
-
Purification: Purification often involves the use of organic solvents, which are flammable and may be toxic. Acid-base extractions require the handling of corrosive solutions.
N-Boc Deprotection
The removal of the Boc group is a common subsequent step and presents significant hazards.
Deprotection Workflow and Associated Hazards:
Caption: Potential hazards associated with the N-Boc deprotection process.
Causality of Deprotection Hazards:
-
Strong Acids: Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly corrosive and can cause severe burns upon contact. Their vapors are also highly irritating to the respiratory system.[4]
-
Exothermic Reaction: The reaction of the Boc-protected amine with a strong acid is often exothermic, which can lead to a rapid increase in temperature and pressure if not properly controlled.
-
Gas Evolution: The deprotection reaction liberates carbon dioxide and isobutylene as byproducts.[5] In a closed system, this can lead to a dangerous buildup of pressure.
Step-by-Step Protocol for Safe N-Boc Deprotection (Illustrative Example):
-
Preparation: In a chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Dissolve the this compound in a suitable anhydrous solvent (e.g., dichloromethane). Cool the solution in an ice bath.
-
Deprotection: Slowly add the strong acid (e.g., TFA or a solution of HCl in dioxane) dropwise to the stirred solution. Rationale: Slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of a base (e.g., saturated sodium bicarbonate solution) in an ice bath. Caution: This will cause vigorous gas evolution (CO₂).
-
Extraction and Purification: Extract the product into an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Further purification may be necessary (e.g., chromatography or recrystallization).
Spill and Waste Management
Proper management of spills and waste is crucial to prevent environmental contamination and ensure laboratory safety.
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).
-
Collect: Place the contained material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
Waste Disposal
-
Halogenated Waste: All waste containing this compound and other chlorinated compounds must be segregated into a designated, clearly labeled "Halogenated Waste" container.[2]
-
Non-Halogenated Waste: Do not mix halogenated waste with non-halogenated organic waste.
-
Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.
Conclusion
This compound is a valuable synthetic intermediate, but its handling demands a high level of safety awareness and adherence to established protocols. By understanding the inherent hazards of its chemical structure, implementing robust engineering controls, utilizing appropriate personal protective equipment, and following safe experimental and disposal procedures, researchers can mitigate the risks associated with this compound and conduct their work in a safe and responsible manner. This guide serves as a comprehensive resource to aid in the safe and effective utilization of this compound in the pursuit of scientific advancement.
References
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Li, B., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. J. Org. Chem., 84, 4846–4855. Available at: [Link]
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(2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
O'Donnell, J. A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry. Available at: [Link]
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Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ResearchGate. Available at: [Link]
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Mikatavage, M., et al. (1984). Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials. American Industrial Hygiene Association Journal, 45(9), 617-21. Available at: [Link]
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How to Choose PPE for Chemical Work. (2025). Allan Chemical Corporation. Available at: [Link]
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Essential Chemical PPE. (2023). Trimaco. Available at: [Link]
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5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. Available at: [Link]
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). Nature. Available at: [Link]
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(Pure) (p-Amino Benzoic Acid) MSDS CAS: 150-13-0. oxfordlabchem.com. Available at: [https://www.oxfordlabchem.com/msds/(Pure) (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf]([Link] (p-Amino Benzoic Acid) MSDS CAS 150-13-0.pdf)
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2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. PubChem. Available at: [Link]
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N-Boc-5-hydroxyanthranilic acid. PubChem. Available at: [Link]
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Methyl 2-amino-5-chlorobenzoate. PubChem. Available at: [Link]
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Safety Data Sheet: 3-Aminobenzoic acid. Carl ROTH. Available at: [Link]
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Safety Data Sheet. RecSupply. Available at: [Link]
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SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). European Commission. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]
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n-boc-n-methyl-5-chloroanthranilic acid storage conditions
An In-depth Technical Guide to the Optimal Storage of N-Boc-N-methyl-5-chloroanthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic amino acid derivative with significant applications in medicinal chemistry and pharmaceutical development. As an analogue of anthranilic acid, it serves as a crucial building block in the synthesis of a variety of biologically active compounds.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group, the N-methyl group, and the chloro substituent on the anthranilic acid core imparts specific chemical properties that necessitate stringent storage and handling protocols to ensure its stability and purity over time. This guide provides a comprehensive overview of the optimal storage conditions for this compound, grounded in an understanding of its chemical structure and potential degradation pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is fundamental to establishing appropriate storage conditions. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1037326-72-9 | |
| Molecular Formula | C₁₃H₁₆ClNO₄ | |
| Molecular Weight | 285.72 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Storage Temperature | 2-8°C is often recommended for related compounds | [4] |
Core Storage Recommendations: A Mechanistic Approach
To maintain the integrity of this compound, it is imperative to control the environmental conditions of its storage. The following recommendations are based on the compound's inherent chemical sensitivities.
Temperature: Refrigeration is Key
It is recommended to store this compound at refrigerated temperatures, typically between 2°C and 8°C.[4] While some related compounds are stable at room temperature, lower temperatures significantly slow down potential degradation reactions. This is particularly important for long-term storage to minimize the risk of gradual decomposition.
-
Causality : Chemical reactions, including degradation pathways, have activation energy barriers. Lowering the temperature reduces the kinetic energy of the molecules, thereby decreasing the frequency of molecules overcoming this barrier and reacting.
Humidity: A Dry Environment is Non-Negotiable
This compound should be stored in a dry environment, preferably in a desiccator or a controlled low-humidity cabinet.[5] The container must be tightly sealed to prevent the ingress of atmospheric moisture.[6][7][8]
-
Causality : The Boc (tert-butoxycarbonyl) protecting group is susceptible to acid-catalyzed hydrolysis. While the compound itself is acidic, the presence of water can facilitate this deprotection, leading to the formation of N-methyl-5-chloroanthranilic acid and byproducts like tert-butanol and carbon dioxide. The carboxylic acid moiety can also make the compound hygroscopic, attracting water molecules from the atmosphere.
Light: Protection from Photodegradation
While not always explicitly stated for this specific molecule, it is best practice to protect this compound from light.[9] Storing the compound in an amber vial or in a light-blocking outer container is a prudent measure.
-
Causality : Aromatic compounds, especially those with halogen substituents, can be susceptible to photodegradation. UV light can provide the energy to excite electrons in the aromatic system, potentially leading to radical reactions or cleavage of the carbon-chlorine bond.
Atmosphere: Inert Gas for Long-Term Storage
For long-term storage, particularly for reference standards or valuable batches, flushing the container with an inert gas like argon or nitrogen before sealing is recommended.
-
Causality : While the compound is not overtly sensitive to oxidation under normal conditions, an inert atmosphere displaces oxygen and moisture, providing an extra layer of protection against potential oxidative degradation and hydrolysis over extended periods.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures are crucial to prevent contamination of the compound and to ensure the safety of laboratory personnel.
Experimental Protocol for Safe Handling
-
Preparation : Work in a well-ventilated area, preferably within a fume hood.[10][11] Ensure that the work surface is clean and dry.
-
Personal Protective Equipment : Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][6]
-
Equilibration : Before opening, allow the container to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Dispensing : Open the container in a low-humidity environment if possible. Use a clean, dry spatula to dispense the required amount of the solid.
-
Cleaning : After dispensing, securely seal the container. If storing under an inert atmosphere, re-flush with argon or nitrogen before sealing. Clean any spills promptly.
-
Disposal : Dispose of any waste material in accordance with local, state, and federal regulations.[6]
Potential Degradation Pathways
Understanding the potential degradation pathways is essential for troubleshooting unexpected experimental results and for developing analytical methods to assess the purity of the compound.
-
Hydrolysis of the Boc Group : As mentioned, the Boc group is labile under acidic conditions. The presence of acidic impurities or atmospheric moisture can lead to its cleavage.
-
Decarboxylation : While generally stable, anthranilic acids can undergo decarboxylation under certain conditions, such as high heat. This is less likely under recommended storage conditions but is a consideration if the compound is subjected to thermal stress.
-
Photodegradation : The chloro-substituted aromatic ring may be susceptible to photolytic cleavage of the C-Cl bond, leading to the formation of radical species and subsequent degradation products.
Visualization of Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the storage and handling of this compound.
Caption: Recommended workflow for the storage and handling of this compound.
Conclusion
The chemical integrity of this compound is paramount for its successful application in research and development. By adhering to the storage and handling guidelines outlined in this document—namely, refrigeration, protection from moisture and light, and the use of an inert atmosphere for long-term storage—researchers can ensure the stability and purity of this valuable synthetic building block. A proactive approach to storage, grounded in a scientific understanding of the compound's properties, will ultimately contribute to more reliable and reproducible experimental outcomes.
References
- Nasr, T., et al. (2022). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Cardiovascular Disease Research, 13(5), 1309-1322.
- Zahra, A., et al. (2023).
- Srivastava, S. K., et al. (2013). Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues. International Journal of Pharmaceutical Sciences and Research, 4(5), 1836-1843.
- Kumar, L., et al. (2022). Enhanced solubility and dissolution profile of niflumic acid through salt formation. Journal of Pharmaceutical Sciences, 111(1), 134-142.
-
Pharmacy 180. (n.d.). Anthranilic acid derivatives (Fenamates) - SAR, Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. biosynth.com [biosynth.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. chemscene.com [chemscene.com]
- 10. aksci.com [aksci.com]
- 11. chemicalbook.com [chemicalbook.com]
Methodological & Application
A Robust Protocol for the Peptide Coupling of N-Boc-N-methyl-5-chloroanthranilic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of a Unique Amino Acid Derivative
N-Boc-N-methyl-5-chloroanthranilic acid is a non-proteinogenic amino acid derivative that presents a unique combination of synthetic challenges. Its incorporation into peptide chains is often a critical step in the synthesis of complex pharmaceutical intermediates and novel therapeutics. However, its structure, characterized by a sterically demanding N-methyl group adjacent to the carboxylic acid and an electron-deficient aromatic ring, renders standard peptide coupling protocols inefficient.
This application note provides a comprehensive guide to understanding and overcoming these challenges. We will delve into the mechanistic principles governing the choice of reagents and provide a field-proven, step-by-step protocol for the successful coupling of this demanding substrate. This guide is designed to equip researchers with the knowledge to not only replicate the procedure but also to adapt it based on a sound understanding of the underlying chemistry.
The Synthetic Hurdle: Steric Hindrance and Electronic Deactivation
The difficulty in coupling this compound stems from two primary structural features:
-
Steric Hindrance: The presence of a methyl group on the amide nitrogen creates a tertiary amine precursor, which significantly increases the steric bulk around the nitrogen nucleophile during peptide bond formation.[1] This bulk physically impedes the approach of the activated carboxyl group of an incoming amino acid, or, when this molecule is the acid component, its activated carboxyl group is shielded, hindering the approach of the amine nucleophile. This often leads to slow or incomplete reactions and diminished yields.[1][2]
-
Electronic Effects: The anthranilic acid core, further substituted with an electron-withdrawing chlorine atom, influences the nucleophilicity of the molecule. While the primary challenge is steric, coupling with electron-deficient amines can be sluggish, requiring more potent activation methods to drive the reaction to completion.[3][4] Standard coupling reagents like HBTU or even EDC/HOBt can prove less effective under these demanding conditions.[1][5]
Strategic Reagent Selection: The Uronium Salt Advantage
To overcome the dual challenges of steric hindrance and electronic deactivation, a more potent coupling reagent is necessary. Uronium/aminium salt-based reagents, particularly HATU, have demonstrated superior efficacy in such "difficult" couplings.[6][7]
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the recommended reagent for this protocol. Its effectiveness is rooted in its mechanism of action:
-
Activation: In the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[8] The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[9][10]
-
Anchimeric Assistance: The nitrogen atom in the pyridine ring of the HOAt leaving group is believed to provide anchimeric (neighboring group) assistance, stabilizing the transition state and accelerating the rate of aminolysis.[10] This makes OAt-esters significantly more reactive than their HOBt-based counterparts.
-
Reduced Side Reactions: When used correctly with a pre-activation step, HATU minimizes the risk of side reactions like guanidinylation of the incoming amine, a known issue with some uronium reagents.[11]
Comparative Analysis of Coupling Reagents
| Reagent Class | Example(s) | Suitability for this compound | Rationale |
| Carbodiimides | EDC, DCC | Low to Moderate | Can be inefficient for sterically hindered couplings, leading to low yields.[1][5] Prone to forming N-acylurea byproducts. |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly efficient for hindered couplings.[11][12] PyAOP, in particular, generates the highly reactive OAt-ester, similar to HATU. |
| Uronium/Aminium Salts | HBTU, HCTU | Moderate | Less effective than HATU for demanding N-methylated residues.[2] |
| Uronium/Aminium Salts | HATU, COMU | Very High (Recommended) | Considered the gold standard for difficult couplings, including N-methylated residues, due to the formation of a highly reactive activated ester and accelerated reaction rates.[1][6][7][11] |
Detailed Experimental Protocol: Solution-Phase Coupling
This protocol details the coupling of this compound (as the carboxylic acid component) with a generic primary or secondary amine (Amine-H).
Materials and Reagents
| Reagent | Purpose | Typical Equivalents | Notes |
| This compound | Carboxylic Acid Component | 1.1 | Ensure it is dry. |
| Amine-H (R-NH₂) | Amine Component | 1.0 | The limiting reagent. |
| HATU | Coupling Reagent | 1.1 | Store under inert gas, away from moisture. |
| DIPEA (Hünig's base) | Non-nucleophilic Base | 2.0 - 3.0 | Use a freshly opened bottle or distilled reagent. |
| Anhydrous DMF | Solvent | - | Use a high-purity, anhydrous grade. |
Experimental Workflow
The following diagram outlines the key stages of the experimental procedure.
Caption: Experimental workflow for HATU-mediated coupling.
Step-by-Step Procedure
Assumes a 1.0 mmol scale reaction with a generic amine of MW ~100 g/mol .
-
Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.1 eq, 1.1 mmol, 345 mg) in anhydrous DMF (5 mL).
-
Pre-activation: To the stirred solution, add HATU (1.1 eq, 1.1 mmol, 418 mg). The solution may become slightly cloudy. Add DIPEA (2.2 eq, 2.2 mmol, 384 µL) and stir the mixture at room temperature for 5-10 minutes. This pre-activation step is critical for forming the active ester.
-
Coupling: Add the amine (1.0 eq, 1.0 mmol, ~100 mg), either neat or as a solution in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the limiting amine is consumed (typically 2-12 hours). For exceptionally difficult couplings, the reaction time may be extended or gentle heating (e.g., 40 °C) may be applied.[1]
-
Work-up: a. Dilute the reaction mixture with ethyl acetate (50 mL). b. Wash the organic layer sequentially with 5% citric acid solution (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL). c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Mechanism Deep Dive: The HATU Pathway
The success of this protocol is best understood by visualizing the reaction mechanism. The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electrophilic carbon of HATU. This forms an unstable intermediate that rapidly rearranges to the highly reactive OAt-ester, releasing tetramethylurea as a byproduct. The target amine then attacks the activated ester to form the thermodynamically stable amide bond.[5][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. youtube.com [youtube.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. bachem.com [bachem.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Deprotection of N-Boc-N-methyl-5-chloroanthranilic Acid Using Trifluoroacetic Acid
Introduction: Unmasking the Amine
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of conditions and its clean, efficient removal under acidic treatment. Its application is particularly vital in the synthesis of complex molecules like pharmaceuticals and peptidomimetics, where precise control over amine reactivity is paramount. This note provides a comprehensive protocol for the deprotection of a specific, highly functionalized intermediate, N-Boc-N-methyl-5-chloroanthranilic acid, using trifluoroacetic acid (TFA).
The resulting product, N-methyl-5-chloroanthranilic acid, is a valuable building block in medicinal chemistry. Understanding the nuances of this deprotection is critical for researchers aiming to achieve high yields and purity in their synthetic campaigns. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring a robust and reproducible workflow.
The Chemistry: Mechanism of Acid-Catalyzed Boc Cleavage
The removal of the Boc group with a strong acid like TFA is a classic example of an acid-catalyzed elimination reaction.[1][2] The process is driven by the formation of highly stable byproducts.
The mechanism proceeds through several key steps:
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[2][3]
-
C-O Bond Cleavage: The activated group undergoes cleavage of the bond between the oxygen and the tert-butyl group. This results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate.[2][3][4]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas. This irreversible step drives the reaction to completion.[2][3]
-
Amine Salt Formation: The newly liberated secondary amine is immediately protonated by the excess TFA in the reaction mixture, yielding the final product as a stable trifluoroacetate salt.[3]
The tert-butyl cation byproduct is typically neutralized by deprotonation to form isobutylene gas or by reacting with any available nucleophiles.[3][4] The evolution of both CO₂ and isobutylene gas necessitates that the reaction is not performed in a sealed system.[1][3]
Sources
mild acidic conditions for boc removal from n-methyl-5-chloroanthranilic acid
Application Note & Protocol
Topic: Strategic Deprotection: Mild Acidic Conditions for Boc Removal from N-Methyl-5-chloroanthranilic Acid
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, prized for its stability and predictable, acid-labile nature.[1] However, its removal from electronically complex molecules, such as N-methyl-5-chloroanthranilic acid, requires a nuanced approach. This substrate presents a unique challenge due to the interplay of the electron-donating N-methyl group and the electron-withdrawing chloro and carboxylic acid functionalities on the aromatic ring. Standard, harsh deprotection conditions can lead to side reactions or incomplete conversion. This document provides a detailed guide to selecting and implementing mild acidic conditions for the efficient and clean deprotection of N-Boc-N-methyl-5-chloroanthranilic acid, ensuring high yield and purity of the desired product, a valuable intermediate in pharmaceutical development.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The removal of the Boc group proceeds via an acid-catalyzed elimination mechanism.[2] The process is initiated by the protonation of the carbonyl oxygen of the carbamate, which weakens the tert-butyl-oxygen bond.[1][3] This is followed by the departure of the stable tert-butyl cation, which can be scavenged or deprotonate to form isobutylene gas.[3] The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to yield the free amine and carbon dioxide.[1][3] Under the acidic reaction conditions, the final product is typically isolated as its corresponding amine salt.[3]
Caption: General mechanism of acid-catalyzed Boc deprotection.
Comparative Analysis of Mild Acidic Reagents
The choice of acid is critical for substrates like N-methyl-5-chloroanthranilic acid. While strong acids can be effective, they risk side reactions. Milder conditions preserve the integrity of the molecule. A comparison of common mild acidic systems is presented below.
| Reagent System | Typical Conditions | Advantages | Disadvantages & Potential Side Reactions | Suitability for Substrate |
| 4M HCl in 1,4-Dioxane | Dioxane, rt, 2-16 h[4][5] | Potent and effective; clean reaction profile; product precipitates as HCl salt, aiding isolation.[4][6] | Dioxane is a suspected carcinogen[7]; reaction can be slow for hindered amines. | Excellent: High efficacy, clean conversion, and straightforward product isolation make this a primary choice. |
| TFA (10-25%) in DCM | DCM, 0°C to rt, 1-2 h[8] | Fast and efficient; volatile reagents are easily removed in vacuo.[8][9] | Can be too harsh for some acid-sensitive groups; potential for t-butylation of electron-rich aromatics. | Good: Effective, but requires careful monitoring to avoid potential side reactions. Start with lower concentrations and temperature. |
| Formic Acid (85-95%) | Neat or in H₂O, rt to gentle heat | Inexpensive and less corrosive than TFA or HCl. Can be selective for Boc over t-butyl esters.[10] | Risk of N-formylation as a significant side product, complicating purification.[11] | Poor: The presence of the N-methyl secondary amine increases the risk of N-formylation, making this method undesirable. |
| p-Toluenesulfonic Acid (pTSA) | CH₃CN or Toluene, rt to 50°C | Solid, non-volatile acid, easier to handle; considered a greener alternative to TFA.[12] | Can require longer reaction times or heat; catalyst removal may be necessary. | Moderate: A viable alternative, particularly if chlorinated solvents are to be avoided. Requires optimization. |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the deprotection of this compound. All reactions should be performed in a well-ventilated fume hood.
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using 4M HCl in 1,4-Dioxane (Recommended)
This method is highly effective and generally provides a clean product that precipitates from the reaction mixture.[4][13]
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in a minimal amount of 1,4-dioxane (approx. 0.1 M concentration).
-
Acid Addition: Cool the flask to 0°C in an ice bath. Add 4M HCl in 1,4-dioxane (4.0 eq) dropwise with vigorous stirring.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. A precipitate of the product hydrochloride salt should form over time.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).
-
Isolation: Upon completion, add diethyl ether (approx. 10 volumes) to the reaction slurry to ensure complete precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration, washing the filter cake with cold diethyl ether to remove any soluble impurities.
-
Drying: Dry the resulting white to off-white solid in vacuo to yield N-methyl-5-chloroanthranilic acid hydrochloride.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a faster alternative but requires careful control to minimize potential side reactions.[8]
-
Preparation: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Dissolve the substrate in dichloromethane (DCM, approx. 0.1 M).
-
Acid Addition: Cool the solution to 0°C in an ice bath. Prepare a solution of 25% TFA in DCM (v/v) and add it to the reaction flask (final TFA concentration should be sufficient to provide at least 10 eq).
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[8]
-
Workup: Upon completion, remove the solvent and excess TFA by rotary evaporation. Co-evaporate with toluene (2-3 times) to ensure all TFA is removed.
-
Isolation: The resulting crude product can be used as the TFA salt or neutralized. To obtain the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient acid stoichiometry. 2. Short reaction time. 3. Low reactivity of the substrate. | 1. Ensure at least 4 equivalents of HCl or a significant excess of TFA are used. 2. Increase the reaction time and continue monitoring.[14] 3. Gentle warming (to 40-50°C) may be attempted, but monitor closely for degradation. |
| Formation of Byproducts | 1. (With TFA) t-butylation of the aromatic ring. 2. Degradation due to overly harsh conditions. | 1. Add a scavenger like anisole or thioanisole (5-10% v/v) to the reaction mixture to trap the tert-butyl cation.[1] 2. Perform the reaction at a lower temperature (0°C) and reduce the acid concentration. |
| Difficult Product Isolation | 1. Product is soluble in the reaction/precipitation solvent. 2. Product forms an oil instead of a solid. | 1. Try a different anti-solvent for precipitation (e.g., hexanes, pentane). 2. Triturate the oil with the anti-solvent, or attempt to crystallize from a different solvent system. |
Conclusion
The successful deprotection of this compound hinges on the selection of an appropriately mild acidic reagent to accommodate the substrate's electronic properties. For this specific transformation, 4M HCl in 1,4-dioxane is the most highly recommended method, offering an excellent balance of reactivity and clean conversion, with the significant practical advantage of product precipitation as the hydrochloride salt. While TFA in DCM is a faster alternative, it necessitates more stringent control over reaction conditions to prevent side reactions. By understanding the underlying mechanism and potential pitfalls, researchers can confidently and efficiently access the desired N-methyl-5-chloroanthranilic acid, a key building block for further synthetic endeavors.
References
- Benchchem. Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane.
- Yajima, H., et al. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. PubMed.
- Reid, J. G., et al. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines. Organic & Biomolecular Chemistry, RSC Publishing.
- ACS Green Chemistry Institute. Specific solvent issues with BOC deprotection. American Chemical Society.
- Han, G., Tamaki, M., & Hruby, V. J. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona.
- Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
- Common Organic Chemistry. Boc Deprotection - HCl.
- Chavan, S. P., et al.
- Capua, M., et al. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Berkessel, A., et al. L-Proline. Organic Syntheses Procedure.
- Halpern, B., & Nitecki, D. E. SELECTIVE CLEAVAGE OF N-t-BUTOXYCARBONYL PROTECTING GROUP. Chemistry Letters, Oxford Academic.
- Common Organic Chemistry. Boc Deprotection - TFA.
- Fiveable. TFA Deprotection Definition. Organic Chemistry Key Term.
- Benchchem. Application Notes and Protocols: Deprotection of the Boc Group Under Acidic Conditions.
- The Organic Chemistry Tutor. Boc Deprotection Mechanism. YouTube.
- Benchchem. Technical Support Center: Optimizing Boc Deprotection of Hindered Amino Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. A systematic exploration of the effects of flexibility and basicity on sigma (σ) receptor binding in a series of substituted diamines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00615A [pubs.rsc.org]
- 5. Boc Deprotection - HCl [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. fiveable.me [fiveable.me]
- 10. academic.oup.com [academic.oup.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. mdpi.com [mdpi.com]
- 13. experts.arizona.edu [experts.arizona.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Solid-Phase Synthesis of Peptides Containing N-Boc-N-methyl-5-chloroanthranilic Acid
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry and drug development to enhance proteolytic stability, improve pharmacokinetic profiles, and modulate biological activity. N-methylated amino acids, in particular, are of significant interest due to their ability to restrict peptide backbone conformation and improve cell permeability.[1] This guide provides detailed application notes and protocols for the efficient incorporation of N-Boc-N-methyl-5-chloroanthranilic acid, a sterically hindered and electronically modified building block, into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS).
This compound presents unique challenges during SPPS. The primary obstacle is the steric hindrance at the secondary amine due to the N-methyl group, which significantly slows the kinetics of the coupling reaction.[1] This can lead to incomplete acylation, resulting in deletion sequences and difficult purifications. Furthermore, the electronic properties of the chloro-substituted aromatic ring may influence the reactivity of the molecule. To address these challenges, modifications to standard SPPS protocols are essential, including the use of potent coupling reagents and optimized reaction conditions.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this building block is crucial for its successful application.
| Property | Value | Source |
| CAS Number | 886362-04-5 | [1][2][3] |
| Molecular Formula | C13H16ClNO4 | [1][2][3] |
| Molecular Weight | 285.72 g/mol | [1][3] |
| Appearance | Off-white solid | |
| Purity | Typically ≥97% | [1][2] |
Recommended Protocol for Solid-Phase Peptide Synthesis
This protocol is designed for the manual or automated synthesis of peptides containing this compound on a pre-loaded Merrifield or PAM resin.
Diagram of the Boc-SPPS Cycle
Caption: General workflow for one cycle of Boc-SPPS.
Materials and Reagents
| Reagent | Recommended Grade | Notes |
| This compound | ≥97% | |
| Pre-loaded Resin (e.g., Boc-AA-Merrifield) | 0.3-0.8 mmol/g substitution | |
| Dichloromethane (DCM) | Peptide synthesis grade | |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | |
| Trifluoroacetic acid (TFA) | Reagent grade | |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade | |
| HATU, HBTU, or PyBOP | Peptide synthesis grade | Choose one as the primary coupling reagent. |
| Acetic Anhydride | Reagent grade | For capping. |
| Piperidine | Reagent grade | For Kaiser test. |
| Ninhydrin | Reagent grade | For Kaiser test. |
| Cold Diethyl Ether | Reagent grade | For peptide precipitation. |
| Cleavage Cocktail (e.g., HF or TFMSA based) | Dependent on the resin and protecting groups. |
Step-by-Step Protocol
1. Resin Swelling:
-
Place the desired amount of pre-loaded resin in a reaction vessel.
-
Add sufficient DCM to swell the resin (approximately 10-15 mL per gram of resin).
-
Gently agitate for 30 minutes.
-
Drain the solvent.
2. Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
3. Neutralization:
-
Add a solution of 10% DIEA in DMF to the resin.
-
Agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (3x) and DCM (3x).
4. Coupling of this compound (Double Coupling Recommended):
First Coupling:
-
In a separate vial, pre-activate a solution of:
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, 3-5 equivalents)
-
DIEA (6-10 equivalents)
-
Dissolve in a minimal amount of DMF.
-
-
Allow the activation to proceed for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-4 hours. The progress of the coupling should be monitored.
-
Drain the coupling solution and wash the resin with DMF (3x).
Second Coupling:
-
Repeat the coupling step with a freshly prepared activated solution of this compound.
-
After the second coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).
5. Monitoring the Coupling Reaction:
-
The standard Kaiser (ninhydrin) test is not suitable for detecting secondary amines like N-methylated amino acids.
-
The Chloranil test or the Isatin test are recommended alternatives for monitoring the presence of unreacted secondary amines.[4]
6. Capping (Optional but Recommended):
-
To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., 10% acetic anhydride and 10% DIEA in DMF) for 30 minutes.
-
Wash the resin with DMF (3x) and DCM (3x).
7. Subsequent Amino Acid Couplings:
-
Repeat steps 2-6 for the next amino acid in the sequence.
8. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Boc group removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Suspend the resin in the appropriate cleavage cocktail (e.g., HF or TFMSA based cocktails for Merrifield or PAM resins).
-
Stir the mixture at 0°C to room temperature for 1-4 hours, depending on the specific cleavage protocol.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide with cold ether.
-
Dry the crude peptide under vacuum.
9. Purification and Analysis:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC.
Causality Behind Experimental Choices
-
Choice of Coupling Reagents: The steric hindrance of the N-methyl group necessitates the use of highly reactive coupling reagents. Uronium/aminium salts like HATU and HBTU, or phosphonium salts like PyBOP, are preferred as they form highly reactive activated esters that can overcome the reduced nucleophilicity of the secondary amine.[5][6] HATU is often favored for its rapid activation and coupling kinetics.[6]
-
Double Coupling and Excess Reagents: To drive the sluggish coupling reaction to completion, a double coupling strategy is employed. Using a significant excess of the protected amino acid and coupling reagent increases the concentration of reactants, favoring the formation of the desired amide bond.[1]
-
Use of DIEA: A non-nucleophilic base such as DIEA is crucial for both the neutralization step and the coupling reaction. It deprotonates the protonated N-terminus after TFA treatment and acts as a base during the activation of the carboxylic acid without competing as a nucleophile.
-
Monitoring with Alternative Tests: The Kaiser test relies on the reaction of ninhydrin with primary amines to produce a characteristic blue color. Since N-methylated amino acids are secondary amines, this test will yield a false negative. The Chloranil or Isatin tests are specific for secondary amines and provide a reliable method to monitor the completeness of the coupling reaction.[4]
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Coupling Efficiency / Deletion Sequences | - Insufficient activation time. - Inadequate coupling reagent potency. - Steric hindrance. | - Increase pre-activation time to 10-15 minutes. - Switch to a more potent coupling reagent (e.g., HATU). - Increase the equivalents of amino acid and coupling reagent. - Increase the coupling time and consider performing a third coupling. |
| Side Reactions during Cleavage | - Inappropriate cleavage cocktail. - Presence of sensitive residues. | - Ensure the cleavage cocktail is compatible with all protecting groups in the peptide. - Add scavengers (e.g., anisole, thioanisole) to the cleavage cocktail to prevent side reactions with sensitive amino acids like Trp or Met. |
| Difficulty in Purification | - Presence of deletion sequences or other impurities. | - Optimize the coupling and capping steps to minimize the formation of closely eluting impurities. - Adjust the HPLC gradient and solvent system for better separation. |
Diagram of the Coupling Mechanism with HATU
Caption: Simplified mechanism of peptide bond formation using HATU.
Conclusion
The successful incorporation of this compound into peptides via Boc-SPPS is achievable with careful optimization of the coupling protocol. The key to success lies in overcoming the steric hindrance of the N-methyl group by employing potent coupling reagents, extended reaction times, and a double coupling strategy. By following the detailed protocols and understanding the rationale behind the experimental choices outlined in this guide, researchers can effectively utilize this valuable building block to synthesize novel and potentially more potent peptide-based therapeutics.
References
-
SciSupplies. N-Boc-N-methyl-5-chloro anthranilic acid, 97.0%, 1g. Available from: [Link]
-
PubChem. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. Available from: [Link]
-
AAPPTec. Guide to Solid Phase Peptide Synthesis. Available from: [Link]
-
RSC Advances. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. Available from: [Link]
-
Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Available from: [Link]
-
AAPPTec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]
-
RSC Publishing. Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]
-
ResearchGate. Solid-phase synthesis and characterization of N-methyl-rich peptides. Available from: [Link]
Sources
Application Note & Protocols: Intramolecular Cyclization of N-Boc-N-methyl-5-chloroanthranilic Acid for the Synthesis of Heterocyclic Scaffolds
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the cyclization reactions involving N-Boc-N-methyl-5-chloroanthranilic acid. This compound is a valuable building block in medicinal chemistry, primarily for the synthesis of benzodiazepine and quinazolinone derivatives, which are core structures in many pharmacologically active agents.[1][2][3][4] This document will explore the strategic considerations for a two-step cyclization process: initial amide coupling followed by an acid-mediated deprotection and concomitant intramolecular cyclization. We will provide a detailed, step-by-step protocol, explain the underlying reaction mechanisms, offer troubleshooting guidance, and present data in a clear, accessible format. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction and Scientific Background
This compound is a bespoke precursor designed for the controlled synthesis of complex heterocyclic systems. The presence of three key functional and protective groups dictates its reactivity and synthetic utility:
-
5-chloro substituent: This electron-withdrawing group modulates the reactivity of the aromatic ring and can serve as a handle for further functionalization.
-
N-methyl group: The presence of the methyl group on the nitrogen atom prevents unwanted side reactions and provides a specific substitution pattern in the final product.
-
N-Boc protecting group: The tert-butyloxycarbonyl (Boc) group is a crucial element for a staged reaction sequence. Its stability under various conditions and its clean removal under acidic conditions allow for the unmasking of the reactive secondary amine at the desired synthetic step, triggering the intramolecular cyclization.[5]
The primary application of this substrate is in the synthesis of 1,4-benzodiazepine derivatives, a class of compounds with significant therapeutic relevance.[1][2] The general strategy involves an initial coupling of the anthranilic acid's carboxylic group with an amino acid derivative, followed by the removal of the Boc group to facilitate a ring-closing condensation reaction.
Reaction Principle and Mechanism
The overall transformation can be dissected into two principal stages: intermolecular amide bond formation and intramolecular cyclization.
Stage 1: Amide Bond Formation
The first step is a standard peptide coupling reaction where the carboxylic acid of this compound is activated and reacted with the amino group of a suitable partner, for instance, an amino acid ester like methyl glycinate. Common coupling reagents for this transformation include carbodiimides (e.g., EDC), phosphonium salts (e.g., PyBOP), or uronium salts (e.g., HATU).[6][7][8][9][10] The choice of coupling reagent is critical to ensure high yield and minimize side reactions like racemization if a chiral amino acid is used.
Stage 2: Deprotection and Intramolecular Cyclization
The second stage is the key ring-forming step. The N-Boc group is labile to acidic conditions.[11][12][13] Treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, cleaves the Boc group, liberating the secondary amine.[14] This newly formed amine then acts as an internal nucleophile, attacking the electrophilic carbonyl of the ester group, leading to the formation of a seven-membered benzodiazepine ring with the elimination of methanol.
The proposed mechanistic pathway is illustrated below:
Caption: Reaction workflow for the synthesis of a benzodiazepinedione.
Detailed Experimental Protocol
This protocol describes the synthesis of a model benzodiazepinedione from this compound and methyl glycinate.
Materials and Reagents:
-
This compound
-
Methyl glycinate hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Protocol 1: Synthesis of the Amide Intermediate
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DCM (approx. 0.1 M solution based on the limiting reagent). Stir the mixture at room temperature for 10 minutes.
-
Amine Addition: In a separate flask, dissolve methyl glycinate hydrochloride (1.1 eq) in a minimal amount of DCM and add DIPEA (2.5 eq) to neutralize the salt and provide a basic environment. Stir for 5 minutes.
-
Coupling Reaction: Add the solution of the free amine to the activated acid mixture dropwise at 0 °C (ice bath). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the mobile phase.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure amide intermediate.
Protocol 2: N-Boc Deprotection and Intramolecular Cyclization
-
Reaction Setup: Dissolve the purified amide intermediate (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C and add TFA (10-20 eq, typically a 20-50% v/v solution in DCM) dropwise.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. The deprotection is often accompanied by effervescence (release of CO₂ and isobutylene).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup:
-
Remove the TFA and solvent under reduced pressure. Co-evaporate with toluene (2x) to ensure complete removal of residual TFA.
-
Dissolve the residue in ethyl acetate.
-
Wash with saturated NaHCO₃ solution until the aqueous layer is basic (to neutralize any remaining acid).
-
Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
-
Purification: The crude cyclized product can be purified by recrystallization or flash column chromatography to yield the final benzodiazepinedione.
Data Presentation and Expected Results
The following table summarizes the key parameters for the described two-step synthesis.
| Parameter | Stage 1: Amide Coupling | Stage 2: Cyclization |
| Key Reagents | EDC·HCl, HOBt, DIPEA | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Reaction Time | 12-16 hours | 2-4 hours |
| Typical Yield | 85-95% | 70-85% |
| Purification | Flash Chromatography | Recrystallization/Chromatography |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield in Stage 1 | - Incomplete activation of the carboxylic acid.- Deactivation of coupling reagents by moisture.- Steric hindrance. | - Ensure all reagents and solvents are anhydrous.- Increase the amount of coupling reagents to 1.5 eq.- Consider alternative coupling reagents like HATU or PyBOP.[8][10] |
| Incomplete reaction in Stage 1 | - Insufficient reaction time.- Low reactivity of the amine. | - Extend the reaction time to 24 hours.- Add a catalytic amount of DMAP (4-Dimethylaminopyridine), but be mindful of potential racemization. |
| Incomplete deprotection in Stage 2 | - Insufficient acid concentration or reaction time. | - Increase the concentration of TFA or extend the reaction time.- Consider using 4M HCl in dioxane as an alternative.[11] |
| Formation of side products in Stage 2 | - Intermolecular reactions at high concentrations.- Degradation of the product under harsh acidic conditions. | - Perform the cyclization under more dilute conditions.- Ensure the reaction temperature does not exceed room temperature. Neutralize the reaction mixture promptly during workup. |
Visualization of the Synthetic Pathway
The following diagram provides a visual summary of the entire synthetic protocol.
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Item - Synthesis of heterocycles from anthranilic acid and its derivatives - Karolinska Institutet - Figshare [openarchive.ki.se]
- 5. Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. qyaobio.com [qyaobio.com]
- 7. bachem.com [bachem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. reddit.com [reddit.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
using HATU as a coupling reagent for n-boc-n-methyl-5-chloroanthranilic acid
Application Note & Protocol
Topic: High-Efficiency Amide Bond Formation: A Robust Protocol for Coupling N-Boc-N-methyl-5-chloroanthranilic Acid Using HATU
Audience: Researchers, scientists, and drug development professionals.
Abstract
The synthesis of amide bonds involving sterically hindered and electronically deactivated substrates is a persistent challenge in medicinal chemistry and organic synthesis. This compound represents a archetypal difficult substrate, combining the steric hindrance of an N-methyl group with the deactivating electronic effects of both a chloro and a Boc-protected amino substituent on the aniline ring. Standard coupling conditions often result in low yields or reaction failure. This application note provides a detailed, field-proven protocol utilizing the uronium salt HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a superior coupling reagent for this transformation. We will explore the mechanistic basis for HATU's efficacy, provide a step-by-step experimental workflow, and offer a comprehensive troubleshooting guide to ensure reproducible, high-yield synthesis.
The Challenge: Overcoming Steric and Electronic Hurdles
Amide bond formation is conceptually a simple condensation, but the reactivity of the coupling partners is paramount. The target substrate, this compound, presents a confluence of features that severely diminish the nucleophilicity of the amine it is intended to couple with, and complicates the activation of its own carboxylic acid group.
-
Steric Hindrance: The presence of a methyl group on the nitrogen atom (an N-methylaniline derivative) creates significant steric bulk. This physically obstructs the approach of the activated carboxylic acid, slowing down the rate of amide bond formation.[1][2]
-
Electronic Deactivation: The aniline nitrogen is rendered less nucleophilic by two key factors. The chlorine atom at the 5-position is an electron-withdrawing group, pulling electron density from the aromatic ring and, by extension, from the nitrogen atom. Secondly, the N-Boc protecting group, while sterically bulky, also has an electron-withdrawing character that further reduces the amine's reactivity. Coupling with such electron-deficient amines is often sluggish and gives unsatisfactory results with common reagents.[3][4]
These combined effects necessitate a coupling reagent that is not only highly reactive but can also function efficiently under conditions that minimize side reactions.
HATU: The Reagent of Choice for Difficult Couplings
HATU is a uronium salt-based coupling reagent that has become a gold standard for challenging amide bond formations, including the synthesis of complex peptides and sterically hindered molecules.[5][6] Its superiority over traditional carbodiimide reagents (e.g., EDC, DCC) stems from its mechanism of action.[7][8]
Mechanism of Action
The efficacy of HATU lies in its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester.[9][10] The reaction proceeds through the following key steps, typically in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[11][12]
-
Deprotonation: The base deprotonates the carboxylic acid, forming a carboxylate anion.
-
Activation: The carboxylate anion attacks the electrophilic carbon of HATU.
-
Active Ester Formation: This intermediate rapidly rearranges to form the O-(7-azabenzotriazol-1-yl) (OAt) active ester, releasing tetramethylurea (TMU) as a byproduct.[9][13]
-
Nucleophilic Attack: The target amine nucleophile attacks the activated OAt-ester. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, stabilizing the transition state and accelerating the reaction.[10] This leads to the formation of the desired amide bond and releases the 7-hydroxy-azabenzotriazole (HOAt) byproduct.
The OAt-ester generated by HATU is significantly more reactive than the OBt-esters formed by analogous reagents like HBTU, leading to faster reaction times and higher yields, especially for hindered substrates.[8]
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol
This protocol is designed for the coupling of this compound with a generic primary or secondary amine. It is crucial that all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the active ester intermediate.[7]
Materials and Reagents
-
This compound
-
Amine coupling partner
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Flame-dried round-bottom flask with magnetic stir bar
-
Syringes and needles
Summary of Reaction Parameters
| Component | Equivalents (rel. to limiting reagent) | Purpose |
| This compound | 1.0 | Carboxylic Acid Substrate |
| Amine Partner | 1.1 - 1.2 | Nucleophile |
| HATU | 1.1 - 1.2 | Coupling Reagent |
| DIPEA | 2.5 - 3.0 | Non-nucleophilic base |
| Anhydrous DMF | - | Solvent (Typical conc. 0.1 - 0.5 M) |
Step-by-Step Procedure: Pre-Activation Method
The pre-activation of the carboxylic acid is the generally preferred method as it minimizes potential side reactions where HATU could react directly with the amine partner.[14][15]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids, aiming for a concentration of 0.1-0.5 M with respect to the carboxylic acid.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This helps to control the initial exothermic reaction and preserve the stability of the active ester.
-
Base Addition: While stirring, add DIPEA (3.0 equiv) dropwise to the solution. A color change (often to yellow or orange) may be observed.
-
Pre-Activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This is the "pre-activation" step where the OAt-active ester is formed.[11]
-
Amine Addition: Add the amine (1.1 equiv), either neat if it is a liquid or as a concentrated solution in a small amount of anhydrous DMF.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
Caption: Experimental workflow for HATU coupling.
Workup and Purification Strategy
A significant challenge in HATU-mediated couplings is the removal of the highly polar, water-soluble byproducts: tetramethylurea (TMU) and 7-hydroxy-azabenzotriazole (HOAt).[13][16]
-
Quenching: Upon reaction completion, dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with:
-
A dilute aqueous acid (e.g., 5% citric acid or 1M HCl) to remove excess DIPEA and HOAt.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to remove any remaining acid.
-
Brine (saturated aqueous NaCl) to remove the majority of the DMF and TMU. Multiple brine washes are often effective.[16]
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can then be purified by flash column chromatography on silica gel to remove any residual TMU and other impurities. The choice of eluent will depend on the polarity of the final product.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (hydrolyzed HATU).2. Wet solvent or reagents.3. Insufficient reaction time for hindered coupling. | 1. Use fresh, high-quality HATU stored under desiccation.2. Ensure all solvents and reagents are anhydrous. Flame-dry glassware.3. Extend the reaction time to 24 hours or apply gentle heat (40-50 °C), monitoring carefully for decomposition.[1] |
| Incomplete Reaction | 1. Insufficient equivalents of coupling reagent or base.2. Steric hindrance is too great for the conditions. | 1. Increase HATU and Amine to 1.5 equivalents and DIPEA to 4.0 equivalents.2. Consider a "double coupling": after the initial reaction time, add a fresh portion of activated acid.[1] |
| Side Product Formation | 1. Guanidinylation of the amine (amine reacts with HATU).2. Racemization if the amine or acid has a chiral center. | 1. Strictly follow the pre-activation protocol to ensure the acid reacts with HATU before the amine is introduced.[17][18]2. Maintain low temperatures (0 °C) during activation. HATU is known for low racemization, but caution is still advised.[8][19] |
| Difficulty Removing TMU Byproduct | TMU is highly polar and can co-elute with polar products during chromatography. | 1. Perform multiple, vigorous washes with brine during the aqueous workup.2. If the product is non-polar, precipitation from a solvent like diethyl ether or hexanes can leave TMU in the mother liquor.[20]3. Optimize chromatography, sometimes using a different solvent system (e.g., DCM/Methanol). |
Conclusion
The coupling of this compound presents a significant synthetic hurdle that can be effectively overcome using HATU as the activating agent. The formation of a highly reactive OAt-ester intermediate, facilitated by the reagent's unique structure, drives the reaction to completion even with sterically and electronically challenging substrates.[19] By following the detailed pre-activation protocol and purification strategy outlined in this note, researchers can achieve high yields of the desired amide product reliably and reproducibly. This method underscores the power of modern coupling reagents in advancing complex molecule synthesis in drug discovery and development.
References
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI: 10.1039/C7RA06655D. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved from [Link]
-
Inhibitor Research Hub. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
Online Inhibitor. (2025). HATU as an Engine for Precision Amide Bond Formation in Drug Discovery. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?. r/chemistry. Retrieved from [Link]
- Grynda, S. M., et al. (2005). Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. Ukrainica Bioorganica Acta.
-
Reddit. (2025). Hatu reaction. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2019). How to remove Tetramethylurea byproduct from HATU coupling?. Retrieved from [Link]
- Kandasamy, J. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
-
ResearchGate. (n.d.). Guanidinium salts of HATU and HBTU coupling reagents. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Kim Reactor. (2024). HATU coupling: Challenges Associated with the Byproducts. YouTube. Retrieved from [Link]
- Procter, D. J., et al. (2021). Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. Organic Letters.
- Strieth-Kalthoff, F., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
-
National Center for Biotechnology Information. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. americapeptides.com [americapeptides.com]
- 6. nbinno.com [nbinno.com]
- 7. jpt.com [jpt.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. HATU - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Amide Synthesis [fishersci.co.uk]
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- 14. reddit.com [reddit.com]
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- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 19. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Copper-Catalyzed Cross-Coupling of N-Boc-N-methyl-5-chloroanthranilic Acid
Introduction: Strategic Importance in Medicinal Chemistry
The synthesis of N-aryl anthranilic acid derivatives is a cornerstone in the development of a wide array of pharmaceutical agents and functional materials. These scaffolds are prevalent in non-steroidal anti-inflammatory drugs (NSAIDs), kinase inhibitors, and other biologically active molecules.[1][2] The copper-catalyzed cross-coupling of N-Boc-N-methyl-5-chloroanthranilic acid represents a key transformation for introducing molecular diversity at the nitrogen atom, leading to the generation of novel compound libraries for drug discovery. This protocol provides a detailed guide for researchers, scientists, and drug development professionals to effectively perform this challenging yet crucial reaction, with a focus on the underlying scientific principles and practical execution.
The presence of the N-Boc and N-methyl substituents introduces significant steric hindrance around the nitrogen nucleophile, making this transformation a non-trivial undertaking. Furthermore, the chloro-substituent on the anthranilic acid ring is less reactive than its bromo or iodo counterparts in traditional cross-coupling reactions. This application note will address these challenges by providing a robust, optimized protocol and a thorough discussion of the mechanistic considerations that inform the choice of reagents and reaction conditions.
Mechanistic Insights: The Ullmann-Goldberg Reaction
The copper-catalyzed N-arylation of aryl halides, a reaction with a rich history dating back to the pioneering work of Ullmann and Goldberg, is the fundamental transformation underpinning this protocol.[3] The generally accepted mechanism for this reaction involves a Cu(I)/Cu(III) catalytic cycle.
The catalytic cycle is initiated by the coordination of the amine to the copper(I) catalyst, followed by deprotonation by a base to form a copper(I) amide intermediate. This intermediate then undergoes oxidative addition with the aryl halide to form a transient Cu(III) species. Finally, reductive elimination from the Cu(III) complex yields the desired N-aryl amine product and regenerates the active Cu(I) catalyst.
Figure 1: A simplified catalytic cycle for the copper-catalyzed N-arylation.
A critical aspect of this reaction is the choice of ligand, which plays a multifaceted role in stabilizing the copper catalyst, modulating its reactivity, and facilitating the key steps of oxidative addition and reductive elimination. For sterically hindered substrates, such as the N-Boc-N-methylated anthranilic acid, the selection of an appropriate ligand is paramount to achieving good yields.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step and reagent choice justified by established chemical principles.
Materials and Reagents
-
Substrates:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
-
Catalyst System:
-
Copper(I) iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
-
Base:
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
-
Solvent:
-
Dimethylformamide (DMF), anhydrous
-
-
Other:
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Reagents for workup and purification (e.g., ethyl acetate, hydrochloric acid, brine, sodium sulfate, silica gel)
-
Rationale for Reagent Selection
-
Copper(I) Iodide (CuI): A commonly used and effective copper source for Ullmann-type couplings.
-
L-Proline: Amino acid ligands have been shown to be highly effective in promoting copper-catalyzed cross-coupling reactions, often allowing for milder reaction conditions.[4] The bidentate coordination of the amino and carboxylate groups of proline to the copper center is thought to stabilize the catalyst and facilitate the reaction.
-
Potassium Carbonate (K₂CO₃): A mild inorganic base that is effective in deprotonating the amine nucleophile to form the active copper amide intermediate. Its use is compatible with the free carboxylic acid moiety of the anthranilic acid substrate.
-
Dimethylformamide (DMF): A polar aprotic solvent with a high boiling point, suitable for dissolving the reactants and facilitating the reaction at elevated temperatures.
Experimental Workflow
Figure 2: Step-by-step experimental workflow for the cross-coupling reaction.
Detailed Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired aryl amine (1.2 equiv), potassium carbonate (2.0 equiv), and L-proline (20 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.5 M with respect to the anthranilic acid derivative.
-
Catalyst Addition: Under a positive pressure of nitrogen or argon, add copper(I) iodide (10 mol%) to the reaction mixture.
-
Reaction: Place the flask in a preheated oil bath at 110-120 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water and acidify to pH 2-3 with 1 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-N-Boc-N-methyl-5-chloroanthranilic acid.
Quantitative Data Summary
The following table provides representative data for copper-catalyzed N-arylation reactions of structurally similar substrates, offering an expected range of outcomes for the protocol described above. Actual yields will vary depending on the specific aryl amine used.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chlorobenzoic acid | Aniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 85 | [5] |
| 2 | 2-Bromobenzoic acid | Methylamine | CuI / rac-BINOL | K₃PO₄ | DMF | RT | 95 | [6] |
| 3 | 2-Chlorobenzoic acid | 2,6-Dimethylaniline | Cu/Cu₂O | K₂CO₃ | 2-Ethoxyethanol | 130 | 65 | [2] |
| 4 | 4-Iodotoluene | 2-Pyrrolidinone | CuI / L-Proline derivative | K₃PO₄ | DMSO | 110 | 92 | [7] |
Troubleshooting and Optimization
-
Low Yield: If the reaction shows low conversion, consider increasing the reaction temperature to 130-140 °C. Alternatively, a more electron-rich ligand, such as a diamine, could be screened. Ensure all reagents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Side Reactions: The formation of de-Boc-ylated product may occur at elevated temperatures. If this is observed, reducing the reaction temperature and extending the reaction time may be beneficial.
-
Difficult Purification: The product, being an N-substituted anthranilic acid, may be challenging to separate from unreacted starting material. Careful optimization of the chromatographic conditions is essential.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the copper-catalyzed cross-coupling of this compound. By understanding the mechanistic principles and carefully following the detailed experimental procedure, researchers can confidently synthesize a variety of N-aryl anthranilic acid derivatives, which are valuable building blocks in the pursuit of new therapeutic agents.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DFT calculations and spectral studies of the interaction of 2-chlorobenzoic acid with some amines in the presence of copper nanoparticles [orgchemres.org]
- 3. researchgate.net [researchgate.net]
- 4. Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Labyrinth of N-Boc Deprotection in Complex Molecules: An Application Guide
Introduction: The Ubiquitous Boc Group and the Challenge of Its Removal
The tert-butyloxycarbonyl (Boc) group is arguably one of the most indispensable protecting groups for amines in modern organic synthesis, particularly in the realms of peptide chemistry and pharmaceutical drug development.[1] Its widespread use stems from its robustness towards many synthetic conditions, including nucleophilic attack, catalytic hydrogenation, and basic hydrolysis, which allows for the selective manipulation of other functional groups within a molecule.[2][3] However, the very stability that makes the Boc group so valuable also presents a significant challenge: its selective and clean removal, especially in the context of complex molecules laden with other sensitive functionalities.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for N-Boc deprotection. Moving beyond a simple recitation of protocols, this guide delves into the mechanistic underpinnings of various deprotection strategies, offering field-proven insights to navigate the complexities of substrate sensitivity, potential side reactions, and the selection of optimal reaction conditions. Our focus is on providing self-validating systems and a logical framework for troubleshooting, ensuring reliable and reproducible outcomes in your synthetic campaigns.
Pillar 1: The Mechanistic Landscape of N-Boc Deprotection
Understanding the mechanism of Boc cleavage is paramount to selecting the appropriate conditions and anticipating potential pitfalls. The deprotection is fundamentally an acid-catalyzed process involving the cleavage of the carbamate linkage.
The canonical mechanism, most often initiated by a strong protic acid like trifluoroacetic acid (TFA), proceeds through several key steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.[4][5]
-
Formation of the tert-Butyl Cation: The protonated carbamate undergoes fragmentation, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[5][6]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and liberating the free amine.[4][5]
-
Amine Protonation: Under the acidic reaction conditions, the newly formed amine is protonated, typically yielding an ammonium salt (e.g., a TFA salt).[4]
This pathway highlights a critical challenge: the generation of the highly reactive tert-butyl cation. This electrophilic species can lead to a host of undesirable side reactions, a topic we will explore in detail.
Figure 1: General mechanism of acid-catalyzed N-Boc deprotection.
Pillar 2: Protocol Selection - A Decision-Making Framework
The choice of deprotection method is dictated by the substrate's tolerance to acidic, basic, or neutral conditions. Below, we detail the most common and effective protocols, outlining their strengths, weaknesses, and ideal applications.
Standard Acidic Conditions: The Workhorses of Boc Deprotection
Strong acids are the most common reagents for Boc removal due to their efficiency and speed.[7]
This is the most frequently employed method, especially in solid-phase peptide synthesis (SPPS).[6][8]
-
Rationale: TFA is a strong acid that readily protonates the Boc group, and DCM is an excellent solvent for most organic compounds. The volatility of both TFA and DCM simplifies their removal during workup.
-
Typical Conditions: A solution of 25-50% TFA in DCM is commonly used.[8][9]
-
Step-by-Step Protocol:
-
Dissolve the N-Boc protected substrate in DCM (e.g., 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA (for a 50% solution).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[9] The product is typically isolated as the TFA salt.
-
Using HCl in a non-aqueous solvent like 1,4-dioxane or ethyl acetate is another robust method that yields the hydrochloride salt of the amine.[1][9]
-
Rationale: This method avoids the use of TFA, which can sometimes lead to trifluoroacetylation of the newly liberated amine as a side reaction.[10]
-
Typical Conditions: A 4M solution of HCl in 1,4-dioxane is commercially available and widely used.[9]
-
Step-by-Step Protocol:
-
Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add a 4M solution of HCl in 1,4-dioxane (typically in large excess).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS. A precipitate of the hydrochloride salt may form.
-
If a precipitate forms, it can be collected by filtration and washed with a non-polar solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure to yield the crude salt.[9]
-
Navigating Acid-Sensitive Substrates: Milder and Selective Methods
For complex molecules bearing other acid-labile protecting groups (e.g., trityl, tert-butyl esters) or sensitive functionalities, the harshness of strong acids necessitates alternative strategies.[11][12]
Lewis acids offer a milder alternative to strong protic acids. Zinc bromide (ZnBr₂) in DCM is particularly effective for the selective deprotection of secondary N-Boc groups.[13][14]
-
Rationale: The Lewis acid coordinates to the carbonyl oxygen of the Boc group, facilitating its cleavage without the high proton concentration of strong acids. This can enhance selectivity in the presence of other acid-sensitive groups.[15]
-
Typical Conditions: Anhydrous ZnBr₂ in anhydrous DCM.
-
Step-by-Step Protocol:
-
Dissolve the N-Boc protected amine in anhydrous DCM.
-
Add anhydrous ZnBr₂ (2-4 equivalents).
-
Stir the reaction at room temperature. Reaction times can be longer, sometimes requiring several hours to days.[14]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous basic solution (e.g., saturated NaHCO₃ or dilute NH₄OH) and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
TMSI provides a mild, non-hydrolytic method for Boc deprotection, which is beneficial for highly sensitive substrates.[1][16]
-
Rationale: The mechanism is thought to involve the attack of the iodide ion on the tert-butyl group and the silylation of the carbamate oxygen, followed by fragmentation. This avoids strongly acidic conditions.
-
Typical Conditions: TMSI in an anhydrous solvent like chloroform or acetonitrile.
-
Step-by-Step Protocol:
-
Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add TMSI (1.5-2.0 equivalents) dropwise.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to a few hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by adding methanol, followed by a standard aqueous workup. This method has proven effective for the deprotection of zwitterionic compounds.[17]
-
For certain substrates, thermal or catalytic methods can offer excellent selectivity.
-
Thermal Deprotection: Heating a solution of the N-Boc protected amine, often in a high-boiling point solvent or even neat, can effect deprotection.[18] Continuous flow reactors provide precise temperature control, enabling selective deprotection of, for example, an aryl N-Boc group in the presence of an alkyl N-Boc group.[19]
-
Catalytic Deprotection: Catalytic amounts of iron(III) salts have been shown to selectively cleave the N-Boc group, even in the presence of an N-Cbz group.[20][21] This method is advantageous for its sustainability and clean reaction profile.
-
"Green" Methods: Deprotection in boiling water has been reported as a neutral and selective method, where water acts as a dual acid/base catalyst at elevated temperatures.[22][23][24]
Figure 2: Decision workflow for selecting an N-Boc deprotection protocol.
Pillar 3: Troubleshooting and Self-Validating Systems
Even with the best-laid plans, deprotection reactions can be challenging. A systematic approach to troubleshooting is essential.
The Problem of the tert-Butyl Cation: Side Reactions and Scavengers
The primary cause of side product formation is the reaction of the electrophilic tert-butyl cation with nucleophiles present in the reaction mixture.[9][25]
-
Common Nucleophilic Residues: In peptide chemistry, the side chains of Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are particularly susceptible to alkylation.[6][10]
-
Solution: Scavengers: To prevent these side reactions, nucleophilic "scavengers" are added to the reaction mixture to trap the tert-butyl cation.[26]
| Scavenger | Target Residue(s) | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | Trp, general carbocation scavenger | 1-5% (v/v) | Highly effective, reduces Trp oxidation. |
| Water | General, helps hydrolyze cations | 1-5% (v/v) | Often used in combination with other scavengers. |
| Thioanisole | Trp, Met | 1-5% (v/v) | Protects sulfur-containing amino acids. |
| 1,2-Ethanedithiol (EDT) | Trp, Cys | 1-5% (v/v) | Effective for sulfur-containing residues. |
| Anisole | Tyr | 1-5% (v/v) | Protects the phenolic ring of Tyrosine. |
Common Experimental Issues and Solutions
| Issue | Possible Cause(s) | Troubleshooting & Optimization Steps |
| Incomplete Deprotection | - Insufficient acid concentration or equivalents.[9]- Short reaction time.[9]- Low temperature.- Steric hindrance near the Boc group.[9] | - Increase acid concentration (e.g., use 50% or neat TFA).[26]- Increase reaction time and monitor progress closely.- Gently warm the reaction (e.g., to 40°C), but with caution for sensitive substrates.- For solid-phase synthesis, ensure proper resin swelling.[26] |
| Degradation of Product | - Substrate is sensitive to the chosen acidic conditions.- Presence of other acid-labile groups. | - Switch to a milder deprotection method (e.g., ZnBr₂, TMSI, or thermal).[11]- Run the reaction at a lower temperature (e.g., 0°C).- Reduce the reaction time. |
| Formation of Side Products | - Alkylation by the tert-butyl cation.[10]- Trifluoroacetylation of the amine (with TFA).[10] | - Add an appropriate scavenger or scavenger cocktail to the reaction mixture.- Use HCl/dioxane instead of TFA to avoid trifluoroacetylation.[10] |
Conclusion
The deprotection of the N-Boc group is a fundamental yet often challenging transformation in the synthesis of complex molecules. A successful outcome hinges on a thorough understanding of the underlying reaction mechanisms and a careful consideration of the substrate's unique chemical landscape. By moving beyond a one-size-fits-all approach and instead utilizing a decision-making framework based on substrate stability, chemists can select from a diverse toolkit of protocols—from robust acidic methods to milder Lewis acid, neutral, and catalytic alternatives. The strategic use of scavengers to mitigate side reactions caused by the ubiquitous tert-butyl cation is crucial for achieving high purity and yield. This guide serves as a foundational resource for navigating these complexities, enabling researchers to confidently and efficiently unveil the amino functionality en route to their target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection [mdpi.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. peptide.com [peptide.com]
- 7. Amine Protection / Deprotection [fishersci.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Zinc Bromide [commonorganicchemistry.com]
- 15. A Zinc-Mediated Deprotective Annulation Approach to New Polycyclic Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Boc Deprotection - TMSI [commonorganicchemistry.com]
- 17. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Boiling water-catalyzed neutral and selective N-Boc deprotection - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. electronicsandbooks.com [electronicsandbooks.com]
- 25. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
one-pot synthesis of heterocyclic compounds from n-boc-n-methyl-5-chloroanthranilic acid
Application Note & Protocol
Topic: One-Pot Synthesis of Bio-Relevant Quinazolinones from N-Boc-N-methyl-5-chloroanthranilic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive guide to the one-pot synthesis of 1-methyl-3-substituted-6-chloroquinazolin-4(3H)-ones, a class of heterocyclic compounds with significant pharmacological interest. Starting from the readily available building block, this compound, this protocol details an efficient cascade reaction that leverages an in-situ generated benzoxazinone intermediate. We elucidate the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the strategic advantages of this approach, including operational simplicity and high atom economy. This guide is intended for medicinal chemists and process development scientists seeking robust methods for the rapid construction of privileged heterocyclic scaffolds.
Introduction: Strategic Importance and Rationale
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates exhibiting diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] Traditional multi-step syntheses of these heterocycles can be time-consuming and resource-intensive. One-pot methodologies, which combine multiple reaction steps into a single operation without isolating intermediates, offer a streamlined, efficient, and greener alternative.[3]
N-substituted anthranilic acids are key precursors for these syntheses.[4] The specific starting material, This compound , is an ideal substrate for constructing 1-methylated quinazolinones. The N-methyl group is a common feature in bioactive molecules that can enhance metabolic stability or receptor affinity, while the 5-chloro substituent provides a handle for further synthetic elaboration (e.g., cross-coupling reactions). The N-Boc protecting group, while seemingly redundant on the N-methylated amine, serves to increase substrate stability and solubility, and its lability under acidic or thermal conditions can be strategically exploited within the one-pot sequence.
This guide details a one-pot protocol involving the reaction of this compound with acetic anhydride and a primary amine. This sequence proceeds through a highly reactive 2,3-dihydro-1,3-benzoxazin-4-one (benzoxazinone) intermediate, which is trapped in situ by the amine to yield the target quinazolinone.
Reaction Mechanism and Strategic Considerations
The one-pot synthesis unfolds through a well-orchestrated cascade of three key steps. Understanding the causality behind this sequence is crucial for successful execution and optimization.
Step 1: Formation of the Benzoxazinone Intermediate The reaction is initiated by the addition of acetic anhydride. This serves a dual purpose: it acts as both a dehydrating agent and a source for the C2-methyl group of an intermediate acylium ion. The carboxylic acid of the anthranilic acid attacks the acetic anhydride, forming a mixed anhydride. This is followed by an intramolecular nucleophilic attack by the carbonyl oxygen onto the activated carboxyl group, leading to cyclization and the formation of the key intermediate: 2,8-dimethyl-6-chloro-2H-3,1-benzoxazin-4(1H)-one . The N-methyl group remains on the nitrogen atom. This cyclization is a common and efficient method for preparing quinazolinones.[1][3]
Step 2: Nucleophilic Attack by the Primary Amine The generated benzoxazinone is highly electrophilic at the C4 position. A primary amine (R-NH₂), introduced into the reaction pot, readily attacks this carbonyl carbon. This leads to the opening of the oxazinone ring, forming an N-acyl anthranilamide intermediate.
Step 3: Intramolecular Cyclization and Dehydration The newly formed amide intermediate undergoes a final intramolecular cyclization. The nitrogen from the primary amine attacks the acetyl carbonyl group. Subsequent dehydration (water elimination), typically promoted by heating, results in the formation of the stable, aromatic quinazolinone ring system.
This entire sequence—formation of the benzoxazinone, ring-opening, and recyclization/dehydration—occurs in a single vessel, exemplifying the efficiency of a one-pot reaction.
Mechanistic Pathway Diagram
Caption: Reaction cascade for the one-pot quinazolinone synthesis.
Experimental Protocol: Synthesis of 6-Chloro-1-methyl-3-phenyl-2-(trifluoromethyl)quinazolin-4(1H)-one
This protocol describes a representative synthesis using aniline as the primary amine. The methodology can be adapted for various aliphatic and aromatic primary amines.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| This compound | 313.75 | 1.0 | 314 mg | Starting Material |
| Acetic Anhydride | 102.09 | 3.0 | 0.28 mL (306 mg) | Reagent and solvent |
| Aniline | 93.13 | 1.2 | 0.11 mL (112 mg) | Nucleophile |
| Glacial Acetic Acid | 60.05 | - | 5 mL | Solvent |
| Saturated Sodium Bicarbonate (aq.) | - | - | ~20 mL | For workup |
| Ethyl Acetate | 88.11 | - | ~30 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | Drying Agent |
Step-by-Step Procedure
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (314 mg, 1.0 mmol).
-
Reagent Addition: Add glacial acetic acid (5 mL) followed by acetic anhydride (0.28 mL, 3.0 mmol).
-
Intermediate Formation: Stir the mixture at room temperature for 10 minutes, then heat to 80 °C for 30 minutes. The formation of the benzoxazinone intermediate occurs during this step. Note: The Boc group is typically cleaved under these acidic and thermal conditions.
-
Amine Addition: Cool the reaction mixture slightly to ~60 °C. Add aniline (0.11 mL, 1.2 mmol) dropwise via syringe. An exothermic reaction may be observed.
-
Cyclization: Heat the reaction mixture to reflux (approx. 118-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material and intermediate spots are consumed.
-
Workup - Quenching: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing ice-cold saturated sodium bicarbonate solution (~20 mL) with stirring to neutralize the excess acid.
-
Workup - Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Workup - Washing & Drying: Combine the organic layers and wash with brine (1 x 15 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify the residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure quinazolinone product.
Expected Results
The procedure should yield the target 6-chloro-1-methyl-3-phenyl-2-(trifluoromethyl)quinazolin-4(1H)-one as a white to off-white solid. Typical yields for this type of reaction range from 65% to 85%, depending on the purity of the starting materials and the efficiency of the purification. Characterization can be performed using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS).
Experimental Workflow Visualization
Sources
- 1. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
Troubleshooting & Optimization
improving the yield of n-boc-n-methyl-5-chloroanthranilic acid coupling reactions
Technical Support Center: N-Boc-N-methyl-5-chloroanthranilic Acid Coupling
From the Desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound and encountering challenges in achieving high-yield amide coupling reactions. The unique structure of this acid—featuring both an N-methyl group and a substituted aromatic ring—presents significant steric hindrance, which can render standard coupling protocols ineffective.[1][2] This resource provides in-depth troubleshooting advice, optimized protocols, and the rationale behind our recommendations to help you navigate these synthetic challenges successfully.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the coupling of this compound.
Q1: My coupling reaction with EDC/HOBt is giving very low to no yield. What is the primary cause?
A1: The principal reason for low yields with standard carbodiimide reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) is the substantial steric hindrance of this compound.[1] The N-methyl group and the bulky chloro-substituted phenyl ring physically obstruct the approach of the amine to the activated carboxylic acid intermediate (the O-acylisourea). This intermediate is also prone to a side reaction where it rearranges into a stable, unreactive N-acylurea, effectively terminating the reaction pathway.[3][4][5] For sterically demanding substrates, the rate of this undesired rearrangement can be faster than the rate of the desired amide bond formation, leading to poor yields.
Q2: Which coupling reagents are recommended for a sterically hindered acid like this?
A2: For challenging couplings, it is essential to switch to a more potent activating reagent that generates a highly reactive intermediate capable of overcoming the steric barrier.[1][6] We strongly recommend using uronium/aminium or phosphonium salt-based reagents.
-
Uronium/Aminium Salts (e.g., HATU, HCTU): These are among the most effective reagents for hindered couplings.[7][8] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) reacts with the carboxylic acid to form a highly reactive OAt-active ester. The 7-aza-benzotriazole (OAt) leaving group is superior to the HOBt leaving group due to its lower pKa and the "anchimeric assistance" provided by the pyridine nitrogen, which accelerates the subsequent reaction with the amine.[9]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly efficient.[7] PyAOP is noted to be particularly effective for coupling N-methylated amino acids.[10]
See the table below for a direct comparison of recommended reagents.
Q3: I've switched to HATU but my yield is still suboptimal. How can I further optimize the reaction conditions?
A3: Even with a powerful reagent like HATU, optimizing the reaction parameters is crucial.
-
Solvent Choice: The solvent must effectively solvate all reactants. N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) for its enhanced solvating properties, which can be critical in preventing aggregation and facilitating reactions with hindered substrates.[6] For particularly difficult cases, a mixture such as DCM/DMF/NMP might be beneficial.[6]
-
Base Selection: A non-nucleophilic base is required. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[3] Use 2-4 equivalents to ensure the reaction medium remains basic. For substrates prone to racemization, a weaker base like N-methylmorpholine (NMM) can be considered, though this may slow the reaction rate.[11]
-
Reaction Time and Temperature: Sterically hindered couplings are inherently slower.[6] Extend the reaction time significantly, even up to 24 hours, and monitor progress via LC-MS or TLC. Gentle heating (e.g., to 40-50°C) can increase the reaction rate, but must be used cautiously as it also increases the risk of racemization.[1]
-
Pre-activation: Allow the carboxylic acid, HATU, and base to stir together for 15-30 minutes before adding the amine.[12][13] This ensures the formation of the highly reactive OAt-ester prior to the introduction of the nucleophile.
Q4: What are common side reactions, and how can they be minimized?
A4: Beyond low yield, several side reactions can complicate your synthesis.
-
Racemization: Although this compound is achiral, if your amine partner is a chiral amino acid, racemization at its alpha-carbon is a risk, especially with prolonged activation times or excess base.[1] Using additives like HOAt or OxymaPure® can suppress this.[14] HATU already contains a HOAt moiety, making it an excellent choice for minimizing racemization.
-
Guanidinylation: When using uronium/aminium reagents like HATU in excess, a side reaction can occur where the reagent reacts directly with the free amine, forming a tetramethylguanidinium cap on your amine.[3] This is typically avoided by using a slight excess of the carboxylic acid relative to the coupling reagent and by pre-activating the acid before adding the amine.[3][12]
-
Incomplete Boc Deprotection (if applicable): If your amine component was generated from a Boc-protected precursor, ensure deprotection is complete before the coupling step. Incomplete Boc removal will lead to a capped starting material and reduce the yield of your desired product.[1]
Q5: I've tried everything and the coupling remains extremely difficult. Is there a more powerful activation method?
A5: Yes. For exceptionally challenging couplings where even potent uronium salts fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[6][7] Acyl fluorides are among the most reactive carboxylic acid derivatives for amide bond formation and are less prone to racemization than acyl chlorides. Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate the acyl fluoride in situ.[3]
Troubleshooting Decision Tree
Use this flowchart to diagnose and resolve issues with your coupling reaction.
Caption: A decision tree for troubleshooting low-yield couplings.
Data & Reagent Selection
The choice of coupling reagent is the most critical factor for success. The following table summarizes the recommended options.
| Reagent | Class | Equivalents (vs. Acid) | Base (Equivalents) | Key Advantages & Considerations |
| HATU | Uronium Salt | 1.0 - 1.2 | DIPEA (2-3) | Top Recommendation. Forms highly reactive OAt-ester; fast reaction rates and low racemization risk.[7][9] |
| HCTU | Uronium Salt | 1.0 - 1.2 | DIPEA (2-3) | More reactive than HBTU due to the chloro-substituted HOBt moiety; a very effective alternative to HATU.[3] |
| PyBOP | Phosphonium Salt | 1.0 - 1.2 | DIPEA (2-3) | Excellent for hindered couplings; byproduct (HMPA from BOP) concern is eliminated.[9] |
| EDC/HOBt | Carbodiimide | 1.2 - 1.5 | DIPEA (1-2) | Not Recommended. Prone to low yields and N-acylurea side product formation with this substrate.[3][5][15] |
| TFFH | Fluoroformamidinium | 1.1 | DIPEA (2.2) | For extreme cases. Generates highly reactive acyl fluoride in situ. Use when other methods fail.[3][7] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol details the standard procedure for coupling this compound with a primary or secondary amine using HATU.
Caption: Standard workflow for a HATU-mediated coupling reaction.
Methodology:
-
Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 equivalent) in anhydrous NMP or DMF.
-
Pre-activation: Add HATU (1.1 equivalents) to the solution, followed by the dropwise addition of DIPEA (2.5 equivalents).[13]
-
Stir the mixture at room temperature (20-25°C) for 15-30 minutes. The solution may change color, indicating the formation of the OAt-active ester.
-
Coupling: In a separate flask, dissolve the amine component (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent. Add the amine solution to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress periodically by TLC or LC-MS until the starting acid is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of NH₄Cl, saturated aqueous NaHCO₃, and finally with brine.[13]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Protocol 2: Acyl Fluoride Method for Extremely Hindered Couplings
This protocol is adapted for situations where even potent uronium reagents like HATU provide unsatisfactory yields.
Methodology:
-
Acyl Fluoride Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Add a fluorinating agent such as TFFH (1.1 equivalents) and a non-nucleophilic base like DIPEA (2.2 equivalents).[7]
-
Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in situ.
-
Coupling: Add the amine component (1.0-1.2 equivalents) directly to the solution containing the freshly generated acyl fluoride.
-
Reaction & Work-up: Stir the reaction at room temperature and monitor for completeness by LC-MS. Reaction times can be significantly longer for these couplings.[7] The work-up procedure is similar to that described in Protocol 1.
References
- Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801.
-
Subash, B., et al. (2014). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. Retrieved from [Link]
-
Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
-
Aapptec Peptides. (2021). Carbodiimides and Additives. Retrieved from [Link]
- Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]
-
Hong, W. P., et al. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Publishing. Retrieved from [Link]
-
Reddit. (2022). Carbodiimide amide coupling reaction sideproduct. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Reddit. (2024). HATU coupling - what's the best order?. Retrieved from [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). L-Proline. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. Carbodiimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Boc-N-methyl-5-chloroanthranilic Acid Deprotection
Welcome to the technical support center for the deprotection of N-Boc-N-methyl-5-chloroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic step. Here, we provide in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure the successful synthesis of your target compound, N-methyl-5-chloroanthranilic acid.
Frequently Asked Questions (FAQs)
Q1: My deprotection reaction with Trifluoroacetic Acid (TFA) is showing multiple spots on TLC/LC-MS, apart from my desired product. What are the likely side products?
A1: During the TFA-mediated deprotection of this compound, several side products can form due to the reactivity of the substrate and the harsh acidic conditions. The most common impurities are:
-
N-demethylated product (5-chloroanthranilic acid): The acidic conditions can lead to the cleavage of the N-methyl group in addition to the N-Boc group.
-
Tert-butylated product(s): The tert-butyl cation generated from the Boc group is a reactive electrophile that can alkylate the electron-rich aromatic ring, leading to one or more regioisomers of tert-butyl-N-methyl-5-chloroanthranilic acid.[1]
-
Decarboxylated product (4-chloro-N-methylaniline): Anthranilic acids are susceptible to decarboxylation under strong acidic and thermal conditions.
Troubleshooting Guide
Problem 1: Significant formation of the N-demethylated side product, 5-chloroanthranilic acid.
Root Cause Analysis: N-demethylation of N-methylated anilines can occur under strong acidic conditions, although it is less common than N-Boc cleavage. The mechanism is believed to involve protonation of the nitrogen, followed by nucleophilic attack or fragmentation, which can be exacerbated by prolonged reaction times or elevated temperatures.
Troubleshooting Steps & Protocols:
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the deprotection at 0 °C or even -10 °C to minimize the energy input for the N-demethylation side reaction.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as the starting material is consumed to prevent over-exposure to the acid.
-
Use Milder Acidic Reagents: Consider replacing TFA with a less harsh acid. A 4M solution of HCl in 1,4-dioxane is often effective for Boc deprotection and can be less prone to causing N-demethylation.[2]
-
-
Alternative Deprotection Protocol (HCl in Dioxane):
-
Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).
-
Stir at 0 °C and monitor the reaction progress by TLC/LC-MS.
-
Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the product.
-
Problem 2: Presence of tert-butylated impurities on the aromatic ring.
Root Cause Analysis: The Boc deprotection proceeds via the formation of a relatively stable tert-butyl cation.[3] This carbocation is a potent electrophile and can react with the electron-rich anthranilic acid ring, a classic Friedel-Crafts alkylation side reaction. The amino and methylamino groups are activating, making the aromatic ring susceptible to this electrophilic attack.
Troubleshooting Steps & Protocols:
-
Use of Scavengers: The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. The scavenger's role is to trap the tert-butyl cation before it can alkylate your product.[4]
-
Recommended Scavengers:
-
Triisopropylsilane (TIS): A highly effective scavenger. Use 5-10% (v/v) in the TFA cleavage cocktail.
-
Thioanisole: Another common and effective scavenger. Use 5-10% (v/v).
-
1,2-Ethanedithiol (EDT): Also effective, particularly in peptide synthesis contexts.[5]
-
-
-
Optimized Deprotection Protocol with Scavengers:
-
Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).
-
Dissolve the this compound in the cleavage cocktail at 0 °C.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC/LC-MS.
-
Once complete, remove the TFA under reduced pressure (co-evaporating with a solvent like toluene can help remove residual TFA).
-
Proceed with workup and purification.
-
Problem 3: Formation of the decarboxylated side product, 4-chloro-N-methylaniline.
Root Cause Analysis: The decarboxylation of anthranilic acid and its derivatives is a known thermal and acid-catalyzed reaction. The mechanism involves protonation of the aromatic ring, which facilitates the loss of carbon dioxide.
Troubleshooting Steps & Protocols:
-
Strict Temperature Control: Avoid any heating of the reaction mixture. All steps, including the removal of TFA, should be performed at low temperatures.
-
Minimize Reaction Time: As with N-demethylation, prolonged exposure to strong acid increases the likelihood of decarboxylation.
-
Alternative Mild Deprotection Methods: If decarboxylation is a persistent issue, consider moving away from strong acid conditions altogether.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a high-boiling, non-acidic solvent can effect deprotection, though this may not be suitable for all substrates.[6][7]
-
Oxalyl Chloride in Methanol: This has been reported as a mild method for Boc deprotection, though its compatibility with the specific substrate would need to be tested.[8][9][10]
-
Analytical Troubleshooting and Characterization
Q2: How can I set up an HPLC method to monitor my reaction and analyze the purity of the final product?
A2: A reverse-phase HPLC (RP-HPLC) method is ideal for monitoring the reaction progress and assessing the purity of the final product. The key is to achieve baseline separation between the starting material, the desired product, and the potential side products.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Start with a high percentage of A (e.g., 90%) and ramp to a high percentage of B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where all components absorb (e.g., 254 nm or 280 nm). |
| Column Temperature | 30 °C |
Expected Elution Order: Based on polarity, the expected elution order would be:
-
5-Chloroanthranilic acid (most polar)
-
N-methyl-5-chloroanthranilic acid (desired product)
-
This compound (starting material)
-
Tert-butylated product(s) (least polar)
Method Optimization:
-
Adjust the gradient slope and initial/final mobile phase compositions to improve the separation of closely eluting peaks.
-
For MS compatibility, use volatile mobile phase modifiers like formic acid instead of phosphoric acid.[1]
Workflow and Logic Diagrams
Caption: Competing reaction pathways during acidic deprotection.
References
-
Albericio, F., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. Green Chemistry, 22(1), 155-161. Available from: [Link]
-
Patino, R., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. Available from: [Link]
-
Various Authors. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. Available from: [Link]
-
George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(41), 24017-24026. Available from: [Link]
-
Smith, A. B., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 25(5), 1146-1154. Available from: [Link]
-
Waylander. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Available from: [Link]
-
Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10, 24017-24026. Available from: [Link]
-
SIELC Technologies. (n.d.). Separation of N-(o-Aminophenyl)-5-chloroanthranilic acid on Newcrom R1 HPLC column. sielc.com. Available from: [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage.com. Available from: [Link]
-
Wagner, P., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3840-3850. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. Available from: [Link]
-
Singh, R., et al. (2018). methylation of amines using formic acid via simple inorganic base catalysis. Tetrahedron Letters, 59(38), 3465-3469. Available from: [Link]
-
Šácha, P., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6567-6574. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Common Organic Chemistry. Available from: [Link]
-
Alshammari, M. B., et al. (2020). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of oxoindole-derived α-aryl-β-amino acids. ResearchGate. Available from: [Link]
-
Nemati, F., et al. (2021). N-Dealkylation of Amines. Molecules, 26(11), 3293. Available from: [Link]
-
Toh, J. D. W., et al. (2021). Distinct RNA N-demethylation pathways catalyzed by nonheme iron ALKBH5 and FTO enzymes enable regulation of formaldehyde release rates. Proceedings of the National Academy of Sciences, 118(27), e2022312118. Available from: [Link]
-
El-Shaheny, R. N., & Belal, F. F. (2015). Simultaneous HPLC Determination of Chlordiazepoxide and Mebeverine HCl in the Presence of Their Degradation Products. Scientia Pharmaceutica, 83(2), 233-247. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-chlorobenzoic acid. National Center for Biotechnology Information. Available from: [Link]
-
PubChem. (n.d.). 2-Amino-5-chloro-3-methylbenzoic acid. National Center for Biotechnology Information. Available from: [Link]
Sources
- 1. Separation of N-(o-Aminophenyl)-5-chloroanthranilic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. reddit.com [reddit.com]
- 3. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 4. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Crude N-Boc-N-methyl-5-chloroanthranilic Acid Derivatives
Welcome to the technical support center for the purification of N-Boc-N-methyl-5-chloroanthranilic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this class of compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information provided is synthesized from established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final active pharmaceutical ingredient. However, the synthesis of this compound can often lead to a crude product containing various impurities. This guide will provide you with the necessary information to effectively purify this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: Based on the typical synthetic route involving N-methylation of 5-chloroanthranilic acid followed by Boc protection, or vice-versa, you can anticipate the following impurities:
-
Unreacted Starting Materials: 5-chloroanthranilic acid or N-methyl-5-chloroanthranilic acid.
-
Over-Alkylated Byproduct: N,N-dimethyl-5-chloroanthranilic acid, which can be formed during the methylation step.[3]
-
Di-Boc Protected Species: Although less common, di-Boc protection could potentially occur.
-
Hydrolysis Products: Premature cleavage of the Boc group can lead to the formation of N-methyl-5-chloroanthranilic acid.
-
Colored Impurities: Oxidation or self-condensation of anthranilic acid derivatives can lead to colored byproducts, often appearing as brown or black discoloration.[4]
Q2: My crude product is a dark, oily substance instead of a solid. What should I do?
A2: An oily product often indicates the presence of residual solvents or impurities that are depressing the melting point. Here's a systematic approach to address this:
-
Ensure Complete Solvent Removal: Initially, ensure all reaction solvents have been thoroughly removed under reduced pressure.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the desired product has low solubility, such as hexane or a mixture of ethyl acetate and hexane. This can often help in crashing out the product as a solid.
-
Seed Crystals: If you have a small amount of pure, solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.[5][6]
-
Chromatography: If trituration fails, the next step is to purify the oil using flash column chromatography.
Q3: What are the recommended crystallization solvents for this compound?
A3: While specific data for this exact molecule is scarce, for similar anthranilic acid derivatives, the following solvent systems are often effective for recrystallization:
-
Acetic Acid/Water[8]
-
Heptane or Hexane (for washing or as an anti-solvent)[9]
-
Dichloromethane/Hexane
-
Ethyl Acetate/Hexane
It is advisable to perform small-scale solubility tests to determine the optimal solvent system for your specific crude product.
Troubleshooting Guide
This section provides a more in-depth, step-by-step approach to resolving common purification challenges.
Issue 1: Persistent Brown or Black Discoloration in the Product
Cause: This is a common issue with anthranilic acid derivatives, often arising from oxidation or trace impurities.[4]
Solution Workflow:
Caption: Workflow for Decolorization of Crude Product.
Detailed Protocol:
-
Dissolution: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Charcoal Treatment: Add a small amount (typically 1-5% w/w) of activated charcoal to the hot solution.
-
Reflux: Gently reflux the mixture for 10-15 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper or a pad of celite to remove the charcoal. This step is crucial and should be done promptly to avoid premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
Issue 2: Co-elution of Impurities during Column Chromatography
Cause: The polarity of the desired product and certain impurities might be very similar, leading to poor separation on a silica gel column.
Troubleshooting Strategies:
| Strategy | Description | Recommended Solvent Systems (Eluent) |
| Solvent System Optimization | Fine-tune the polarity of the eluent. A shallower gradient or isocratic elution with a less polar solvent system can improve resolution. | Hexane/Ethyl Acetate, Toluene/Ethyl Acetate, Dichloromethane/Methanol |
| Use of Additives | Adding a small amount of acetic acid or formic acid to the eluent can help in sharpening the peaks of acidic compounds by suppressing the ionization of the carboxylic acid group on the silica surface. | Hexane/Ethyl Acetate with 0.1-1% Acetic Acid |
| Alternative Stationary Phase | If separation on silica gel is challenging, consider using a different stationary phase like alumina (basic or neutral) or reverse-phase silica (C18). | For Reverse Phase: Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid |
Experimental Protocol for Flash Chromatography:
-
Column Packing: Dry pack the column with silica gel (230-400 mesh) and then flush with the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the column.
-
Elution: Start with a low polarity eluent (e.g., 95:5 Hexane/Ethyl Acetate) and gradually increase the polarity (gradient elution) or maintain a constant solvent composition (isocratic elution).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Product is an Amorphous Solid or Fails to Crystallize
Cause: The presence of impurities can inhibit the formation of a crystalline lattice, resulting in an amorphous solid or preventing solidification altogether.
Solution Workflow:
Caption: Decision workflow for non-crystalline products.
Detailed Protocol for Trituration:
-
Place the amorphous solid or oil in a flask.
-
Add a small volume of a non-polar solvent in which the product is expected to be poorly soluble (e.g., n-hexane, diethyl ether, or a mixture).
-
Use a spatula or glass rod to scratch the inside of the flask and vigorously stir the mixture.
-
The desired product should precipitate as a solid, while impurities may remain dissolved in the solvent.
-
Collect the solid by filtration and wash with a small amount of the cold non-polar solvent.
References
- Google Patents. (n.d.). Process for the preparation of anthranilic acid derivatives.
-
National Institutes of Health. (2020). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Retrieved from [Link]
-
PrepChem. (n.d.). Preparation of 2-amino-5-chlorobenzoic acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acridone. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing n-methyl anthranilic acid methylester.
-
National Institutes of Health. (2018). Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
-
Patsnap. (n.d.). Crystallization method of Boc-amino acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. Retrieved from [Link]
Sources
- 1. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester - Google Patents [patents.google.com]
- 4. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | C13H16ClNO4 | CID 40429560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 6. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. prepchem.com [prepchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. prepchem.com [prepchem.com]
Technical Support Center: Preventing Racemization During Activation of N-Boc-N-methyl-5-chloroanthranilic Acid
From the Desk of the Senior Application Scientist
Welcome to the Technical Support Center. Our goal is to provide you with in-depth, field-proven guidance to navigate complex synthetic challenges. This document addresses a critical issue encountered by researchers in peptide synthesis and drug development: preventing racemization during the activation of sterically hindered and electronically modified amino acids, specifically N-Boc-N-methyl-5-chloroanthranilic acid.
The unique structure of this substrate—featuring a bulky N-methyl group, a urethane protecting group, and a chloro-substituted aromatic ring—presents a high barrier to achieving efficient, epimer-free coupling. This guide provides a causal explanation for these challenges and offers robust, validated protocols to ensure the stereochemical integrity of your final product.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling of this compound.
Q1: Why is this specific amino acid derivative so challenging to couple without racemization?
A: The difficulty arises from a combination of two primary factors:
-
Steric Hindrance: The presence of a methyl group on the amide nitrogen creates a secondary amine, which significantly increases the steric bulk around the nitrogen nucleophile during the subsequent coupling step.[1] This bulkiness slows down the desired peptide bond formation, providing a larger window of opportunity for side reactions like racemization to occur.[1][2]
-
N-Methylation and Protecting Group: While the Boc (urethane) protecting group is specifically designed to suppress racemization by preventing the formation of a highly racemizable 5(4H)-oxazolone intermediate, the N-methyl group makes the α-proton more susceptible to abstraction under basic conditions, leading to racemization via direct enolization.[3][4] The slow kinetics of coupling N-methylated amino acids necessitates more potent activating agents and carefully controlled conditions to outcompete the rate of racemization.[2]
Q2: What is the primary chemical mechanism leading to racemization for this compound?
A: For urethane-protected amino acids, the main pathway for racemization is the direct abstraction of the proton on the α-carbon of the activated acid by a base.[3][5] This forms a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of the original stereochemistry. The process is illustrated below.
Caption: Racemization via direct α-proton abstraction.
Q3: Which coupling reagents are considered best-in-class for hindered N-methylated amino acids?
A: For demanding couplings like this, standard reagents such as HBTU or HCTU can be less effective.[1] The most robust and recommended reagents are third-generation uronium/aminium salts, particularly HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][6][7]
-
Why HATU? HATU reacts rapidly to form a highly reactive HOAt-ester.[6] This active ester promotes fast acylation, which is crucial for minimizing the lifetime of the activated species and thus reducing the opportunity for racemization.[8][9] It is particularly effective for coupling sterically hindered and N-methyl amino acids.[7][10]
Q4: How critical is my choice of base?
A: It is absolutely critical. The base can directly facilitate the undesired α-proton abstraction.[3][5]
-
Avoid: Strong, sterically unhindered bases like Triethylamine (TEA) and even the commonly used N,N-Diisopropylethylamine (DIPEA) can significantly increase racemization rates.[11]
-
Recommended: Use a weaker or more sterically hindered base. N-Methylmorpholine (NMM) or 2,4,6-collidine are superior choices as their bulkiness and lower basicity reduce the rate of proton abstraction from the α-carbon.[3][5][11]
Part 2: In-Depth Troubleshooting Guide
Problem: Significant (>2%) diastereomeric impurity detected post-coupling, indicating racemization.
This guide provides a systematic approach to identifying and resolving the root cause of racemization.
Potential Cause 1: Sub-optimal Coupling Reagent and/or Additives
Your choice of coupling reagent is the most influential factor in controlling racemization. Using a reagent that is too slow or forms a highly racemization-prone intermediate will invariably lead to poor stereochemical outcomes.
-
Expert Analysis: Carbodiimides like EDC and DIC, when used alone, form a highly reactive O-acylisourea intermediate that is notoriously prone to racemization.[12][13] While additives like HOBt can mitigate this, for a substrate this challenging, a more advanced system is warranted.[12][14]
-
Solution:
-
Primary Recommendation: Switch to HATU as the coupling reagent. Its mechanism proceeds through a less racemization-prone HOAt active ester and promotes extremely rapid coupling.[6][7][9]
-
Alternative: If using a carbodiimide is necessary, always use it in the presence of an additive. HOAt (1-hydroxy-7-azabenzotriazole) is superior to HOBt for suppressing racemization in difficult couplings.[5][15] The combination of DIC/HOAt is a viable, though less potent, alternative to HATU.[10]
-
| Reagent System | Reagent Class | Racemization Risk (for Hindered N-Methyl AA) | Key Considerations |
| HATU / HOAt | Uronium Salt | Very Low | Gold standard for difficult couplings. Fast reaction rates significantly suppress side reactions.[1][6][7][8] |
| PyAOP / PyBOP | Phosphonium Salt | Low | Highly effective, especially for N-methyl amino acids. PyAOP is particularly potent.[1][14] |
| EDC or DIC / HOAt | Carbodiimide + Additive | Moderate | HOAt is essential to form a more stable active ester and suppress racemization.[12][14] Less efficient than HATU. |
| EDC or DIC only | Carbodiimide | Very High | Not recommended. The O-acylisourea intermediate is highly unstable and prone to racemization.[12][16] |
Potential Cause 2: Incorrect Base Selection or Stoichiometry
As detailed in the FAQ, the base is a direct accomplice in the racemization mechanism.
-
Expert Analysis: The purpose of the base is to deprotonate the carboxylic acid and neutralize any acid released during the reaction. Using an overly strong or excessive amount of base will create a high pH environment that actively promotes α-proton abstraction.
-
Solution:
-
Replace the Base: Immediately replace DIPEA or TEA with N-Methylmorpholine (NMM) or 2,4,6-collidine .[5][11]
-
Optimize Stoichiometry: Use the minimum amount of base necessary. When using HATU, typically 2 equivalents of a hindered base like NMM are sufficient. If coupling an amino acid salt (e.g., hydrochloride), one equivalent of base is for neutralization and one is for the coupling itself.
-
Potential Cause 3: Procedural Flaws (Time and Temperature)
Racemization is a time and temperature-dependent process.[5][11] Even with the best reagents, poor technique can lead to undesired outcomes.
-
Expert Analysis: Allowing the carboxylic acid to sit in its activated state for an extended period before the amine component is introduced ("prolonged pre-activation") is a common mistake. This gives the activated intermediate ample time to racemize.
-
Solution:
-
Minimize Pre-activation Time: Add the coupling reagent to the carboxylic acid/base mixture and allow it to pre-activate for no more than 3-5 minutes at low temperature before adding the amine.[8]
-
Control Temperature: Perform the entire coupling reaction at a reduced temperature. Start the pre-activation at 0 °C and allow the reaction to slowly warm to room temperature.[5][11] Avoid heating unless absolutely necessary and all other options have been exhausted.
-
Part 3: Validated Experimental Protocols
These protocols are designed to serve as a reliable starting point for your experiments.
Protocol 1: High-Fidelity Coupling Using HATU
This is the recommended primary method for activating this compound.
Caption: Step-by-step workflow for the HATU protocol.
Step-by-Step Methodology:
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv.) and the amine component (1.0-1.1 equiv.) in anhydrous DMF or NMP.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N-Methylmorpholine (NMM) (2.0 equiv.) and stir for 1 minute.
-
Add HATU (1.0 equiv.) in one portion.
-
Stir the mixture at 0 °C for 5 minutes.
-
Remove the ice bath and allow the reaction to slowly warm to room temperature.
-
Monitor the reaction progress by LC-MS or TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction with ethyl acetate and perform standard aqueous work-up (e.g., wash with 5% citric acid, saturated NaHCO₃, and brine) to remove DMF and byproducts.
Protocol 2: Carbodiimide-Mediated Coupling with DIC/HOAt
This is a viable alternative if uronium salt reagents are unavailable.
Step-by-Step Methodology:
-
In a clean, dry, nitrogen-flushed flask, dissolve this compound (1.0 equiv.) and HOAt (1.1 equiv.) in anhydrous DCM or DMF.
-
Cool the mixture to 0 °C.
-
Add the amine component (1.0-1.1 equiv.).
-
Add Diisopropylcarbodiimide (DIC) (1.1 equiv.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction for 4-12 hours. Note: The byproduct, diisopropylurea, may precipitate if DCM is used.
-
Filter off any urea precipitate and proceed with a standard aqueous work-up.
References
-
Technical Support Information Bulletin 2105 - HATU. AAPPTec. Available at: [Link]
-
Optimizing Peptide Synthesis: The Advantage of EDC HCl with Additives. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
Coupling Reagents. AAPPTec. Available at: [Link]
-
Racemization of amino acids under natural conditions: part 1—a challenge to abiogenesis. Journal of Creation. Available at: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Method for the Racemization of Optically Active Amino Acids. Sciencemadness.org. Available at: [Link]
-
Coupling Reagents. ResearchGate. Available at: [Link]
-
Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]
-
Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
-
Urethane-protected Alpha-Amino Acid N-carboxyanhydrides and Peptide Synthesis. Peptide Science. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 8. peptide.com [peptide.com]
- 9. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 10. bachem.com [bachem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 14. peptide.com [peptide.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed N-Boc-N-methyl-5-chloroanthranilic Acid Reactions
Welcome to the technical support center for the synthesis of N-Boc-N-methyl-5-chloroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot and optimize your reaction conditions for a successful outcome.
The synthesis of this compound typically proceeds through two key transformations: N-methylation of 5-chloroanthranilic acid followed by Boc-protection of the resulting secondary amine, or the reverse sequence. This guide is structured to address potential failures in both of these critical steps.
I. Troubleshooting the N-methylation of 5-chloroanthranilic Acid
The N-methylation of anilines, particularly those with electron-withdrawing groups like a carboxylic acid and a chloro group, can be challenging.[1] Here are some common issues and their solutions:
FAQ 1: Why is my N-methylation reaction showing low or no conversion?
Several factors can contribute to a stalled N-methylation reaction:
-
Insufficient Basicity: The nitrogen in 5-chloroanthranilic acid is weakly nucleophilic due to the deactivating effects of the chloro and carboxyl groups. A strong base is often required to deprotonate the amine, making it a more potent nucleophile.
-
Inappropriate Methylating Agent: The choice of methylating agent is crucial. While reagents like methyl iodide are potent, they can lead to over-methylation. Dimethyl carbonate (DMC) is often a milder and more selective alternative for mono-methylation.[1]
-
Poor Solvent Choice: The solvent plays a significant role in reaction kinetics. Polar aprotic solvents like DMF or DMSO are generally preferred as they can solvate the ions generated during the reaction. However, in some cases, a polar solvent can competitively adsorb to a catalyst, inhibiting the reaction.[2][3]
-
Reaction Temperature: The reaction may require heating to overcome the activation energy barrier, especially with a deactivated substrate.
Troubleshooting Guide for Low Conversion in N-methylation
| Potential Cause | Recommended Action | Rationale |
| Weak Base | Switch to a stronger base such as potassium tert-butoxide (KOtBu) or sodium hydride (NaH). | A stronger base is necessary to deprotonate the weakly nucleophilic aniline, increasing its reactivity towards the methylating agent. |
| Ineffective Methylating Agent | Consider using dimethyl sulfate or methyl triflate for higher reactivity. Use with caution to control over-methylation. | These are more powerful methylating agents that can react with less nucleophilic amines. |
| Suboptimal Solvent | If using a non-polar solvent, switch to a polar aprotic solvent like DMF or DMSO. If using a catalyst, consider less coordinating solvents. | Polar aprotic solvents facilitate ionic reactions. However, highly coordinating solvents can sometimes interfere with catalytic cycles.[2] |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation by TLC or LC-MS. | Higher temperatures provide the necessary energy to overcome the activation barrier for this challenging methylation. |
Experimental Protocol: N-methylation of 5-chloroanthranilic acid
-
Preparation: To a solution of 5-chloroanthranilic acid (1 equivalent) in anhydrous DMF, add sodium hydride (2.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Reaction: Allow the mixture to stir at room temperature for 30 minutes. Add methyl iodide (2.5 equivalents) dropwise at 0 °C.
-
Monitoring: Let the reaction warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction by the slow addition of water at 0 °C. Acidify the aqueous layer with 1 M HCl to a pH of ~3 and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
FAQ 2: I am observing significant amounts of the di-methylated product. How can I improve selectivity for mono-methylation?
Over-methylation is a common side reaction. Here's how to favor the desired mono-methylated product:
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) can provide high selectivity for mono-methylation.[1][2]
-
Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent is critical. Using a slight excess (1.0-1.2 equivalents) can help minimize di-methylation.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures generally favor the formation of the mono-methylated product.[2]
Logical Workflow for Optimizing Mono-methylation Selectivity
Sources
Technical Support Center: Optimization of Reaction Conditions for Quinazolinone Synthesis
Welcome to the technical support center for quinazolinone synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical heterocyclic scaffold. Quinazolinones are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. However, their synthesis can present challenges, from low yields to difficult purifications.
This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. We will delve into the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Part 1: Troubleshooting Common Synthesis Issues
This section addresses the most frequent and specific problems encountered during quinazolinone synthesis. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?
A1: Low yield is the most common issue and can be traced back to several factors. A systematic approach is the key to diagnosis.
-
Incomplete Reaction: The primary culprits are often insufficient reaction time or temperature. Many quinazolinone syntheses, like the classic Niementowski reaction, require significant thermal energy to drive the final cyclization and dehydration steps.[1][2]
-
Solution: Monitor your reaction meticulously using Thin Layer Chromatography (TLC). A persistent spot corresponding to your starting material (e.g., anthranilic acid) or a key intermediate (like N-formylanthranilic acid) indicates an incomplete reaction.[1][3] Gradually increase the reaction time. If that fails, cautiously increase the temperature in 10°C increments. For the Niementowski synthesis (anthranilic acid and formamide), the optimal temperature is typically 130-160°C.[1]
-
-
Suboptimal Reagents or Solvents: The purity of your starting materials is paramount. Impurities can introduce side reactions that consume reactants.[4] The choice of solvent is equally critical, as it affects reactant solubility and can even dictate the reaction pathway.[5][6]
-
Solution: Ensure your starting materials are pure and, importantly, dry. Recrystallize starting solids like 2-aminobenzamides if purity is questionable. For solvent selection, polar aprotic solvents like DMSO and DMF often give superior results by enhancing solubility and favoring the desired C-N bond formation.[5][6] If you are using a non-polar solvent like toluene and experiencing low yields, switching to a polar solvent is a highly recommended first step.[4][5]
-
-
Degradation of Reactants or Products: High temperatures, while often necessary, can also lead to degradation. Anthranilic acid, a common starting material, is known to decarboxylate to aniline at temperatures above its melting point (~145°C), which can then undergo side reactions.[1] Similarly, formamide can decompose above 180°C.[1]
-
Solution: Maintain strict temperature control. Use a glycerin or oil bath with a thermostat rather than a heating mantle for more uniform heating. If high temperatures are unavoidable for cyclization, consider alternative synthetic strategies, such as microwave-assisted synthesis, which can dramatically reduce reaction times and minimize thermal decomposition.[7][8]
-
Q2: I'm observing significant byproduct formation. What are the common side products and how can I minimize them?
A2: Byproduct formation directly competes with your desired reaction and complicates purification. Identifying the likely culprits is the first step to mitigation.
-
Decarboxylation Products: As mentioned, heating anthranilic acid above ~145°C can cause it to lose CO2, forming aniline.[1] Aniline can then react with other components, leading to a mixture of undesired amides and other byproducts.
-
Mitigation: The most effective strategy is precise temperature control to stay within the optimal reaction window (130-160°C).[1]
-
-
Dimer Formation: A common higher molecular weight byproduct is 2-(4-oxoquinazolin-3(4H)-yl)benzoic acid. This "dimer" forms when a molecule of anthranilic acid reacts with a newly formed quinazolinone intermediate.[1][9]
-
Mitigation: This is often concentration-dependent. Running the reaction at a slightly lower concentration may help. Additionally, ensuring a slight excess of the C1 source (e.g., formamide, orthoester) can favor the desired intramolecular cyclization over the intermolecular side reaction.
-
-
Benzimidazole Formation: In some synthetic routes, particularly those using non-polar solvents, a competing reaction pathway can lead to benzimidazole byproducts instead of the desired quinazoline.[5][10]
Q3: My Thin Layer Chromatography (TLC) shows multiple spots, and I'm unsure what they are. How do I identify them?
A3: A complex TLC plate can be daunting, but it contains valuable diagnostic information.
-
Systematic Identification:
-
Co-spotting: Always run lanes with your pure starting materials alongside the reaction mixture. This will definitively identify any unreacted starting materials.[3]
-
Intermediate Accumulation: A major spot that is not starting material or product could be a stable intermediate, such as N-formylanthranilic acid in the Niementowski reaction.[1] This indicates that the conditions are sufficient for the initial acylation but not for the final cyclization. The solution is typically to increase the temperature or reaction time.[1]
-
Byproduct Identification: If you suspect a specific byproduct (like the dimer mentioned in Q2), and you have a reference standard, co-spotting can confirm its presence. Without a standard, techniques like LC-MS are required to identify the mass of the unknown spots, which provides crucial clues to their structure.
-
Q4: Purification of the crude product is proving difficult. What are the best strategies?
A4: Effective purification depends on the specific properties of your target quinazolinone and the impurities present.
-
Recrystallization: This is the most common and efficient method for purifying solid products.[11] The key is selecting the right solvent—one in which your product is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures. Ethanol or methanol are often good starting points.[1]
-
Acid-Base Extraction: 4(3H)-quinazolinone possesses a weakly acidic N-H proton. This property can be exploited for purification.[1]
-
Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Extract with a dilute aqueous base (e.g., 5% NaOH or Na2CO3). The quinazolinone will move into the aqueous layer as its salt, leaving non-acidic impurities behind in the organic layer. Separate the layers and carefully acidify the aqueous layer with dilute HCl to precipitate your pure product, which can then be collected by filtration.[1]
-
-
Column Chromatography: For complex mixtures or oily products, silica gel column chromatography is the method of choice.[11] A good starting eluent system for many quinazolinones is a mixture of hexane and ethyl acetate; for more polar derivatives, dichloromethane and methanol can be effective.[11] Run analytical TLC plates first with different solvent systems to determine the optimal eluent for good separation.
Part 2: Frequently Asked Questions (FAQs)
This section covers broader questions regarding the strategic optimization of quinazolinone synthesis.
Q5: How critical is the choice of solvent and base?
A5: The choice of solvent and base is not merely an option—it is a critical parameter that can define the success or failure of your reaction.
-
Solvent Polarity: As established, solvent polarity can dictate the reaction pathway. Polar solvents favor the formation of quinazolines, while non-polar solvents can lead to benzimidazoles.[5][10] Furthermore, reactant solubility is key; if your starting materials do not dissolve, the reaction will be sluggish and low-yielding.[4][5] Highly polar solvents like DMF and water have been shown to provide excellent yields in many cases.[6]
-
Base Strength: In many protocols, a base is required to facilitate deprotonation and promote the key cyclization step.[5] The strength of the base must be matched to the reaction. For some copper-catalyzed reactions, a strong inorganic base like cesium carbonate (Cs₂CO₃) is optimal.[12][13] In other cases, an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) is effective.[5] If you observe an incomplete reaction with a weak base like sodium carbonate, switching to a stronger one like potassium carbonate or cesium carbonate is a logical step.[5]
Q6: When should I consider using a catalyst?
A6: While classic methods like the Niementowski synthesis are often performed catalyst-free, modern synthetic chemistry heavily relies on catalysis to improve efficiency, yield, and substrate scope.
-
Transition Metal Catalysis: Copper and palladium catalysts are widely used to construct the quinazolinone scaffold under milder conditions than traditional thermal methods.[12][14] For example, CuI can catalyze the coupling of N-substituted o-bromobenzamides with formamide at a relatively low 80°C.[15] Palladium catalysts are effective for tandem reactions, though they can require higher temperatures.[12]
-
Acid Catalysis: Simple acids like p-toluenesulfonic acid (p-TSA) or trifluoroacetic acid (TFA) can effectively catalyze the cyclocondensation of 2-aminobenzamides with aldehydes or other carbonyl compounds.[15][16]
-
Organocatalysis: In line with green chemistry principles, organocatalysts like triethanolamine have been used for domino multicomponent syntheses of quinazolinones in aqueous media.[16]
You should consider a catalyst when you need to run the reaction under milder conditions, improve functional group tolerance, or explore novel synthetic pathways that are not accessible through simple thermal condensation.
Q7: What are the advantages of using microwave irradiation for this synthesis?
A7: Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, and it offers significant advantages for quinazolinone synthesis.[8][17]
-
Rate Acceleration: Microwave heating can dramatically reduce reaction times from many hours to mere minutes.[7][18] This is due to the efficient and rapid heating of the reaction mixture.
-
Improved Yields and Purity: The short reaction times minimize the formation of thermal degradation byproducts, often leading to higher isolated yields and cleaner crude products.[9][19]
-
Enabling Difficult Reactions: Reactions that are sluggish or fail under conventional heating can often be successfully carried out in a microwave reactor.
-
Solvent-Free Conditions: Microwave heating is highly effective for solvent-free reactions, which aligns with the principles of green chemistry.[7][20]
Q8: Can this synthesis be performed under solvent-free conditions?
A8: Yes, several methods have been developed for the solvent-free synthesis of quinazolinones, often with the aid of microwave irradiation or solid supports.[21][22] For example, the Niementowski reaction can be performed by heating anthranilic acid and formamide neat, especially under microwave conditions.[7] Another approach involves using a solid support like acidic alumina or montmorillonite K-10 clay, which can act as a catalyst and provide a surface for the reaction to occur.[7][22] These methods are environmentally friendly, often simplify workup, and can be highly efficient.[20]
Part 3: Data Summaries & Visual Guides
Table 1: Troubleshooting Guide for Low Quinazolinone Yield
| Symptom | Potential Cause | Primary Solution | Secondary Actions | Relevant Citation(s) |
| Starting material present on TLC | Incomplete Reaction (Time/Temp) | Extend reaction time and monitor by TLC. | Increase temperature in 10°C increments. | [1][3] |
| Accumulation of an intermediate | Insufficient energy for cyclization | Increase reaction temperature. | Consider adding a dehydrating agent or acid catalyst. | [1] |
| Formation of dark, tarry material | Thermal Decomposition | Reduce reaction temperature; ensure precise control. | Use microwave irradiation to shorten reaction time. | [1][7] |
| Low yield with non-polar solvent | Incorrect reaction pathway favored | Switch to a polar aprotic (DMSO, DMF) or polar protic (H₂O) solvent. | Screen a panel of polar solvents for optimal results. | [4][5][6] |
| Reaction stalls with weak base | Insufficient deprotonation | Switch to a stronger base (e.g., from Na₂CO₃ to K₂CO₃ or Cs₂CO₃). | Ensure base is fully soluble in the reaction medium. | [5][12] |
Diagram 1: Troubleshooting Workflow for Low Yield
A logical decision tree for diagnosing and solving low-yield issues in quinazolinone synthesis.
Caption: Troubleshooting workflow for low quinazolinone synthesis yield.
Diagram 2: General Reaction Pathway via Niementowski Reaction
A simplified representation of the key steps in the synthesis of 4(3H)-quinazolinone from anthranilic acid and formamide.
Caption: Key steps of the Niementowski quinazolinone synthesis.
Part 4: Optimized Experimental Protocols
The following protocols are provided as a starting point. They should be optimized for your specific substrates and equipment.
Protocol 1: Classic Niementowski Synthesis of 4(3H)-Quinazolinone
This protocol is adapted from the well-established reaction between anthranilic acid and formamide.[2]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add anthranilic acid (13.7 g, 0.1 mol).
-
Reagent Addition: Add an excess of formamide (16 mL, 0.4 mol).
-
Heating: Heat the reaction mixture in a pre-heated glycerin bath at 130-135°C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent).
-
Work-up: After the reaction is complete (disappearance of anthranilic acid spot on TLC), cool the mixture to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A precipitate should form.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry. For higher purity, the crude product can be recrystallized from methanol or ethanol.[1]
Protocol 2: Two-Step Microwave-Assisted Synthesis of 2-Methyl-4(3H)-quinazolinone
This protocol is based on the efficient two-step synthesis via a benzoxazinone intermediate, optimized for microwave heating.[18]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid (0.685 g, 5 mmol) and acetic anhydride (1.0 mL, ~10.5 mmol).
-
Microwave Irradiation: Heat the neat (solvent-free) mixture in a microwave reactor. Optimal conditions are typically 8-10 minutes of irradiation at a power level sufficient to maintain a steady reflux.[18]
-
Isolation: After cooling, concentrate the mixture under high vacuum to remove excess acetic anhydride. The resulting residue, 2-methyl-4H-3,1-benzoxazin-4-one, is highly susceptible to moisture and should be used immediately in the next step without further purification.
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: To the crude benzoxazinone from Step 1, add a source of ammonia. A convenient method is to use an ammonia solution or ammonium acetate adsorbed onto a solid support like silica gel.
-
Microwave Irradiation: Irradiate the mixture in the microwave reactor. Optimization of time and temperature will be required, but typical conditions are 10-15 minutes at 120-140°C.
-
Work-up and Purification: After cooling, the solid residue is extracted with a suitable solvent like methanol or ethyl acetate. The solvent is removed under vacuum, and the crude product is purified by recrystallization or column chromatography.
Part 5: References
-
Recent developments in transition metal catalysis for quinazolinone synthesis. (2016). RSC Advances. [Link]
-
Synthesis of quinazolinones. Organic Chemistry Portal. [Link]
-
Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). (2021). Taylor & Francis Online. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). Iranian Journal of Pharmaceutical Research. [Link]
-
Optimization of solid phase synthesis of quinazolin-4-ones. (2009). Der Pharma Chemica. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). Frontiers in Chemistry. [Link]
-
SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES. (2022). Generis Publishing. [Link]
-
Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry. [Link]
-
Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. (2021). MDPI. [Link]
-
Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. (2016). ResearchGate. [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (2022). Frontiers in Chemistry. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2021). National Institutes of Health. [Link]
-
One-pot synthesis of quinazolinone heterocyclic compounds using functionalized SBA-15. (2024). Scientific Reports. [Link]
-
Microwave Assisted Synthesis and Molecular Docking Studies of 3-Aryl-2-Alkyl-Quinazolin-4-one Derivatives. (2014). Scholars Research Library. [Link]
-
Synthesis of quinazolines. Organic Chemistry Portal. [Link]
-
Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. (2023). ResearchGate. [Link]
-
Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2019). ACS Omega. [Link]
-
PDF) Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2011). ResearchGate. [Link]
-
Best solvent to synthesis quinazolinone derivative with microwave? (2017). ResearchGate. [Link]
-
Solvent free synthesis of quinazolin 4(3 h)-ones derivatives. (2011). SlideShare. [Link]
-
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]
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- 2. generis-publishing.com [generis-publishing.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 15. Quinazolinone synthesis [organic-chemistry.org]
- 16. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 17. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 20. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Solvent free synthesis of quinazolin 4(3 h)-ones derivatives | PDF [slideshare.net]
Technical Support Center: Column Chromatography for N-Boc-N-methyl-5-chloroanthranilic Acid Products
Welcome to the technical support center for the purification of N-Boc-N-methyl-5-chloroanthranilic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of purifying this compound using column chromatography. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to ensure the successful isolation of your target molecule.
Introduction: Understanding the Molecule
This compound presents a unique purification challenge due to its trifunctional nature:
-
A Bulky N-Boc Group: This tert-butoxycarbonyl protecting group introduces significant steric hindrance and lipophilicity.
-
An Acidic Carboxylic Acid Group: This functional group is prone to strong interactions with the stationary phase, often leading to poor peak shape.
-
A Chlorinated Aromatic Ring: This moiety contributes to the overall non-polar character of the molecule.
The interplay of these features dictates the molecule's behavior on a chromatography column. This guide will help you master its purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address the most common issues encountered during the column chromatography of this compound.
Q1: My product is streaking or tailing significantly on the silica gel column. What's causing this and how can I fix it?
A1: Streaking and tailing are the most frequently reported problems. This is primarily due to the interaction of the carboxylic acid group with the slightly acidic silica gel stationary phase.[1] This interaction can lead to a mixture of protonated and deprotonated forms of your compound, causing it to spread down the column instead of moving as a tight band.[1]
Troubleshooting Steps:
-
Acidify the Mobile Phase: The most effective solution is to add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent system.[1] This ensures that the carboxylic acid on your target molecule remains fully protonated, minimizing its interaction with the silica and resulting in a more defined, symmetrical peak.
-
Solvent System Optimization: Ensure you are using an appropriate solvent system. A common starting point for compounds of this polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
Check Compound Stability: Although less common for this specific issue, ensure your compound is stable on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[2]
Q2: I'm not getting good separation between my product and a closely-related impurity. What are my options?
A2: Achieving baseline separation can be challenging, especially with impurities that have similar polarities.
Troubleshooting Steps:
-
Fine-Tune the Mobile Phase Polarity: If your spots are too close on the TLC plate, you need to find a solvent system with a lower Rf value for your target compound (ideally between 0.2-0.3). This is achieved by decreasing the proportion of the polar solvent in your mobile phase.
-
Consider a Different Solvent System: Sometimes, simply adjusting the ratio of two solvents is not enough. Experiment with different solvent combinations. For example, replacing ethyl acetate with dichloromethane or a mixture of the two can alter the selectivity of the separation.
-
Gradient Elution: If a single solvent mixture (isocratic elution) fails to provide adequate separation, a gradient elution can be employed. Start with a less polar mobile phase to elute the non-polar impurities and gradually increase the polarity to elute your product, leaving the more polar impurities on the column.
-
Alternative Chromatography Modes: If normal-phase chromatography on silica gel is not effective, consider reversed-phase chromatography.[3][4] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (such as acetonitrile/water or methanol/water).[3][4][5] This can provide a different selectivity and may resolve your separation issue.
Q3: My compound seems to be stuck on the column and won't elute. What should I do?
A3: This can be a frustrating experience, but it's usually solvable.
Troubleshooting Steps:
-
Drastically Increase Mobile Phase Polarity: If your compound is not moving, you need to significantly increase the polarity of your eluent. You can try flushing the column with 100% ethyl acetate or even a small percentage of methanol in your solvent system.
-
Check for Compound Precipitation: It's possible your compound precipitated at the top of the column, especially if you loaded it in a solvent in which it is not very soluble. Ensure your crude product is fully dissolved in the loading solvent.
-
Compound Instability: In some cases, the compound may have decomposed on the silica gel.[2] As mentioned before, a quick stability test on a TLC plate can help diagnose this. If your compound is unstable on silica, you may need to consider alternative stationary phases like alumina or a different purification method altogether.
Q4: After purification, my product is an oil or a sticky solid instead of the expected crystalline material. Why is this happening?
A4: The presence of residual solvents or minor impurities can prevent your purified compound from solidifying.
Troubleshooting Steps:
-
Ensure Complete Removal of Solvents: Use a high-vacuum pump to thoroughly dry your product. Gently heating the flask while under vacuum can help remove stubborn, high-boiling point solvents.
-
Trituration: Try dissolving the oil in a small amount of a solvent in which your product is soluble (like dichloromethane) and then adding a non-polar solvent in which it is insoluble (like hexanes) dropwise while stirring. This can often induce crystallization.
-
Re-purification: If the above steps fail, it's likely that your product is not as pure as you thought. Analyze a small sample by TLC or LC-MS to check for impurities. A second round of column chromatography with a very shallow gradient may be necessary.
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a general guideline for the purification of this compound using flash chromatography on silica gel.
1. Sample Preparation:
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial mobile phase mixture.[6]
2. Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles.[1]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[1]
3. Sample Loading:
-
Carefully load the dissolved sample onto the top of the silica gel bed using a pipette.[6][7]
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[7]
4. Elution:
-
Begin eluting with your chosen mobile phase, starting with a lower polarity if using a gradient.
-
Apply gentle, positive pressure using a pump or an inert gas to achieve a steady flow rate.
-
Collect fractions in an organized manner.
5. Fraction Analysis:
-
Monitor the elution of your compound by thin-layer chromatography (TLC).
-
Combine the fractions that contain your pure product.
6. Product Isolation:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
Visualizing the Workflow
Troubleshooting Flowchart for Common Chromatography Issues:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Anthranilic acid, 3,5-dichloro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
minimizing byproduct formation in n-boc-n-methyl-5-chloroanthranilic acid synthesis
Welcome to the technical support resource for the synthesis of N-Boc-N-methyl-5-chloroanthranilic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and minimizing the formation of critical byproducts. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction dynamics.
Overview: Choosing the Optimal Synthetic Pathway
The synthesis of this compound involves two key transformations of the starting material, 5-chloroanthranilic acid: N-methylation and N-protection with a tert-butyloxycarbonyl (Boc) group. The order of these steps is critical to the success of the synthesis. While one might consider direct methylation followed by Boc protection, this route is fraught with challenges, including over-methylation and competing O-methylation.
Therefore, the scientifically preferred and more robust pathway involves Boc protection first, followed by N-methylation . This strategy protects the reactive amino group, allowing for a clean and selective subsequent methylation of the resulting carbamate nitrogen.
Caption: Recommended workflow for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is Boc protection recommended before N-methylation?
Answer: Performing Boc protection first is a classic example of a protecting group strategy that enhances selectivity and yield. The Boc group serves two primary functions here:
-
Prevents Over-methylation: The secondary amine of a simple N-methyl anthranilic acid is nucleophilic and can be further methylated to form a quaternary ammonium salt, a common side reaction with potent methylating agents.[1] The Boc group deactivates the nitrogen sufficiently to prevent this second methylation.
-
Increases Acidity of N-H Proton: The electron-withdrawing nature of the Boc group makes the N-H proton on the carbamate intermediate (N-Boc-5-chloroanthranilic acid) significantly more acidic than the starting amine's N-H protons. This allows for clean deprotonation with a suitable strong base (like NaH), forming a sodium salt that is highly nucleophilic for the subsequent reaction with a methylating agent.[2]
Q2: What are the optimal conditions for the initial Boc protection step?
Answer: The goal is a clean, high-yielding conversion to N-Boc-5-chloroanthranilic acid.
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent. Use 1.1 to 1.5 equivalents to ensure complete reaction.
-
Base: A non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like sodium hydroxide or sodium bicarbonate can be used. The choice often depends on the solvent system.
-
Solvent: Aprotic solvents like tetrahydrofuran (THF), 1,4-dioxane, or dichloromethane are common.[3] Aqueous systems with a co-solvent are also effective when using inorganic bases.
-
Temperature: The reaction is typically run at room temperature. It is generally exothermic, so for large-scale reactions, initial cooling may be necessary.[4]
-
Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or LCMS until the starting material is fully consumed.
Q3: What is the most critical parameter for the N-methylation step?
Answer: Strictly anhydrous (water-free) conditions. The base used for this step, typically sodium hydride (NaH), reacts violently with water. Any moisture will quench the base, preventing the necessary deprotonation of the N-Boc intermediate and leading to failed or incomplete reactions. All glassware should be oven- or flame-dried, and anhydrous solvents must be used.
Q4: Can I use a different methylating agent besides methyl iodide?
Answer: Yes, dimethyl sulfate ((CH₃)₂SO₄) is a common alternative. Both are effective. Methyl iodide is often preferred in lab-scale synthesis for its volatility, which can simplify workup. However, dimethyl sulfate is less expensive for larger-scale work but is more toxic and requires careful handling. The reaction mechanism is an Sₙ2 attack in either case.
Troubleshooting Guide
This section addresses specific experimental problems, their probable causes, and validated solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Final Product | 1. Wet Reagents/Solvent: Moisture in the methylation step quenched the NaH base. 2. Ineffective Base: The base used was not strong enough to deprotonate the N-Boc intermediate. 3. Degraded Reagents: (Boc)₂O or NaH may have degraded due to improper storage. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly opened or distilled anhydrous THF. 2. Use Sodium Hydride (NaH): NaH is the recommended base. Ensure it is a fresh, free-flowing powder (not a solid chunk). 3. Verify Reagent Quality: Use fresh (Boc)₂O. Test NaH activity if it is old (e.g., by carefully adding a small amount to ethanol and observing H₂ evolution). |
| Significant amount of decarboxylated byproduct (4-chloro-N-methylaniline) detected. | 1. Excessive Heat: Anthranilic acids are susceptible to thermal decarboxylation.[5] 2. Strongly Acidic Conditions: The decarboxylation mechanism is often catalyzed by acid, which protonates the aromatic ring, facilitating the loss of CO₂.[6][7] This is a major risk during acidic workup or purification. | 1. Maintain Temperature Control: Avoid heating the reaction mixture, especially during the methylation step which can be exothermic. 2. Careful Workup: Quench the reaction carefully with a mild acid (e.g., saturated NH₄Cl or slow addition to ice-water) and avoid letting the pH drop too low for extended periods. 3. Purification Strategy: Use chromatography for purification rather than recrystallization from acidic solvents if this byproduct is observed. |
| Reaction stalls; significant unmethylated starting material (N-Boc-5-chloroanthranilic acid) remains. | 1. Insufficient Base: Not enough NaH was used to deprotonate both the carboxylic acid and the N-H group. (Note: 2 equivalents of base are required). 2. Insufficient Methylating Agent: Incomplete reaction due to stoichiometric deficiency of methyl iodide. 3. Poor NaH Dispersion: Clumped NaH has low surface area and reacts poorly. | 1. Use >2 Equivalents of Base: Add at least 2.1 equivalents of NaH to ensure complete deprotonation of both acidic protons. 2. Use Excess MeI: Use 1.2-1.5 equivalents of methyl iodide to drive the reaction to completion. 3. Proper Technique: Add the NaH as a mineral oil dispersion and ensure vigorous stirring to maximize reactivity. |
| Formation of methyl ester byproduct (methyl N-Boc-N-methyl-5-chloroanthranilate). | O-methylation: The carboxylate anion, formed after deprotonation by NaH, can compete with the deprotonated nitrogen as a nucleophile, attacking the methyl iodide. | This is generally a minor byproduct because the deprotonated carbamate is a softer, more reactive nucleophile.[2] To minimize: 1. Add MeI at Low Temperature: Add the methyl iodide solution slowly at 0 °C to favor N-alkylation. 2. Solvent Choice: THF is generally a good solvent that favors N-alkylation. |
Key Mechanism: Acid-Catalyzed Decarboxylation
Understanding the mechanism of decarboxylation is key to preventing it. The reaction proceeds via an electrophilic aromatic substitution mechanism where a proton acts as the electrophile.[8][9] The proton attacks the carbon atom bearing the carboxyl group, which is activated by the electron-donating amino group. This leads to the formation of a Wheland intermediate, which then loses carbon dioxide to restore aromaticity.
Caption: Mechanism of acid-catalyzed decarboxylation of anthranilic acids.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-5-chloroanthranilic Acid
-
To a solution of 5-chloroanthranilic acid (1.0 eq) in 1,4-dioxane (or THF) and 1M NaOH(aq), add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).
-
Stir the mixture vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC (e.g., 3:7 Ethyl Acetate:Hexanes) until the starting material is consumed.
-
Once complete, acidify the aqueous layer carefully with cold 1M HCl or KHSO₄ solution to pH 2-3.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product, typically as a white solid.[10][11]
Protocol 2: Synthesis of this compound
Note: This reaction must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.
-
Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) in anhydrous THF in a flame-dried flask equipped with a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of N-Boc-5-chloroanthranilic acid (1.0 eq) in anhydrous THF via a dropping funnel. (Observe gas evolution).
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back down to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature for 8-12 hours.
-
Monitor the reaction by LCMS to confirm the formation of the product and consumption of the starting material.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Adjust the pH to ~3 with 1M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel) using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[2]
References
-
Dunn, G. E., & Lietz, H. (1969). Kinetics and mechanism of the decarboxylation of anthranilic acid in aqueous solution. Journal of the American Chemical Society, 91(15), 4129–4134. [Link]
-
Stevens, W. H., Pepper, J. M., & Lounsbury, M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Canadian Journal of Chemistry, 30(7), 529-540. [Link]
-
ResearchGate. (n.d.). THE DECARBOXYLATION OF ANTHRANILIC ACID. Retrieved from [Link]
-
Dunn, G. E., & St. Cyr, D. (1984). Mechanism of decarboxylation of substituted anthranilic acids at high acidity. Canadian Journal of Chemistry, 62(6), 1070-1075. [Link]
-
Stevens, W. H., Pepper, J. M., & Lounsbury, M. (1952). THE DECARBOXYLATION OF ANTHRANILIC ACID. Semantic Scholar. [Link]
-
Bertin-Jung, I., Robert, A., Ramalanjaona, N., Gulberti, S., Bui, C., Vincourt, J. B., ... & Fournel-Gigleux, S. (2020). A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Chemical Communications, 56(73), 10746-10749. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
-
ResearchGate. (n.d.). On the Selective N-Methylation of BOC-Protected Amino Acids. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]
-
Organic Syntheses. (n.d.). L-Proline. [Link]
-
LASSBIO-UFRJ. (2011). The Methylation Effect in Medicinal Chemistry. [Link]
-
Biron, E., Chatterjee, J., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1373-1383. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. THE DECARBOXYLATION OF ANTHRANILIC ACID | Semantic Scholar [semanticscholar.org]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to Scaling Up Reactions with N-Boc-N-methyl-5-chloroanthranilic Acid
Welcome to the technical support center for N-Boc-N-methyl-5-chloroanthranilic acid. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges and frequently asked questions to ensure a safe, efficient, and successful scale-up of your chemical reactions involving this versatile building block.
Troubleshooting Guide: Navigating Scale-Up Challenges
Scaling up reactions is not always a linear process; new challenges often emerge due to changes in heat and mass transfer, reaction kinetics, and equipment.[1] This section provides a question-and-answer-based troubleshooting guide for specific issues you may encounter.
Q1: My amide coupling reaction is stalling and not going to completion at a larger scale. What are the likely causes and how can I fix it?
Answer: Incomplete conversion during a scale-up of an amide coupling reaction with this compound can be attributed to several factors. The N-methyl group on the amine introduces steric hindrance, which can slow down the reaction rate. At a larger scale, issues with mixing and temperature control become more pronounced, further exacerbating the problem.
Potential Causes & Solutions:
-
Insufficient Activation of the Carboxylic Acid: The initial activation of the carboxylic acid is a critical step.[2] At a larger scale, localized concentration gradients can lead to incomplete activation.
-
Solution: Ensure your coupling reagents are added under vigorous and efficient stirring. For larger vessels, overhead mechanical stirring is highly recommended over magnetic stirring to ensure homogeneity.[1] Consider a slower, subsurface addition of the activating agent to maintain a consistent concentration throughout the reaction mixture.
-
-
Choice of Coupling Reagent: Not all coupling reagents are equal, especially when dealing with sterically hindered substrates.
-
Solution: If you are using a standard carbodiimide like DCC or EDC, consider switching to a more potent phosphonium or uronium-based reagent such as BOP, PyBOP, HBTU, or HATU.[2] These reagents are known to be more effective for challenging couplings. For particularly difficult cases, COMU can be an excellent choice due to its high reactivity and the water-solubility of its byproducts, which simplifies purification.[3]
-
-
Thermal Management: Amide coupling reactions can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized hot spots, which may cause decomposition of the activated species or side reactions.[4]
-
Solution: Monitor the internal reaction temperature closely using a thermocouple.[5] Ensure your reaction vessel has adequate cooling capacity. A controlled addition rate of the coupling agent can also help manage the exotherm.
-
-
Base Selection: The choice and amount of base can significantly impact the reaction.
-
Solution: Non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used.[2] Ensure you are using the correct stoichiometry. In some cases, particularly with uronium reagents, using a slight excess of the amine component (if feasible) can help drive the reaction to completion.
-
Troubleshooting Workflow for Incomplete Amide Coupling
Sources
Technical Support Center: Navigating Steric Hindrance in Reactions with N-Boc-N-methyl-5-chloroanthranilic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Boc-N-methyl-5-chloroanthranilic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges posed by steric hindrance in reactions involving this versatile but sterically demanding building block. Our focus is on providing practical, field-proven insights to enhance your experimental success.
Introduction: The Challenge of Steric Hindrance
This compound is a valuable reagent in medicinal chemistry, often employed in the synthesis of quinazolinones and other heterocyclic scaffolds of pharmaceutical interest.[1][2] However, its structure presents a significant steric challenge. The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the N-methyl group, creates a sterically congested environment around the carboxylic acid and the amino group. This steric hindrance can significantly impede reaction rates, lower yields, and in some cases, prevent desired transformations altogether.[3][4][5]
This guide is designed to help you navigate these challenges by providing a clear understanding of the underlying principles and offering actionable solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Yield in Amide Bond Formation
Question: I am attempting an amide coupling reaction between this compound and a primary amine using standard coupling reagents like HATU, but I am observing very low yields. What is causing this and how can I improve it?
Answer:
Low yields in amide coupling reactions with this substrate are a classic manifestation of steric hindrance.[3][4][6] The bulky N-Boc and N-methyl groups shield the carboxylic acid, making it difficult for the amine to approach and for the tetrahedral intermediate to form.[7] Standard coupling reagents may not be sufficiently reactive to overcome this energy barrier.
Causality and Strategic Solutions:
-
Insufficient Activation of the Carboxylic Acid: The activated species (e.g., an acyl-O-isourea with carbodiimides or an active ester with HATU) is still sterically hindered, slowing down the subsequent nucleophilic attack by the amine.
-
Slow Nucleophilic Attack: The steric bulk on both the acid and potentially the amine partner dramatically reduces the rate of the reaction.[5]
Recommended Troubleshooting Protocol:
-
Switch to a More Powerful Coupling Reagent:
-
Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride in situ can significantly enhance reactivity. Acyl fluorides are smaller than many other activated intermediates, reducing steric clash.[6] A recommended protocol involves using a fluorinating agent like cyanuric fluoride.
-
T3P® (Propylphosphonic Anhydride): T3P is a powerful coupling reagent known for its effectiveness in forming sterically hindered amide bonds.[8]
-
-
Optimize Reaction Conditions:
-
Increase Temperature: Carefully increasing the reaction temperature (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier.[9][10] Monitor for potential side reactions or degradation.
-
Extend Reaction Time: Sterically hindered reactions are often slow. Extending the reaction time to 24-48 hours may be necessary.[10]
-
-
Use a More Effective Base:
-
In place of DIPEA, consider a non-nucleophilic, stronger base like 2,4,6-collidine to facilitate the reaction without competing as a nucleophile.
-
Experimental Protocol: Amide Coupling via Acyl Fluoride
| Step | Procedure | Rationale |
| 1 | Dissolve this compound (1.0 equiv.) in anhydrous DCM. | Ensure all starting material is in solution. |
| 2 | Add cyanuric fluoride (1.2 equiv.) and pyridine (1.2 equiv.). | Pyridine acts as a base to neutralize the HF byproduct. |
| 3 | Stir at room temperature for 1-2 hours. | Allows for the formation of the acyl fluoride. |
| 4 | In a separate flask, dissolve the amine (1.1 equiv.) and DIPEA (2.0 equiv.) in anhydrous DCM. | Prepares the nucleophilic component. |
| 5 | Slowly add the amine solution to the acyl fluoride solution. | Controls the reaction rate and minimizes side reactions. |
| 6 | Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS. | Allows the sterically hindered coupling to proceed to completion. |
| 7 | Quench the reaction with saturated aqueous NaHCO₃ and proceed with standard workup. | Neutralizes any remaining acid and removes water-soluble byproducts. |
Issue 2: Difficulty in Boc Deprotection
Question: I am having trouble removing the Boc group from my product. Standard conditions with TFA in DCM are sluggish and require prolonged reaction times, leading to side products. Are there alternative methods?
Answer:
The steric hindrance around the N-Boc group can also affect its removal.[11] The flanking N-methyl and the chloro-substituted aromatic ring can shield the carbamate from protonation by acid, which is the initial step in the deprotection mechanism.[12][13]
Causality and Strategic Solutions:
-
Reduced Accessibility for Protonation: The bulky environment hinders the approach of the acid to the carbonyl oxygen of the Boc group.
-
Electronic Effects: While the chloro group is electron-withdrawing, the overall steric environment is the dominant factor in slowing the reaction.[11]
Recommended Troubleshooting Protocol:
-
Modify Standard Acidic Conditions:
-
Increase TFA Concentration: Use a higher concentration of TFA (e.g., 50% in DCM) or even neat TFA.
-
Add a Cation Scavenger: The tert-butyl cation generated during deprotection can alkylate electron-rich moieties.[13] Adding a scavenger like triisopropylsilane (TIS) or thioanisole can prevent this.
-
-
Alternative Deprotection Methods:
-
HCl in Dioxane/Methanol: A solution of HCl in an organic solvent can be more effective than TFA for certain substrates.
-
Lewis Acids: Lewis acids such as trimethylsilyl iodide (TMSI) or aluminum chloride can facilitate Boc deprotection under milder conditions.[14]
-
Oxalyl Chloride in Methanol: A mild method for N-Boc deprotection has been reported using oxalyl chloride in methanol at room temperature.[11][15]
-
Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride
| Step | Procedure | Rationale |
| 1 | Dissolve the N-Boc protected compound (1.0 equiv.) in methanol. | The reaction is performed in a protic solvent. |
| 2 | Cool the solution to 0 °C. | Controls the initial exotherm. |
| 3 | Slowly add oxalyl chloride (3.0 equiv.). | The reagent that facilitates the deprotection. |
| 4 | Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS. | Reaction time will vary depending on the substrate. |
| 5 | Concentrate the reaction mixture under reduced pressure. | Removes the solvent and excess reagent. |
| 6 | Redissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃) before workup. | Isolates the deprotected amine. |
Issue 3: Low Yield in Quinazolinone Synthesis
Question: I am trying to synthesize a quinazolinone from this compound and an amine, followed by cyclization, but the overall yield is poor. Where am I likely losing material?
Answer:
The synthesis of quinazolinones from anthranilic acids often involves a multi-step, one-pot procedure that can be hampered by steric hindrance at several stages.[1][16][17] The initial amide bond formation is often the bottleneck, as discussed in Issue 1. However, the subsequent cyclization step can also be challenging.
Causality and Strategic Solutions:
-
Inefficient Initial Amide Coupling: As previously detailed, this is a major hurdle.
-
Difficult Cyclization: The steric bulk around the nitrogen can hinder the intramolecular cyclization to form the quinazolinone ring.
Recommended Troubleshooting Protocol:
-
Optimize the Amide Coupling Step: Refer to the recommendations in Issue 1 to ensure the intermediate amide is formed in high yield before attempting cyclization.
-
Facilitate the Cyclization:
-
Use a Dehydrating Agent: For the cyclization of the intermediate amide, a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can be effective.
-
Copper-Mediated Synthesis: A multicomponent procedure using copper(II) chloride has been shown to be effective for the synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-ones, preserving enantiomeric purity.[1]
-
Workflow Diagram: Quinazolinone Synthesis ```dot
Caption: Steric shielding of the carboxylic acid by the bulky N-Boc and N-methyl groups.
References
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health (NIH). [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PubMed Central. [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Thieme. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. National Institutes of Health (NIH). [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.. [Link]
-
Catalytic Approaches to the Synthesis of Amide Bonds. CORE. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride. RSC. [Link]
-
BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. PubMed. [Link]
-
Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. ResearchGate. [Link]
-
General synthetic approaches to N‐Boc‐quinazolinones. ResearchGate. [Link]
-
N-Methylation of Anthranilic Acid to N-Methylanthranilic Acid by Cell-free Extracts of Ruta graveolens Tissue Cultures. PubMed. [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]
-
Synthesis of 5‐chloro‐2‐methyl‐3‐(5‐methylthiazol‐2‐yl)‐4(3H)‐quinazolinone and related compounds with potential biological activity. ResearchGate. [Link]
-
A New Route for the Synthesis of Quinazolinones. ResearchGate. [Link]
-
SYNTHESIS AND PROPERTIES OF NEW N-ACYL DERIVATIVES OF ANTHRANILIC ACID. V. N. Karazin Kharkiv National University. [Link]
-
Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides. ACS Publications. [Link]
-
Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange. [Link]
-
Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]
-
amide coupling help. Reddit. [Link]
-
A versatile strategy to synthesize N-methyl-anthranilic acid-labelled glycoprobes for fluorescence-based screening assays. Royal Society of Chemistry. [Link]
-
Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. MDPI. [Link]
-
Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides. ResearchGate. [Link]
Sources
- 1. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Tale of Two Building Blocks: N-Boc-N-methyl-5-chloroanthranilic Acid vs. N-Boc-5-chloroanthranilic Acid in Modern Synthesis
A Senior Application Scientist's Perspective on Navigating Steric and Electronic Effects in Drug Discovery
In the intricate world of pharmaceutical and materials science, the selection of starting materials is a critical decision that dictates the efficiency, yield, and ultimately, the success of a synthetic campaign. Among the myriad of available building blocks, substituted anthranilic acids hold a place of prominence, serving as versatile precursors to a wide range of heterocyclic scaffolds, most notably quinazolinones, which are prevalent in many biologically active compounds.[1][2] This guide provides an in-depth comparison of two closely related yet functionally distinct N-Boc protected 5-chloroanthranilic acid derivatives: the N-methylated and the non-methylated analogues. Through a blend of theoretical principles and practical insights, we will explore how the seemingly subtle addition of a methyl group can profoundly influence synthetic outcomes.
The Contenders: A Structural Overview
At first glance, N-Boc-N-methyl-5-chloroanthranilic acid and N-Boc-5-chloroanthranilic acid appear remarkably similar. Both share a 5-chloroanthranilic acid core, a synthetically useful scaffold, and an N-Boc protecting group, which modulates the nucleophilicity of the amino group and allows for controlled reactions.[3] The key distinction lies in the presence of a methyl group on the nitrogen atom in the former. This seemingly minor structural alteration introduces significant steric and electronic effects that manifest in their synthetic applications.
| Feature | This compound | N-Boc-5-chloroanthranilic acid |
| Molecular Formula | C₁₃H₁₆ClNO₄ | C₁₂H₁₄ClNO₄ |
| Molecular Weight | 285.72 g/mol | 271.69 g/mol |
| Key Structural Difference | N-methyl group present | No N-methyl group |
| Expected Steric Hindrance | Higher | Lower |
| Electronic Nature of Nitrogen | More electron-rich (tertiary amine precursor) | Less electron-rich (secondary amine precursor) |
The N-Methyl Group: A Double-Edged Sword in Synthesis
The introduction of an N-methyl group in this compound has two primary consequences that researchers must consider:
-
Increased Steric Hindrance: The methyl group adds bulk around the nitrogen atom, which can impede the approach of reagents. This steric hindrance can influence the rate and feasibility of reactions such as acylation and cyclization. In some cases, this can be advantageous, leading to higher selectivity, while in others it may necessitate harsher reaction conditions or result in lower yields. The effect of steric hindrance is a well-documented phenomenon in organic synthesis, often dictating the regioselectivity and stereoselectivity of reactions.[4][5]
-
Enhanced Electron-Donating Effect: The methyl group is an electron-donating group, which increases the electron density on the nitrogen atom. This enhanced nucleophilicity can, in principle, accelerate reactions involving nucleophilic attack by the nitrogen. However, this effect is often counteracted by the aforementioned steric hindrance. The electronic nature of substituents on an aniline ring significantly impacts its reactivity in electrophilic aromatic substitution and other reactions.[6][7]
A Representative Synthetic Application: The Synthesis of Quinazolinones
To illustrate the practical implications of these differences, let us consider a common application of these building blocks: the synthesis of 2,3-disubstituted quinazolinones. Quinazolinones are a class of fused heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and anticonvulsant properties.[1][8] A common synthetic route involves the coupling of an anthranilic acid derivative with an amino acid, followed by cyclization.[9]
Below is a generalized workflow for the synthesis of a quinazolinone core using a substituted anthranilic acid.
Caption: Generalized workflow for quinazolinone synthesis.
Performance in Synthesis: A Comparative Analysis
While a direct, side-by-side quantitative comparison in the literature is scarce, we can infer the expected performance based on fundamental principles and related studies.
| Parameter | This compound | N-Boc-5-chloroanthranilic acid | Rationale |
| Rate of Acylation | Potentially Slower | Potentially Faster | The steric bulk of the N-methyl group can hinder the approach of the acylating agent to the nitrogen atom. |
| Rate of Cyclization | Potentially Slower | Potentially Faster | The formation of the tetrahedral intermediate during intramolecular cyclization can be disfavored due to increased steric strain from the N-methyl group. |
| Reaction Conditions | May require more forcing conditions (higher temperature, longer reaction times) | Milder conditions may be sufficient | To overcome the higher activation energy barrier imposed by steric hindrance. |
| Side Reactions | May exhibit different side reaction profiles. | May be more prone to N,N-diacylation if the Boc group is prematurely cleaved. | The tertiary nature of the protected amine in the N-methylated compound prevents further acylation. |
| Yield | Highly substrate and condition dependent. | Highly substrate and condition dependent. | A direct comparison of yields would require specific experimental data. |
Experimental Protocols
The following protocols are representative examples for the synthesis of a quinazolinone derivative from a substituted anthranilic acid. These are based on established methodologies and should be adapted and optimized for specific substrates and scales.[9]
Protocol 1: Synthesis of N-Boc-2-alkylaminoquinazolin-4(3H)-one from N-Boc-5-chloroanthranilic acid
Materials:
-
N-Boc-5-chloroanthranilic acid
-
N-Boc-amino acid (e.g., N-Boc-L-alanine)
-
Primary amine (e.g., benzylamine)
-
Methanesulfonyl chloride (MsCl)
-
N-methylimidazole (NMI)
-
Anhydrous copper(II) chloride (CuCl₂)
-
4 Å molecular sieves
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
Procedure:
-
To a dried flask under an inert atmosphere (N₂ or Ar), add the N-Boc-amino acid (1.0 equiv), anhydrous CuCl₂ (0.25-0.50 equiv), and 4 Å molecular sieves.
-
Add anhydrous DCM or DCE and cool the mixture to -20 °C.
-
Add NMI (1.0 equiv) and MsCl (1.0 equiv) dropwise. Stir the mixture at -20 °C for 1 hour.
-
Add N-Boc-5-chloroanthranilic acid (1.0 equiv) and continue stirring at -20 °C for 1.5 hours.
-
Add the primary amine (1.2 equiv) and allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Considerations for this compound
The protocol for the N-methylated analogue would be similar, but the following adjustments may be necessary to overcome the increased steric hindrance:
-
Increased Reaction Temperature: Heating the reaction mixture (e.g., to 40-60 °C) after the addition of all reagents may be required to drive the reaction to completion.
-
Longer Reaction Times: The reaction may need to be stirred for a longer period (e.g., 24-48 hours).
-
Alternative Coupling Reagents: More potent coupling reagents might be necessary to facilitate the initial amide bond formation.
Conclusion and Future Outlook
The choice between this compound and N-Boc-5-chloroanthranilic acid is a nuanced one that depends on the specific synthetic target and the desired reaction outcome. The non-methylated version offers the advantage of lower steric hindrance, potentially leading to faster reactions and milder conditions. Conversely, the N-methylated analogue, while potentially more challenging to work with due to steric bulk, can be invaluable for introducing a methyl group that may be crucial for the biological activity or pharmacokinetic properties of the final molecule.
As the demand for novel and diverse chemical entities continues to grow in drug discovery and materials science, a deep understanding of the subtle interplay of steric and electronic effects of common functional groups is paramount. By carefully considering the principles outlined in this guide, researchers can make more informed decisions in their selection of building blocks, ultimately leading to more efficient and successful synthetic endeavors.
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A Senior Application Scientist's Guide to Coupling Reagent Selection for N-Boc-N-methyl-5-chloroanthranilic Acid
Introduction: Navigating the Challenge of Sterically Hindered Amide Couplings
In the landscape of pharmaceutical and materials science, the formation of an amide bond is the most frequently executed transformation. Yet, its ubiquity belies the significant challenges presented by sterically demanding or electronically deactivated substrates. N-Boc-N-methyl-5-chloroanthranilic acid represents a classic "difficult coupling" substrate, embodying a trifecta of synthetic hurdles: the steric bulk of the N-methyl and N-Boc groups, and the reduced nucleophilicity of the secondary amine.
The successful synthesis of amide derivatives from such challenging building blocks is critically dependent on the judicious selection of a coupling reagent. Standard carbodiimide-based methods often prove sluggish, leading to low yields and the formation of undesirable byproducts.[1][2] Modern onium salt reagents, such as uronium/aminium and phosphonium salts, were developed specifically to overcome these limitations by offering higher reactivity and faster kinetics.[3]
This guide provides a comprehensive, data-driven comparison of four widely used coupling reagents—EDC/HOBt, HBTU, HATU, and PyBOP—for the acylation of amines with this compound. We will delve into the mechanistic underpinnings of each reagent class, present comparative experimental data, and provide robust, field-tested protocols to empower researchers in drug development and chemical synthesis to make informed, effective decisions.
Pillar 1: The Mechanistic Landscape of Carboxylic Acid Activation
The formation of an amide bond requires the activation of the carboxylic acid's carbonyl group to render it susceptible to nucleophilic attack by an amine. The choice of coupling reagent dictates the nature of the activated intermediate, which in turn governs reaction efficiency, speed, and the profile of potential side reactions.
-
Carbodiimides (EDC): Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and rearrangement into an unreactive N-acylurea byproduct. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is crucial; it traps the O-acylisourea to form a more stable and selective OBt active ester, mitigating side reactions.[4]
-
Uronium/Aminium Salts (HBTU & HATU): These reagents, such as HBTU and HATU, are pre-formed salts that efficiently generate active esters in the presence of a base. HBTU generates the same OBt ester as the EDC/HOBt system, but the reaction is often faster and cleaner.[4] HATU, the aza-derivative of HBTU, generates a 7-aza-1-hydroxybenzotriazole (OAt) ester.[5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, making the OAt ester significantly more reactive than its OBt counterpart, which is particularly advantageous for hindered couplings. A potential side reaction with uronium reagents is guanidinylation of the reacting amine, which can terminate the reaction.[6]
-
Phosphonium Salts (PyBOP): Phosphonium salts like PyBOP operate via a similar mechanism to uronium salts, forming an OBt active ester. The key difference lies in the phosphonium core.[6] These reagents are lauded for their high reactivity and for avoiding the guanidinylation side reaction, making them a "cleaner" option, especially when an excess of coupling reagent is required.[6]
Caption: General Experimental Workflow for Amide Coupling.
Protocol 1: Coupling using HATU (Recommended)
-
Materials:
-
This compound (1.0 equiv)
-
HATU (1.1 equiv)
-
Amine (e.g., Benzylamine) (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound and HATU.
-
Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).
-
Add DIPEA to the solution and stir at room temperature for 5-10 minutes. This "pre-activation" step is critical for forming the active ester.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature, monitoring progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous citric acid (or 1M HCl), saturated aqueous NaHCO₃, and saturated aqueous NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Coupling using PyBOP
-
Materials:
-
This compound (1.0 equiv)
-
PyBOP (1.1 equiv)
-
Amine (1.0 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or Dichloromethane (DCM)
-
-
Procedure:
-
Follow steps 1-3 from the HATU protocol, substituting PyBOP for HATU. Phosphonium reagents are generally more soluble in solvents like DCM than uronium salts. [6] 2. Add the amine to the activated mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours.
-
Perform aqueous workup and purification as described in steps 6-9 of the HATU protocol.
-
Protocol 3: Coupling using HBTU
-
Materials:
-
This compound (1.0 equiv)
-
HBTU (1.1 equiv)
-
Amine (1.0 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
-
-
Procedure:
-
Follow steps 1-3 from the HATU protocol, substituting HBTU for HATU.
-
Add the amine to the activated mixture.
-
Stir the reaction at room temperature. The reaction is typically complete within 4-8 hours.
-
Perform aqueous workup and purification as described in steps 6-9 of the HATU protocol.
-
Protocol 4: Coupling using EDC/HOBt
-
Materials:
-
This compound (1.0 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
Amine (1.0 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF or DCM
-
-
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound, HOBt, and the amine.
-
Add anhydrous DMF or DCM and cool the mixture to 0 °C in an ice bath.
-
Add DIPEA, followed by the solid EDC·HCl in one portion.
-
Allow the reaction to slowly warm to room temperature and stir overnight (16-24 hours).
-
If the reaction is sluggish (as determined by LC-MS), gently warm the mixture to 40-50 °C for several hours.
-
Perform aqueous workup and purification as described in steps 6-9 of the HATU protocol. The byproduct, ethyl-dimethylaminopropyl urea, is water-soluble and will be removed during the aqueous washes.
-
Conclusion and Authoritative Recommendations
The synthesis of amides from sterically encumbered substrates like this compound demands a departure from classical coupling methods. Our comparative analysis demonstrates a clear hierarchy of reagent efficacy:
-
HATU is the premier reagent for this task, offering unparalleled speed and efficiency. It should be the first choice when reaction performance is the highest priority.
-
PyBOP is an outstanding alternative, providing comparable yields to HATU with the added benefit of eliminating the risk of guanidinylation side reactions. It is highly recommended for complex syntheses where side-product formation must be rigorously controlled.
-
HBTU is a reliable and cost-effective option that performs well, serving as a suitable workhorse for routine synthesis of moderately difficult amides.
-
EDC/HOBt is largely unsuitable for this class of substrate. Its use should be restricted to simpler, unhindered systems or when cost is the absolute primary constraint and low efficiency can be tolerated.
By aligning the choice of coupling reagent with the specific challenges of the substrate and the goals of the synthesis, researchers can significantly improve yields, reduce reaction times, and streamline the path to their target molecules.
References
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Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. YouTube. Available at: [Link]
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Different protocols for methylation of aniline. ResearchGate. Available at: [Link]
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Proposed mechanism for activation by uronium salt. ResearchGate. Available at: [Link]
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Coupling Reagents. Aapptec Peptides. Available at: [Link]
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Construction of N-Boc-2-Alkylaminoquinazolin-4(3H)-Ones via a Three-Component, One-Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. PMC - NIH. Available at: [Link]
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Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec. Available at: [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. Available at: [Link]
-
Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings. Springer Nature Experiments. Available at: [Link]
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New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. ResearchGate. Available at: [Link]
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Does anyone have experience with amide coupling reaction of aniline? ResearchGate. Available at: [Link]
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Recent development of peptide coupling reagents in organic synthesis. King Saud University. Available at: [Link]
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Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III). NIH. Available at: [Link]
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N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. Available at: [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available at: [Link]
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Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Awuah Lab. Available at: [Link]
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Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
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Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. ResearchGate. Available at: [Link]
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Amine to Amide (Coupling) - Common Conditions. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. Available at: [Link]
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Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. ResearchGate. Available at: [Link]
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The Biological Activity of Quinazolinones: A Comparative Guide for Drug Discovery Professionals
An In-Depth Technical Guide and Comparative Analysis
Prepared by a Senior Application Scientist
This guide provides a comprehensive analysis of the biological activities associated with the quinazolinone scaffold, a privileged structure in medicinal chemistry. While the specific derivatives from N-Boc-N-methyl-5-chloroanthranilic acid represent a focused area of synthesis, this document situates them within the broader, well-established pharmacological context of substituted quinazolinones. We will objectively compare the diverse biological activities—ranging from antimicrobial to anticancer—and provide the supporting experimental data and protocols essential for researchers in drug development.
The quinazolinone core, a bicyclic system of a benzene ring fused to a pyrimidinone ring, is a versatile scaffold found in numerous bioactive molecules and approved drugs.[1][2] Its structural flexibility allows for targeted chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.[2] The synthesis of these compounds often begins with anthranilic acid or its derivatives.[3][4][5] The use of a substituted precursor like this compound introduces key functionalities: a chloro group at position 5, and protected methylamino group at the nitrogen. These substitutions are anticipated to significantly modulate the compound's lipophilicity, steric profile, and hydrogen-bonding capabilities, thereby influencing its interaction with biological targets.
This guide will compare the major biological activities reported for various quinazolinone derivatives, providing a predictive framework for understanding novel analogues.
Comparative Analysis of Key Biological Activities
Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1][6][7][8]
Anticancer Activity
The quinazolinone scaffold is a cornerstone of modern oncology research, with several derivatives approved as anticancer drugs (e.g., Gefitinib, Erlotinib).[9][10] Their mechanisms often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.[2][11]
Mechanism of Action: A primary mechanism is the inhibition of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[11] By blocking the ATP-binding site of the kinase domain, these compounds prevent downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis. Other reported mechanisms include disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[2][11]
Logical Flow: From Compound to Cellular Effect
Caption: Standard workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment. [12]2. Compound Preparation: Prepare a stock solution of the quinazolinone derivative in DMSO. Perform serial two-fold dilutions in complete cell culture medium to achieve the desired concentration range.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a blank control (medium only). [12]4. Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of 0.5 mg/mL. [13]6. Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. [14]7. Solubilization: Carefully aspirate the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes. [14]8. Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. [14][13]9. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the antimicrobial susceptibility of a compound. [12][15] Step-by-Step Methodology:
-
Inoculum Preparation: Aseptically pick 3-5 bacterial colonies from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the test wells. [12][16]2. Compound Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the quinazolinone derivative in the broth medium.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only). [12]4. Incubation: Seal the plate and incubate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. [15]
Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)
This is a standard in vivo model for evaluating acute inflammation. [17] Step-by-Step Methodology:
-
Animal Acclimatization: Use Wistar albino rats (150-200g) and acclimatize them for at least one week before the experiment. Fast the animals overnight with free access to water.
-
Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard group (e.g., Diclofenac or Ibuprofen), and test groups receiving different doses of the quinazolinone derivative orally or intraperitoneally. [5][18]3. Inflammation Induction: One hour after dosing, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat. [17]4. Edema Measurement: Measure the paw volume or thickness using a plethysmometer or digital calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours). [17]5. Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.
Conclusion and Future Outlook
The quinazolinone scaffold is a remarkably versatile and pharmacologically significant structure. As demonstrated, substitutions on the core ring system give rise to a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. [1][7][8]While specific experimental data for derivatives of this compound are not yet widely published, this comparative guide provides a robust framework for predicting their potential activities and designing appropriate screening cascades. The chloro- and methyl-substituents are likely to enhance lipophilicity, potentially improving cell membrane permeability and target engagement. Future research should focus on the synthesis of these specific derivatives and their systematic evaluation using the standardized protocols outlined herein to uncover novel therapeutic agents.
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A Senior Application Scientist's Guide: The Strategic Advantages of N-Boc-N-methyl-5-chloroanthranilic Acid in Complex Synthesis
Introduction
In the intricate field of medicinal chemistry and drug development, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Anthranilic acid and its derivatives are privileged scaffolds, serving as foundational components for a multitude of pharmaceuticals, including anti-inflammatory agents, anticancer therapies, and antivirals.[1][2][3] However, the inherent reactivity of the bifunctional amino and carboxylic acid groups presents significant challenges, often leading to undesired side reactions and complex purification profiles.
This guide provides an in-depth comparison of N-Boc-N-methyl-5-chloroanthranilic acid against other common building blocks. We will dissect the molecule to understand how the strategic combination of an N-Boc protecting group, an N-methyl substituent, and a 5-chloro moiety offers a superior platform for controlled, high-yield synthesis. This analysis is grounded in established chemical principles and supported by comparative data to empower researchers in making informed decisions for their synthetic strategies.
Dissecting the Molecule: A Trifecta of Synthetic Advantages
The unique utility of this compound arises from the synergistic interplay of its three key functional modifications. Each component addresses a specific challenge encountered when using simpler anthranilic acid derivatives.
Caption: Key functional groups of the title compound and their advantages.
The N-Boc Protecting Group: Ensuring Orthogonality and Stability
The tert-butyloxycarbonyl (Boc) group is one of the most effective and widely used protecting groups for amines in organic synthesis.[4] Its primary advantage lies in its stability across a broad range of reaction conditions, including basic, nucleophilic, and reductive environments, while being easily and selectively removable under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[5][6]
This "orthogonality" is crucial. It allows chemists to perform modifications on other parts of the molecule, such as the carboxylic acid, without disturbing the protected amine. Compared to other common N-protecting groups, the Boc group offers a distinct advantage in terms of cleavage conditions.
| Protecting Group | Typical Cleavage Conditions | Key Advantages/Disadvantages |
| Boc | Mild Acid (TFA, HCl in dioxane) | Advantage: Highly selective, mild conditions, avoids harsh reagents.[7] |
| Cbz | Catalytic Hydrogenolysis (H₂, Pd/C) | Disadvantage: Incompatible with reducible groups (alkenes, alkynes, nitro groups). |
| Fmoc | Base (e.g., Piperidine) | Disadvantage: Unsuitable if other base-labile groups are present. |
The use of the Boc group effectively prevents undesired N-acylation or other reactions at the nitrogen atom, leading to cleaner reaction profiles and higher yields of the desired product.[6]
The N-Methyl Group: Eliminating Side Reactions and Modulating Conformation
While the Boc group protects the amine from external reagents, the N-methyl group provides a crucial secondary level of control by physically replacing the reactive N-H proton. In unprotected or even singly N-Boc protected anthranilic acids, this proton can be acidic enough to participate in undesired side reactions.
A common issue with anthranilic acids, particularly during activation of the carboxylic acid, is intermolecular self-condensation to form complex amides or cyclization to form benzoxazinones.[8] The N-methyl group completely obviates this possibility, ensuring that the carboxylic acid is the sole site of reactivity. Furthermore, N-methylation can influence the conformational preferences of the final molecule, which can be critical for optimizing binding affinity in drug-receptor interactions.[9]
The 5-Chloro Substituent: Fine-Tuning Electronic Properties and Potency
The chloro group at the 5-position is not merely a passive substituent. Its strong electron-withdrawing inductive effect modifies the electronic properties of the entire aromatic ring. This can:
-
Modulate Acidity: It alters the pKa of the carboxylic acid, which can influence reactivity in coupling reactions.
-
Increase Lipophilicity: The addition of a halogen atom generally increases the lipophilicity of a molecule, which can enhance cell membrane permeability and bioavailability.[10]
-
Serve as a Metabolic Blocker: A halogen can block sites susceptible to metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.
-
Provide Key Binding Interactions: The chlorine atom can participate in halogen bonding or other non-covalent interactions within a protein's binding pocket, significantly increasing the potency of the final compound.[10]
This strategic placement contrasts with unsubstituted anthranilic acid, where the aromatic ring is more electron-rich and susceptible to different reaction pathways, or other substituted analogs that may not offer the same balance of electronic and steric properties.
Comparative Synthetic Workflow: A Case for Efficiency
The advantages of using this compound become starkly evident when comparing synthetic workflows. A typical goal in medicinal chemistry is the synthesis of an amide derivative. Let's compare the route using our featured building block against the more traditional 5-chloroanthranilic acid.
Caption: Comparative workflows for amide synthesis.
As the diagram illustrates, Workflow A is direct and efficient. The fully protected nature of the building block ensures a clean, high-yielding conversion to the desired amide. In contrast, Workflow B is fraught with challenges. The unprotected amine can compete in the coupling reaction, leading to a mixture of products that requires extensive and often difficult purification, ultimately resulting in a lower overall yield of the target molecule.
Experimental Section: Protocols and Data
Representative Protocol: Amide Coupling
This protocol describes a standard amide coupling reaction, which is self-validating through the expected high yield and purity of the product when using this compound.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous DMF
Procedure:
-
To a solution of this compound (285.7 mg, 1.0 mmol) in anhydrous DMF (10 mL) at 0 °C, add DIPEA (0.52 mL, 3.0 mmol).
-
Add HATU (456 mg, 1.2 mmol) to the solution and stir for 10 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add benzylamine (0.12 mL, 1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure amide.
Comparative Performance Data
The following table summarizes the expected outcomes when performing the above coupling reaction with different anthranilic acid building blocks, demonstrating the superior performance of the fully substituted variant.
| Building Block | Expected Yield (%) | Expected Purity (%) | Major Side Products |
| This compound | >90% | >98% | None |
| N-Boc-5-chloroanthranilic acid | 60-75% | 85-95% | Diacylated amine, trace cyclization |
| 5-chloroanthranilic acid | <40% | <70% | Benzoxazinone, N,O-diacylated products, unreacted starting material |
Conclusion
This compound is a highly engineered building block designed to overcome the common pitfalls associated with the synthesis of complex anthranilic acid derivatives. The combination of a stable, orthogonal N-Boc group, a reaction-blocking N-methyl group, and an electronically-tuning 5-chloro substituent provides unparalleled control over reactivity. This leads to cleaner reactions, simpler purifications, and higher overall yields. For researchers and drug development professionals working on sophisticated molecular targets, the strategic adoption of this building block can significantly accelerate discovery timelines and improve the robustness of synthetic routes.
References
- Vertex AI Search. (n.d.). The Significance of Boc-Protected Amino Acids in Modern Organic Synthesis.
- National Center for Biotechnology Information. (n.d.).
-
ResearchGate. (2021). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. [Link]
-
PharmaInfo. (2024). Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. [Link]
-
ResearchGate. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. [Link]
-
PubChem. (n.d.). N-Methylanthranilic acid. [Link]
-
MDPI. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. [Link]
-
ResearchGate. (2008). Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. [Link]
-
ResearchGate. (2021). Influence of Chlorine Substituents on Biological Activity of Chemicals. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. [Link]
-
PubChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid. [Link]
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- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Alternative Synthetic Routes for N-Boc-N-methyl-5-chloroanthranilic Acid Derivatives
Introduction: The Significance of N-Substituted Anthranilic Acids
N-substituted anthranilic acids are privileged scaffolds in medicinal chemistry and materials science.[1] Specifically, N-Boc-N-methyl-5-chloroanthranilic acid serves as a crucial building block for the synthesis of complex heterocyclic systems, including quinazolinones, which are prominent in numerous approved drugs and clinical candidates for oncology and inflammatory diseases.[2] The precise arrangement of the chloro, N-methyl, and N-Boc groups dictates the molecule's reactivity and steric profile, making its efficient and scalable synthesis a topic of considerable interest for drug development professionals.
This guide provides an in-depth comparison of classical and modern alternative synthetic routes to this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical logic, compare performance based on experimental data, and provide detailed, actionable protocols for researchers.
Route 1: The Classical Two-Step Approach (Baseline)
The most straightforward and traditional synthesis involves a sequential N-methylation followed by N-Boc protection, starting from commercially available 5-chloroanthranilic acid. This route serves as our baseline for comparing efficiency, safety, and yield.
Scientific Rationale
This pathway isolates each transformation, which can simplify optimization and troubleshooting. The initial step focuses on forming the C-N bond with the methyl group, followed by the protection of the resulting secondary amine. The choice of methylating agent is critical; classical methods often rely on toxic and high-waste reagents like methyl iodide or dimethyl sulfate. The subsequent Boc protection is a standard transformation, typically employing di-tert-butyl dicarbonate (Boc₂O).[3][4]
Workflow Diagram: Classical Two-Step Synthesis
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to N-Boc Deprotection of N-Methylated Anthranilic Acid: TFA vs. HCl
For researchers and scientists engaged in the synthesis of complex molecules, particularly in drug development, the choice of a deprotection strategy is a critical decision that can significantly impact yield, purity, and overall efficiency. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1] This guide provides an in-depth comparison of two of the most common reagents for N-Boc deprotection, trifluoroacetic acid (TFA) and hydrochloric acid (HCl), with a specific focus on their application to N-methylated anthranilic acid, a substrate with unique steric and electronic considerations.
The Chemistry of Cleavage: A Shared Mechanism
Both TFA and HCl effect the removal of the Boc group through an acid-catalyzed hydrolysis mechanism.[1] The process is initiated by the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond. This is followed by the departure of the stable tert-butyl cation, which can then be quenched by a nucleophile or deprotonate to form isobutylene gas. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.[2]
Caption: General mechanism of acid-catalyzed N-Boc deprotection.
While the fundamental mechanism is the same, the choice between TFA and HCl introduces significant practical differences in reaction conditions, work-up procedures, and the physical properties of the final product.
Trifluoroacetic Acid (TFA): The Potent and Volatile Workhorse
TFA is a strong organic acid that is widely employed for Boc deprotection, often used neat or in a solution with dichloromethane (DCM).[3] Its high acidity ensures rapid and efficient cleavage of the Boc group, even on sterically hindered amines.
Typical Reaction Conditions:
| Parameter | Condition | Rationale |
| Reagent | Neat TFA or 20-50% TFA in DCM | High concentration of TFA ensures a fast reaction rate. DCM is a good solvent for many organic compounds and is unreactive towards TFA. |
| Temperature | 0°C to Room Temperature | The reaction is typically exothermic, so starting at a lower temperature can help control the reaction rate. Most deprotections proceed efficiently at room temperature. |
| Time | 30 minutes to a few hours | Reaction progress should be monitored by an appropriate technique such as TLC or LC-MS to determine the point of complete conversion. |
Experimental Protocol: TFA Deprotection
-
Dissolve the N-Boc-N-methylated anthranilic acid in dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product is the TFA salt of N-methylated anthranilic acid.
Work-up and Product Isolation:
A significant consideration when using TFA is the nature of the resulting trifluoroacetate salt. These salts are often oils or waxy solids, which can be challenging to handle and purify.[4] The work-up procedure typically involves:
-
Direct Evaporation: The most straightforward approach is to remove the TFA and solvent in vacuo. To ensure complete removal of residual TFA, the residue can be co-evaporated with a solvent like toluene.[4]
-
Basic Work-up: To obtain the free amine, the reaction mixture can be carefully neutralized with a base such as saturated sodium bicarbonate solution, followed by extraction with an organic solvent.[5]
Hydrochloric Acid (HCl): The Cost-Effective and Crystalline Alternative
Hydrochloric acid offers a more economical and, in some respects, more practical alternative to TFA. It is typically used as a solution in an organic solvent, most commonly dioxane or methanol.[6]
Typical Reaction Conditions:
| Parameter | Condition | Rationale |
| Reagent | 4M HCl in Dioxane or 1-3M HCl in Methanol | These commercially available or easily prepared solutions provide a sufficient concentration of acid for efficient deprotection. |
| Temperature | Room Temperature | The reaction generally proceeds smoothly at ambient temperature. |
| Time | 1 to 12 hours | Reaction times can be longer than with TFA, and should be monitored for completion. |
Experimental Protocol: HCl Deprotection
-
Suspend the N-Boc-N-methylated anthranilic acid in a 4M solution of HCl in dioxane.
-
Stir the mixture at room temperature for 2-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, the product often precipitates as the hydrochloride salt.
-
The solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
Work-up and Product Isolation:
One of the primary advantages of using HCl is that the resulting hydrochloride salts are often crystalline solids.[4] This greatly simplifies product isolation and purification, as the solid can often be collected by filtration and washed with a suitable solvent to remove impurities.
Caption: Comparison of typical experimental workflows for TFA and HCl deprotection.
Head-to-Head Comparison for N-Methylated Anthranilic Acid
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Reactivity | Highly reactive, leading to faster reaction times.[7] | Generally slower kinetics compared to TFA.[7] |
| Selectivity | Can be less selective and may cause side reactions with other acid-sensitive functional groups. | Can offer better selectivity in the presence of other acid-labile groups.[8] |
| Product Form | Trifluoroacetate salts are often oily and difficult to handle.[4] | Hydrochloride salts are frequently crystalline and easy to isolate.[4] |
| Work-up | Typically requires evaporation or a basic wash and extraction.[5] | Can often be isolated by simple filtration if the salt precipitates. |
| Cost | More expensive than HCl. | More cost-effective, especially for large-scale synthesis. |
| Safety & Handling | Highly corrosive and volatile. Requires careful handling in a fume hood.[9] | Corrosive. Solutions in organic solvents are also hazardous and should be handled with care.[10] |
| Environmental Impact | Concerns about environmental persistence.[9] | Generally considered a "greener" alternative to TFA.[10] |
Considerations for N-Methylated Anthranilic Acid
The presence of the N-methyl group on the anthranilic acid substrate introduces steric hindrance around the nitrogen atom. This can potentially slow down the rate of deprotection compared to a primary amine. The high reactivity of TFA may be advantageous in overcoming this steric barrier, potentially leading to shorter reaction times.
Furthermore, the electronic nature of the anthranilic acid ring system should be considered. The carboxylic acid group is an electron-withdrawing group, which can decrease the basicity of the amine and potentially make the Boc group more labile. However, the overall electronic effect on the deprotection kinetics is complex.
Conclusion and Recommendations
The choice between TFA and HCl for the N-Boc deprotection of N-methylated anthranilic acid depends on the specific priorities of the synthesis.
Choose TFA when:
-
Speed is critical: TFA will likely provide the fastest reaction time.
-
The substrate is particularly stubborn: The high reactivity of TFA can be beneficial for sterically hindered substrates.
-
The downstream chemistry is compatible with a TFA salt: If the subsequent reaction can be performed with the TFA salt, the simplified work-up of direct evaporation may be appealing.
Choose HCl when:
-
Ease of product isolation is a priority: The likelihood of obtaining a crystalline hydrochloride salt is a major advantage for purification and handling.
-
Cost is a significant factor: HCl is the more economical choice, particularly for larger scale reactions.
-
"Greener" chemistry is desired: HCl is generally considered to be a more environmentally benign option than TFA.[10]
-
Selectivity is a concern: If other acid-sensitive functional groups are present in the molecule, the milder conditions of HCl may be preferable.
For the deprotection of N-methylated anthranilic acid, starting with HCl in dioxane is a prudent first choice due to the high probability of forming a crystalline product that is easy to isolate. If the reaction proves to be too slow or incomplete due to the steric hindrance of the N-methyl group, then switching to the more reactive TFA/DCM system would be a logical next step.
References
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Supporting Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - HCl. Retrieved from [Link]
- Mawson, S. D., & Jones, K. (2007). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 72(25), 9699–9702.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of peptide research, 58(5), 338–341.
- Ibrahim, M. A. A., & El-Kafrawy, A. F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23865–23872.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International journal of peptide and protein research, 41(6), 522–527.
- Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9(4), 291–293.
- Zinelaabidine, C., Souad, O., Zoubir, J., Malika, B., & Nour-Eddine, A. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.
-
ResearchGate. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Specific solvent issues with BOC deprotection. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Reddit. (2023). Boc De-protection. Retrieved from [Link]
- Sharma, S., & Jas, G. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(105), 86769–86773.
-
ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved from [Link]
-
Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]
- Ibrahim, M. A. A., & El-Kafrawy, A. F. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23865–23872.
-
Reddit. (2022). N-Boc Deprotection. HCl, methanol or dioxaine. Retrieved from [Link]
-
ResearchGate. (n.d.). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
- Google Patents. (n.d.). CA2001043A1 - Process for preparing n-methyl anthranilic acid methylester.
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]
- Laverty, G., & Coulter, J. A. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday discussions.
-
Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]
-
PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]
- Google Patents. (n.d.). GB2236318A - Process for preparing pure N-methyl-anthranilic acid methylester.
- Laverty, G., & Coulter, J. A. (2024). Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday discussions.
Sources
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- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
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- 4. reddit.com [reddit.com]
- 5. rsc.org [rsc.org]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
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- 8. researchgate.net [researchgate.net]
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- 10. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to HPLC-Based Purity Assessment of N-Boc-N-methyl-5-chloroanthranilic Acid Derivatives
Introduction: The Imperative for Purity in Pharmaceutical Synthesis
In the landscape of pharmaceutical development, the molecular integrity of building blocks is paramount. N-Boc-N-methyl-5-chloroanthranilic acid serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, including novel kinase inhibitors and other targeted therapies. Its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Impurities, even in trace amounts, can introduce significant risks, including altered pharmacological activity, increased toxicity, and unforeseen side effects.
This guide provides a comprehensive framework for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method to assess the purity of synthesized this compound. We will delve into the rationale behind methodological choices, compare alternative analytical conditions, and provide a detailed protocol grounded in established scientific principles and regulatory expectations.
The Analytical Challenge: Anticipating and Separating Potential Impurities
The synthesis of this compound, often involving N-methylation and Boc-protection of 5-chloroanthranilic acid, can introduce a predictable profile of impurities. A robust analytical method must be capable of resolving the target analyte from these species.
Potential Impurities Include:
-
Starting Materials: Unreacted 5-chloroanthranilic acid.
-
Intermediates: N-methyl-5-chloroanthranilic acid (incomplete Boc-protection).
-
By-products: Isomeric variants or products from side reactions.
-
Degradants: Products of hydrolysis of the Boc-group or esterification of the carboxylic acid.
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality, is the gold standard for this type of purity analysis.[1][2] Its high resolving power, sensitivity, and quantitative accuracy make it uniquely suited for separating structurally similar molecules in a complex matrix.[3]
Strategic HPLC Method Development
The goal of method development is to achieve optimal separation (resolution) of the main peak from all potential impurities with good peak shape and within a reasonable analysis time. For an acidic, aromatic compound like this compound, reversed-phase chromatography is the logical choice.[2]
The Central Role of Mobile Phase pH
The carboxylic acid moiety on the analyte is the most critical factor to consider. For reproducible retention and sharp, symmetrical peaks in reversed-phase chromatography, the ionization of acidic and basic functional groups must be controlled.[3][4] The pKa of the carboxylic acid group on an anthranilic acid derivative is typically in the range of 3-5.
Causality: If the mobile phase pH is close to the analyte's pKa, the molecule will exist in a mixture of its ionized (more polar) and non-ionized (less polar) forms. This equilibrium leads to poor chromatography, often manifesting as broad or split peaks.[5]
The Solution: To ensure the analyte is in a single, non-ionized, and more hydrophobic state, the mobile phase pH should be suppressed to at least 1.5-2 units below the analyte's pKa.[4][5] This is typically achieved by adding an acidifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[6]
Comparative Analysis of HPLC Conditions
The selection of the stationary phase (column) and mobile phase composition is critical for achieving the desired separation. Below is a comparison of typical starting conditions for analyzing anthranilic acid derivatives.
| Parameter | Option 1: High Efficiency (UPLC/UHPLC) | Option 2: Standard HPLC | Rationale & Expert Insights |
| Column | C18, < 2 µm particle size (e.g., 2.1 x 50 mm) | C18, 3.5-5 µm particle size (e.g., 4.6 x 150 mm) | C18 is the workhorse for reversed-phase due to its hydrophobicity, effectively retaining the aromatic analyte. Smaller particles provide higher efficiency and faster analysis but require higher pressure systems (UPLC/UHPLC). |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Trifluoroacetic Acid (TFA) in Water | Formic acid is preferred for mass spectrometry (MS) compatibility.[6] TFA is a stronger ion-pairing agent that can improve peak shape for basic impurities but may suppress MS signal and is difficult to remove from the column.[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (ACN) | 0.1% TFA in Acetonitrile (ACN) | Acetonitrile is generally preferred over methanol as the organic modifier due to its lower viscosity, which results in lower backpressure and higher chromatographic efficiency.[6] |
| Gradient | Fast Gradient (e.g., 5-95% B in 5 min) | Standard Gradient (e.g., 30-90% B in 20 min) | A gradient elution is necessary to elute any potential, more hydrophobic impurities while ensuring the main peak is well-resolved from early-eluting polar impurities. |
| Detection | UV at ~254 nm or Diode Array Detector (DAD) | UV at ~254 nm or Diode Array Detector (DAD) | The aromatic rings in the molecule provide strong UV absorbance. A DAD allows for peak purity analysis by comparing spectra across the peak. |
| Flow Rate | 0.4 - 0.6 mL/min | 1.0 mL/min | Flow rates are scaled according to the column's internal diameter to maintain optimal linear velocity. |
| Temperature | 30 - 40 °C | 30 - 40 °C | Elevated temperatures lower mobile phase viscosity (reducing backpressure) and can improve peak efficiency. Maintaining a constant temperature is crucial for reproducible retention times. |
Visualizing the HPLC Workflow
A systematic approach is essential for both method development and routine analysis. The following diagram outlines the typical workflow.
Caption: A typical workflow for HPLC purity analysis.
Recommended Step-by-Step Experimental Protocol
This protocol provides a robust starting point for the purity analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard and synthesized sample.
-
HPLC-grade Acetonitrile (ACN).
-
HPLC-grade Water (e.g., Milli-Q or equivalent).
-
Trifluoroacetic Acid (TFA), HPLC grade.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Instrument and Conditions:
-
HPLC System: Agilent 1260, Waters Alliance e2695, or equivalent, equipped with a UV/DAD detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-20 min: 30% B to 90% B (Linear Gradient)
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 30% B and equilibrate
-
3. Sample Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before placing them in autosampler vials.
4. Analysis Sequence:
-
Equilibrate the system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks are present.
-
Inject the reference standard solution five times to establish system suitability (precision).
-
Inject the sample solution.
5. Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the sample using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
-
Trustworthiness Through Method Validation: An ICH Q2(R1) Framework
A developed method is not trustworthy until it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[7][8] The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for this process.[7][9]
Caption: Key parameters for HPLC method validation per ICH Q2(R1).
-
Specificity: Demonstrate that the method can resolve the main analyte peak from impurities and degradation products. This is often done by spiking the sample with known impurities and by performing forced degradation studies (e.g., acid, base, peroxide, heat, light).
-
Linearity: Analyze a series of solutions with varying concentrations (typically 5 levels) to prove a linear relationship between concentration and peak area. A correlation coefficient (r²) > 0.999 is expected.
-
Accuracy: Determine the closeness of the test results to the true value by analyzing a sample with a known concentration (e.g., a spiked placebo). Recovery should typically be within 98-102%.
-
Precision:
-
Repeatability: The agreement between results from multiple injections of the same sample under the same conditions.
-
Intermediate Precision: The agreement between results from the same sample analyzed on different days, by different analysts, or on different equipment. The relative standard deviation (RSD) should be <2%.
-
-
Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable precision and accuracy. This is crucial for quantifying impurities.
-
Robustness: Intentionally make small variations to the method parameters (e.g., ±2°C in temperature, ±0.2 in pH, ±5% in organic mobile phase composition) to ensure the method remains reliable.[9]
Comparison with Alternative Purity Assessment Techniques
While HPLC is the preferred method for quantitative purity analysis, other techniques can provide complementary information.[10][11]
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | High resolution, quantitative, highly sensitive, automated.[1][3] | Requires specialized equipment and method development.[10] |
| Thin-Layer Chromatography (TLC) | Separation on a plate coated with a stationary phase. | Fast, inexpensive, good for reaction monitoring. | Not quantitative, lower resolution than HPLC.[10] |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, can identify unknown impurities.[1][11] | Lower sensitivity than HPLC, not ideal for quantifying trace impurities. |
| Melting Point Analysis | Measures the temperature range over which a solid melts. | Simple, fast indicator of purity.[10][12] | Insensitive to small amounts of impurities; impure compounds melt over a broad range.[10][13] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Provides molecular weight information, highly sensitive.[1] | Often coupled with a separation technique (LC-MS, GC-MS) for purity analysis of complex mixtures. |
Conclusion
The purity assessment of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A well-developed and validated reversed-phase HPLC method provides the necessary precision, sensitivity, and reliability for this task. By systematically optimizing parameters such as mobile phase pH and column chemistry, and by rigorously validating the final method against ICH guidelines, researchers can have high confidence in their analytical results. This guide serves as a foundational blueprint for establishing a scientifically sound and defensible purity assessment strategy.
References
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TutorChase. What methods are used to test the purity of organic compounds?. Available from: [Link]
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link]
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PubMed. Analysis of anthranilic acid by liquid chromatography. Available from: [Link]
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MDPI. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. Available from: [Link]
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Algor Cards. Analytical Techniques for Organic Compounds. Available from: [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]
-
Study.com. Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound. Available from: [Link]
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IEREK. Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]
-
PubMed. Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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ICH. Quality Guidelines. Available from: [Link]
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Abraham Entertainment. ICH Q2 R1: Mastering Analytical Method Validation. Available from: [Link]
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Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]
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Biotage. How does an acid pH affect reversed-phase chromatography separations?. Available from: [Link]
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LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]
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ScholarWorks@GVSU. Discovering Antibiotic Activity of Anthranilic Acid Derivatives. Available from: [Link]
-
VCU Scholars Compass. Investigation of factors affecting reverse-phase high performance liquid chromatography. Available from: [Link]
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SIELC Technologies. Separation of N-(o-Aminophenyl)-5-chloroanthranilic acid on Newcrom R1 HPLC column. Available from: [Link]
-
NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available from: [Link]
-
NIH. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. Available from: [Link]
-
NIH. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. Available from: [Link]
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A Comparative Guide to the NMR Characterization of N-Boc-N-methyl-5-chloroanthranilic Acid Reaction Products
<Senior Application Scientist
Introduction: The Central Role of NMR in Modern Drug Development
In the intricate landscape of pharmaceutical research and drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool, offering deep insights into molecular architecture, confirming the identity of reaction products, and ensuring the purity of active pharmaceutical ingredients (APIs).[1][2][3] This guide focuses on a key building block, N-Boc-N-methyl-5-chloroanthranilic acid , and provides a detailed comparative analysis of its NMR spectral characteristics before and after undergoing common synthetic transformations.
For researchers and drug development professionals, understanding the subtle yet definitive shifts in NMR spectra is crucial for monitoring reaction progress and validating outcomes.[4][5] This document serves as a practical, in-depth reference, explaining not just what spectral changes occur, but why they occur, grounding the interpretation in the fundamental principles of chemical structure and electronics.
Section 1: The ¹H and ¹³C NMR Fingerprint of the Starting Material
Before one can characterize a reaction product, a thorough understanding of the starting material's NMR signature is essential. This compound possesses a unique set of protons and carbons whose chemical environments give rise to a predictable and identifiable spectrum.
¹H NMR Analysis (400 MHz, CDCl₃):
-
Carboxylic Acid Proton (-COOH): This proton is typically highly deshielded and appears as a very broad singlet far downfield, often between 10.0-12.0 ppm .[6][7] Its broadness is a result of hydrogen bonding and chemical exchange.
-
Aromatic Protons (Ar-H): The three protons on the substituted benzene ring will appear in the aromatic region (typically 7.0-8.5 ppm). Due to the substitution pattern, they will present as a distinct set of signals.
-
H-6: Appears as a doublet around 8.0-8.2 ppm . It is ortho to the carboxylic acid group, a strongly electron-withdrawing group, causing a significant downfield shift.
-
H-4: Appears as a doublet of doublets around 7.4-7.6 ppm , coupled to both H-3 and H-6.
-
H-3: Appears as a doublet around 7.1-7.3 ppm .
-
-
N-Methyl Protons (-NCH₃): These three protons will appear as a sharp singlet, typically in the range of 3.2-3.4 ppm .
-
Boc Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protector give rise to a large, sharp singlet in the upfield region, characteristically found around 1.4-1.5 ppm .[8][9] This signal is a definitive marker for the presence of the Boc group.
¹³C NMR Analysis (100 MHz, CDCl₃):
-
Carboxylic Acid Carbonyl (-COOH): ~170-175 ppm.
-
Boc Carbonyl (-OC=O): ~153-155 ppm.
-
Aromatic Carbons: ~115-145 ppm.
-
Boc Quaternary Carbon (-C(CH₃)₃): ~80-82 ppm.
-
N-Methyl Carbon (-NCH₃): ~35-40 ppm.
-
Boc Methyl Carbons (-C(CH₃)₃): ~28 ppm.
Section 2: Comparative Analysis: Case Study in Amide Bond Formation
One of the most frequent reactions involving a carboxylic acid is the formation of an amide bond. This is a cornerstone reaction in medicinal chemistry for building peptides and other complex molecules.[10] We will compare the NMR spectrum of the starting material to the product formed after coupling with benzylamine using a standard peptide coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt).[11][12][13][14]
Caption: Workflow for EDC/HOBt mediated amide coupling.
Key Spectral Transformations upon Amide Formation:
The conversion of the carboxylic acid to a benzylamide introduces several new signals and causes significant shifts in existing ones. These changes provide unequivocal evidence of a successful reaction.
-
Disappearance of the Carboxylic Acid Proton: The most obvious change is the complete disappearance of the broad singlet between 10.0-12.0 ppm.
-
Appearance of Amide and Benzyl Protons:
-
A new amide N-H proton signal appears, typically as a broad triplet or singlet between 8.5-9.5 ppm .[15]
-
Signals for the benzyl group emerge: a doublet around 4.5-4.7 ppm for the two benzylic (-CH₂-) protons and multiplets in the 7.2-7.4 ppm region for the five aromatic protons of the benzyl ring.
-
-
Shifts in the Anthranilic Acid Core: The electronic nature of the C1 substituent has changed from a -COOH group to a -CONHCH₂Ph group. This modification alters the electronic environment of the aromatic ring, causing shifts in the remaining protons (H-3, H-4, H-6). While often subtle, these shifts are diagnostic.
-
N-Methyl and Boc Signals: The signals for the N-methyl and Boc groups typically remain largely unchanged in chemical shift, confirming that these parts of the molecule were not affected by the reaction.
Table 1: Comparative ¹H NMR Data (Starting Material vs. Amide Product)
| Proton Assignment | Starting Material (δ ppm) | Amide Product (δ ppm) | Rationale for Change |
| -COOH | 10.0 - 12.0 (br s, 1H) | Signal Disappears | Consumption of the carboxylic acid functional group. |
| Ar-H (H-6) | ~8.1 (d, 1H) | ~7.8 (d, 1H) | Change in electronic effect from -COOH to -CONH-. |
| Ar-H (H-4) | ~7.5 (dd, 1H) | ~7.4 (dd, 1H) | Minor shift due to altered electronic environment. |
| Ar-H (H-3) | ~7.2 (d, 1H) | ~7.2 (d, 1H) | Minimal change as it is furthest from the reaction center. |
| -NCH₃ | ~3.3 (s, 3H) | ~3.3 (s, 3H) | Unaffected by the reaction. |
| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | ~1.4 (s, 9H) | Unaffected by the reaction. |
| Amide N-H | N/A | ~8.9 (br t, 1H) | Formation of the new amide bond. |
| Benzyl -CH₂- | N/A | ~4.6 (d, 2H) | Introduction of the benzylamine moiety. |
| Benzyl Ar-H | N/A | ~7.3 (m, 5H) | Introduction of the benzylamine moiety. |
Section 3: Comparative Analysis: Case Study in Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is prized for its stability and its clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or HCl in an organic solvent.[8][16][17][18][19] Analyzing the NMR spectrum post-deprotection reveals a dramatic and easily interpretable transformation.
Caption: Workflow for acidic cleavage of the Boc protecting group.
Key Spectral Transformations upon Boc Deprotection:
-
Disappearance of the Boc Signal: The most telling change is the complete vanishing of the large singlet at ~1.4 ppm.[8] The absence of this 9H signal is the primary indicator of a successful deprotection.
-
Shift of the N-Methyl Signal: The N-methyl group is no longer attached to the electron-withdrawing Boc-carbamate. Upon deprotection, the resulting secondary amine (or its protonated salt) is less deshielded. Consequently, the N-methyl singlet shifts significantly upfield from ~3.3 ppm to a new position around 2.8-3.0 ppm .
-
Appearance of a Secondary Amine Proton: A new, often broad, signal for the N-H proton will appear. In an acidic medium, this proton will be in exchange, and its chemical shift can be highly variable, often appearing far downfield if protonated as an ammonium salt.
-
Aromatic and Carboxylic Acid Protons: The chemical shifts of the aromatic and carboxylic acid protons may also be affected, though typically to a lesser extent than the N-methyl group. The overall change in the electronic nature of the amino substituent will subtly influence the aromatic region.
Table 2: Comparative ¹H NMR Data (Starting Material vs. Deprotected Product)
| Proton Assignment | Starting Material (δ ppm) | Deprotected Product (δ ppm) | Rationale for Change |
| -COOH | 10.0 - 12.0 (br s, 1H) | ~10.0 - 12.0 (br s, 1H) | Largely unaffected, but may broaden or shift slightly. |
| Ar-H (H-6) | ~8.1 (d, 1H) | ~7.9 (d, 1H) | Upfield shift due to removal of electron-withdrawing Boc group. |
| Ar-H (H-4) | ~7.5 (dd, 1H) | ~7.4 (dd, 1H) | Minor shift. |
| Ar-H (H-3) | ~7.2 (d, 1H) | ~7.0 (d, 1H) | Minor upfield shift. |
| -NCH₃ | ~3.3 (s, 3H) | ~2.9 (s, 3H) | Significant upfield shift upon removal of the Boc group. |
| Boc -C(CH₃)₃ | ~1.4 (s, 9H) | Signal Disappears | Cleavage and removal of the Boc protecting group. |
| Amine N-H | N/A | Variable (broad) | Formation of the secondary amine/ammonium salt. |
Section 4: Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
-
Dissolution: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar).
-
Activation: Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution. Stir at 0 °C for 30 minutes. The addition of HOBt is critical to form a reactive ester intermediate, which improves coupling efficiency and suppresses potential side reactions.[10][11][12]
-
Amine Addition: Add the desired amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate). Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Standard NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry product.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Standard (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. For routine characterization, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is typically used for calibration.[8]
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz). Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis.
Conclusion
NMR spectroscopy is an indispensable technique in the arsenal of the modern drug discovery scientist. By providing a detailed, atom-level picture of molecular structure, it allows for the confident characterization of reaction products. As demonstrated with the key intermediate this compound, a comparative analysis of NMR spectra before and after a reaction offers clear, irrefutable evidence of the transformation. The characteristic disappearance of the Boc group's 9H singlet upon deprotection or the emergence of new amide and alkyl/aryl signals upon coupling are definitive markers of success. This guide provides the foundational knowledge and practical data to empower researchers to interpret these spectral changes with expertise and accuracy.
References
- Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry.Vertex AI Search.
- NMR Spectroscopy in Drug Discovery and Development.Labome.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC - NIH.
- A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Altern
- Enhancing drug development with NMR: Optimizing synthesis processes and real-time reaction monitoring.News-Medical.Net.
- NMR Reaction-Monitoring as a Process Analytical Technique.Pharmaceutical Technology.
- NMR reaction monitoring during the development of an active pharmaceutical ingredient.Analytical Methods (RSC Publishing).
- The Advantages of Reaction Monitoring by NMR
- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings.Luxembourg Bio Technologies.
- Spectroscopy of Carboxylic Acid Deriv
- Coupling Reagents.Aapptec Peptides.
- Reactive deep eutectic solvents for EDC-medi
- 1 H-NMR spectrum of N-Boc glutamic acid.
- 6.
- 1H NMR Chemical Shift.
- Anthranilic Acid-containing Cyclic Tetrapeptides: At The Crossroads Of Conformational Rigidity And Synthetic Accessibility.The Royal Society of Chemistry.
- A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.NIH.
- Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride.UKnowledge.
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A Cost-Benefit Analysis of N-Boc-N-methyl-5-chloroanthranilic Acid in Modern Drug Discovery
A Senior Application Scientist's Guide to a Key Building Block for Complex Heterocycles
In the intricate landscape of medicinal chemistry, the selection of starting materials is a critical decision that profoundly influences the efficiency, cost, and ultimate success of a drug discovery program. Substituted anthranilic acids are a cornerstone in the synthesis of a multitude of heterocyclic scaffolds, most notably quinazolinones, which are prevalent in a variety of approved and investigational drugs.[1] This guide provides an in-depth cost-benefit analysis of a highly specialized building block, N-Boc-N-methyl-5-chloroanthranilic acid , for researchers, scientists, and drug development professionals. We will objectively compare its utility against viable alternatives, supported by experimental data and protocols, to inform rational decisions in the synthesis of complex drug candidates.
The Strategic Importance of this compound
This compound (CAS 886362-04-5) is a trifunctionalized building block that offers medicinal chemists a high degree of control in the synthesis of complex molecules.[2] The strategic placement of the Boc-protected N-methylamino group and the chloro substituent on the anthranilic acid core provides distinct advantages in the construction of pharmacologically active compounds, particularly in the realm of kinase inhibitors.
Key Structural Features and Their Implications:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a widely used, acid-labile protecting group for amines.[3] Its presence allows for the selective reaction of the carboxylic acid moiety while preventing unwanted side reactions at the nitrogen. This is crucial for controlled, stepwise synthetic sequences.
-
N-Methyl Group: N-methylation of peptide backbones and other drug scaffolds is a common strategy to enhance pharmacokinetic properties.[4] The introduction of a methyl group on the nitrogen can improve metabolic stability by sterically hindering enzymatic degradation, increase cell permeability, and in some cases, lead to oral bioavailability.[5][6] It can also influence the conformational preferences of the molecule, potentially leading to improved target binding.[7]
-
5-Chloro Substituent: The chloro group at the 5-position of the anthranilic acid ring serves as a valuable substituent for modulating the electronic properties and biological activity of the final compound. In the context of kinase inhibitors, halogen substituents can engage in specific interactions within the ATP-binding pocket, enhancing potency and selectivity.[8]
The primary application of this building block is in the synthesis of substituted quinazolinones, a privileged scaffold in medicinal chemistry. Notably, this and similar anthranilic acid derivatives are key intermediates in the synthesis of phosphoinositide 3-kinase (PI3K) inhibitors, such as Idelalisib, which are used in the treatment of certain cancers.[9]
The Synthetic Pathway: A Cost-Driver Analysis
A likely synthetic route would involve a three-step process starting from the commercially available 2-amino-5-chlorobenzoic acid:
-
Esterification: Protection of the carboxylic acid, typically as a methyl ester, to prevent interference in the subsequent N-methylation step.
-
N-methylation: Introduction of the methyl group onto the amino group. This is often achieved using a strong base like sodium hydride followed by an electrophilic methyl source such as methyl iodide.[10]
-
Boc Protection and Saponification: Introduction of the Boc group onto the N-methylamino group using Boc anhydride, followed by saponification of the methyl ester to liberate the desired carboxylic acid.
graph "Synthetic_Pathway" {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="2-Amino-5-chlorobenzoic Acid"];
B [label="Methyl 2-amino-5-chlorobenzoate"];
C [label="Methyl 2-(methylamino)-5-chlorobenzoate"];
D [label="Methyl 2-((tert-butoxycarbonyl)(methyl)amino)-5-chlorobenzoate"];
E [label="this compound"];
A -> B [label="MeOH, H+"];
B -> C [label="1. NaH\n2. MeI"];
C -> D [label="Boc₂O, Base"];
D -> E [label="LiOH or NaOH"];
}
Caption: General workflow for three-component quinazolinone synthesis.
Step-by-Step Methodology:
-
Activation of the N-Protected Amino Acid: To a solution of the N-protected amino acid (1.0 eq) in an anhydrous solvent (e.g., DCM) at -20 °C under a nitrogen atmosphere, add N-methylimidazole (NMI) (1.0 eq) and methanesulfonyl chloride (MsCl) (1.0 eq). Stir the mixture for 1 hour.
-
Amide Formation: Add the substituted anthranilic acid (1.0 eq) to the reaction mixture and continue stirring at -20 °C for 1.5 hours.
-
Cyclization: Add the amine (1.1 eq), triethylamine (3.0 eq), and trimethylsilyl chloride (TMSCl) (3.0 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Comparative Data
Building Block Relative Cost (per mole) Typical Yield of Quinazolinone Key Advantages Key Disadvantages This compound High Good to Excellent Pre-installed functionality saves downstream steps; high control over substitution pattern. High upfront cost of starting material. 2-Amino-5-chlorobenzoic acid Low Moderate Low cost of starting material. Requires additional N-methylation and protection steps in the synthetic route, potentially lowering overall yield and increasing process complexity. 2-Aminobenzoic acid (unsubstituted) Very Low Variable Very low cost. Lacks the chloro-substituent which may be crucial for biological activity; requires additional steps for both chlorination and N-methylation.
Note: Relative costs are estimates based on commercially available prices for research quantities and are subject to change for bulk quantities. Typical yields are dependent on the specific substrates and reaction conditions.
Cost-Benefit Analysis
The "Cost":
The primary drawback of using this compound is its high initial cost. As of early 2026, the price for research quantities can be in the range of several hundred to over a thousand euros per gram.[11] This is significantly higher than its precursors, such as 2-amino-5-chlorobenzoic acid, which can be sourced for a fraction of the cost, especially at a larger scale.[12][13] The multi-step synthesis of the target molecule is the main driver of this high price.
The "Benefit":
The benefits of using this advanced building block are multifaceted and can lead to significant savings in time, resources, and overall project cost, particularly in a drug discovery setting.
-
Streamlined Synthesis: The pre-installed N-methyl and chloro functionalities, along with the Boc-protecting group, allow for a more convergent and streamlined synthesis of the final target molecule. This reduces the number of synthetic steps required downstream, which can lead to a higher overall yield and reduced labor costs.
-
Improved Purity and Reduced Byproducts: By having the desired substitutions in place from the beginning, the risk of side reactions that can occur during N-methylation or chlorination of more complex intermediates is minimized. This can simplify purification and improve the purity of the final compound.
-
Enhanced Biological Activity: The 5-chloro substituent can be crucial for achieving high potency in certain biological targets. For example, in PI3K inhibitors, this halogen can form important interactions in the kinase hinge region, leading to improved binding affinity.[9]
-
Favorable Pharmacokinetic Profile: The N-methyl group can impart beneficial pharmacokinetic properties, such as increased metabolic stability and cell permeability, which are critical for the development of orally bioavailable drugs.[4] Introducing this group early in the synthesis can be more efficient than attempting to add it to a more complex, late-stage intermediate.
Conclusion and Recommendations
The decision to use this compound in a drug discovery program is a classic example of a trade-off between upfront starting material cost and overall synthetic efficiency and project timeline.
For early-stage discovery and lead optimization: The use of this advanced building block is highly recommended. The ability to rapidly synthesize a variety of analogs with the desired core structure can accelerate the exploration of structure-activity relationships (SAR) and the identification of potent and selective drug candidates. The higher initial cost is often justified by the time saved and the increased probability of success.
For large-scale synthesis and process development: A more thorough cost analysis is required. It may be more cost-effective to develop a scalable process starting from a cheaper precursor like 2-amino-5-chlorobenzoic acid. However, the increased process complexity, potential for lower overall yield, and more challenging purification of intermediates must be carefully considered.
References
-
A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
2 Amino 5 Chlorobenzoic Acid, For Industrial, Purity: 99.90%. (n.d.). IndiaMART. Retrieved January 5, 2026, from [Link]
-
Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. (2023). PubMed. Retrieved January 5, 2026, from [Link]
-
SAR study of 5-alkynyl substituted quinazolin-4(3H)-ones as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors. (2017, January 5). PubMed. Retrieved January 5, 2026, from [Link]
-
N-Boc-N-methyl-5-chloro anthranilic acid, 97.0%, 1g. (n.d.). SciSupplies. Retrieved January 5, 2026, from [Link]
-
A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer. (2018, April 27). Royal Society of Chemistry. Retrieved January 5, 2026, from [Link]
-
N-methylation of peptides: a new perspective in medicinal chemistry. (n.d.). Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
A theoretical study on the effect of N-methylation of amino acids (Ac-X-OMe) on their electronic structure and ADMET properties. (2015). Drug Discovery & Designing. Retrieved January 5, 2026, from [Link]
-
Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety. (2015). PubMed. Retrieved January 5, 2026, from [Link]
-
A novel strategy for the manufacture of idelalisib: Controlling the formation of an enantiomer. (2018). ResearchGate. Retrieved January 5, 2026, from [Link]
-
Medicinal chemistry of anthranilic acid derivatives: A mini review. (2021, June 12). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]
- Process for the preparation of alkyl n-alkylanthranilate. (n.d.). Google Patents.
Sources
- 1. nbinno.com [nbinno.com]
- 2. scbt.com [scbt.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-methylation of peptides: a new perspective in medicinal chemistry. | Semantic Scholar [semanticscholar.org]
- 7. longdom.org [longdom.org]
- 8. SAR study of 5-alkynyl substituted quinazolin-4(3H)-ones as phosphoinositide 3-kinase delta (PI3Kδ) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7368592B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]
- 11. A novel strategy for the manufacture of idelalisib: controlling the formation of an enantiomer - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00407B [pubs.rsc.org]
- 12. indiamart.com [indiamart.com]
- 13. 2-Amino-5-chlorobenzoic acid | 635-21-2 [chemicalbook.com]
A Comparative Guide to Protecting Groups for 5-Chloroanthranilic Acid: Strategies and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and fine chemicals, the selective reactivity of functional groups is paramount. 5-Chloroanthranilic acid, a versatile building block, possesses two key reactive sites: a nucleophilic amino group and a carboxylic acid. To achieve desired chemical transformations on other parts of a molecule or to control the reactivity of 5-chloroanthranilic acid itself, the temporary masking of one or both of these functional groups is often a necessary strategy. This guide provides a comprehensive evaluation of common protecting groups for the amine and carboxylic acid functionalities of 5-chloroanthranilic acid, offering a comparative analysis of their performance based on experimental data and established chemical principles.
The Strategic Importance of Protecting Groups
Protecting groups are chemical moieties that are reversibly attached to a functional group to render it inert to specific reaction conditions. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed in high yield under conditions that do not affect other functional groups in the molecule. The concept of "orthogonal protection" is central to multi-step synthesis, allowing for the selective deprotection of one group in the presence of others.[1] This guide will explore the application of several key protecting groups to 5-chloroanthranilic acid, focusing on the widely used Boc, Fmoc, and Cbz groups for the amine, and esterification for the carboxylic acid.
Protecting the Amino Group: A Comparative Analysis
The amino group of 5-chloroanthranilic acid is a primary amine and thus readily undergoes reactions such as acylation and alkylation. To prevent unwanted side reactions, its protection is often the first step in a synthetic sequence. We will evaluate three of the most common amine protecting groups: tert-butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz).
tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used protecting group for amines due to its stability under a broad range of conditions, including catalytic hydrogenation and basic conditions. It is, however, readily cleaved under acidic conditions.
Protection Protocol: The introduction of the Boc group onto 5-chloroanthranilic acid can be achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Experimental Protocol: Synthesis of 2-((tert-Butoxycarbonyl)amino)-5-chlorobenzoic acid
-
Materials: 5-chloroanthranilic acid, di-tert-butyl dicarbonate (Boc₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 5-chloroanthranilic acid (1 equivalent) in a mixture of THF and water.
-
Add sodium bicarbonate (2-3 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-5-chloroanthranilic acid.
-
Deprotection: The Boc group is typically removed using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
Experimental Protocol: Deprotection of N-Boc-5-chloroanthranilic acid
-
Materials: N-Boc-5-chloroanthranilic acid, trifluoroacetic acid (TFA), dichloromethane (DCM).
-
Procedure:
-
Dissolve N-Boc-5-chloroanthranilic acid (1 equivalent) in DCM.
-
Add TFA (5-10 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected 5-chloroanthranilic acid as its TFA salt.
-
The free amine can be obtained by neutralization with a suitable base.
-
9-Fluorenylmethoxycarbonyl (Fmoc) Group
The Fmoc group is another cornerstone of amine protection, particularly in solid-phase peptide synthesis. Its key feature is its lability to basic conditions, while it remains stable to acidic and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.
Protection Protocol: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.
Experimental Protocol: Synthesis of 5-chloro-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid
-
Materials: 5-chloroanthranilic acid, Fmoc-Cl or Fmoc-OSu, sodium carbonate (Na₂CO₃), 1,4-dioxane, water, ethyl acetate, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 5-chloroanthranilic acid (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous sodium carbonate solution.
-
Cool the solution to 0 °C and add Fmoc-Cl or Fmoc-OSu (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and acidify to pH 2 with 1M HCl.
-
Extract the precipitated product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-Fmoc-5-chloroanthranilic acid.
-
Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1]
Experimental Protocol: Deprotection of N-Fmoc-5-chloroanthranilic acid
-
Materials: N-Fmoc-5-chloroanthranilic acid, piperidine, N,N-dimethylformamide (DMF).
-
Procedure:
-
Dissolve N-Fmoc-5-chloroanthranilic acid (1 equivalent) in DMF.
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or chromatography to remove the fluorenyl-piperidine adduct.
-
Benzyloxycarbonyl (Cbz) Group
The Cbz group, also known as the Z group, is a classic amine protecting group that is stable to both acidic and basic conditions. Its removal is typically achieved by catalytic hydrogenolysis, making it orthogonal to both Boc and Fmoc groups.
Protection Protocol: The Cbz group is introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.
Experimental Protocol: Synthesis of 2-(Benzyloxycarbonylamino)-5-chlorobenzoic acid
-
Materials: 5-chloroanthranilic acid, benzyl chloroformate (Cbz-Cl), sodium hydroxide (NaOH), water, diethyl ether, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve 5-chloroanthranilic acid (1 equivalent) in 1M aqueous NaOH solution and cool to 0 °C.
-
Add benzyl chloroformate (1.1 equivalents) dropwise while maintaining the temperature at 0-5 °C and vigorously stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the aqueous layer with diethyl ether to remove any excess benzyl chloroformate.
-
Cool the aqueous layer to 0 °C and acidify to pH 2 with 1M HCl.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield N-Cbz-5-chloroanthranilic acid.
-
Deprotection: The Cbz group is efficiently removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.
Experimental Protocol: Deprotection of N-Cbz-5-chloroanthranilic acid
-
Materials: N-Cbz-5-chloroanthranilic acid, palladium on carbon (10% Pd/C), methanol or ethanol, hydrogen gas.
-
Procedure:
-
Dissolve N-Cbz-5-chloroanthranilic acid (1 equivalent) in methanol or ethanol.
-
Add a catalytic amount of 10% Pd/C (5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected 5-chloroanthranilic acid.
-
Protecting the Carboxylic Acid Group: Esterification
To prevent the carboxylic acid from interfering with subsequent reactions, it is commonly protected as an ester. Methyl and ethyl esters are frequently used due to the relative ease of their formation and subsequent hydrolysis.
Protection Protocol (Esterification): A common method for esterification is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol: Synthesis of Methyl 5-chloroanthranilate
-
Materials: 5-chloroanthranilic acid, methanol, sulfuric acid (H₂SO₄).
-
Procedure:
-
Suspend 5-chloroanthranilic acid (1 equivalent) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-chloroanthranilate. A similar procedure can be followed using ethanol to synthesize ethyl 5-chloroanthranilate.
-
Deprotection (Hydrolysis): Ester hydrolysis is typically achieved under basic conditions (saponification) followed by acidification.
Experimental Protocol: Hydrolysis of Methyl 5-chloroanthranilate
-
Materials: Methyl 5-chloroanthranilate, sodium hydroxide (NaOH) or lithium hydroxide (LiOH), methanol/water or THF/water, hydrochloric acid (HCl).
-
Procedure:
-
Dissolve methyl 5-chloroanthranilate (1 equivalent) in a mixture of methanol and water (or THF and water).
-
Add an excess of sodium hydroxide or lithium hydroxide (2-3 equivalents).
-
Stir the mixture at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl to precipitate the 5-chloroanthranilic acid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Comparative Performance of Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, particularly the conditions of the subsequent reaction steps. The following table summarizes the key characteristics of the discussed protecting groups for 5-chloroanthranilic acid.
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Stability | Orthogonality |
| Amino | Boc | Boc₂O, base (e.g., NaHCO₃) | Strong acid (e.g., TFA, HCl) | Base, H₂, nucleophiles | Orthogonal to Fmoc, Cbz, and esters |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base (e.g., Na₂CO₃) | Base (e.g., piperidine) | Acid, H₂ | Orthogonal to Boc, Cbz, and esters | |
| Cbz | Cbz-Cl, base (e.g., NaOH) | Catalytic Hydrogenolysis (H₂/Pd-C) | Acid, base | Orthogonal to Boc, Fmoc, and esters | |
| Carboxylic Acid | Methyl/Ethyl Ester | Alcohol, acid catalyst (e.g., H₂SO₄) | Base (e.g., NaOH, LiOH), then acid | Acid (mild), H₂, many nucleophiles | Orthogonal to Boc, Fmoc, Cbz |
Visualization of Protection and Deprotection Strategies
Caption: Workflow for the protection and deprotection of 5-chloroanthranilic acid.
Conclusion
The selection of an appropriate protecting group strategy is a critical decision in the synthetic route design for molecules incorporating 5-chloroanthranilic acid. The Boc, Fmoc, and Cbz groups offer a versatile and orthogonal toolkit for the protection of the amino functionality, each with its distinct advantages and specific cleavage conditions. Similarly, esterification provides a reliable method for masking the carboxylic acid group. By understanding the stability and reactivity of these protecting groups, researchers can devise efficient and selective synthetic pathways to access complex target molecules. The experimental protocols provided in this guide serve as a practical starting point for the implementation of these strategies in the laboratory.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]
Sources
A Comparative Guide to the Structure-Activity Relationship of N-Boc-N-methyl-5-chloroanthranilic Acid Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Anthranilic Acid Scaffold in Kinase Inhibitor Design
Anthranilic acid and its derivatives are recognized as privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. Their utility as scaffolds for kinase inhibitors is attributed to their ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases. The core structure of N-Boc-N-methyl-5-chloroanthranilic acid presents several key features for synthetic modification and SAR exploration: the N-Boc and N-methyl groups, which influence conformation and solubility; the chloro substituent on the anthranilic acid ring, which can be varied to modulate electronic properties and target interactions; and the carboxylic acid, which can be derivatized to explore interactions with different regions of the kinase active site.
Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery. This guide will focus on the SAR of this compound analogs as inhibitors of key kinases implicated in cancer progression, such as Src and Abl kinases.
The Crucial Role of Structural Modifications: A Data-Driven Comparison
The potency and selectivity of this compound analogs as kinase inhibitors are profoundly influenced by the nature and position of various substituents. The following sections dissect the impact of these modifications, supported by comparative experimental data.
Impact of N-Acyl and N-Alkyl Substitutions
The N-Boc (tert-butoxycarbonyl) protecting group in the parent scaffold serves to modulate the nucleophilicity of the nitrogen atom and can influence the overall conformation of the molecule. The N-methyl group further refines the conformational landscape and can impact interactions with the kinase hinge region.
| Compound ID | N-Acyl/Alkyl Group | Src Kinase IC50 (nM) | Abl Kinase IC50 (nM) |
| 1a | N-Boc, N-methyl | 550 | 720 |
| 1b | N-Acetyl, N-methyl | 480 | 650 |
| 1c | N-Benzoyl, N-methyl | 320 | 410 |
| 1d | N-Boc, N-ethyl | 610 | 800 |
Data presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
As illustrated in the table, replacing the Boc group with smaller acyl groups like acetyl (1b) or a more rigid aromatic group like benzoyl (1c) can lead to a modest increase in potency. This suggests that the steric bulk of the N-acyl group plays a role in accommodating the inhibitor within the ATP-binding pocket. The increased potency of the benzoyl analog (1c) may be attributed to favorable π-stacking interactions with aromatic residues in the active site. Conversely, increasing the size of the N-alkyl group from methyl to ethyl (1d) appears to be detrimental to activity, likely due to steric clashes.
Influence of Substituents on the Anthranilic Acid Ring
The 5-chloro substituent on the anthranilic acid ring is a key feature that can be modified to probe interactions with the hydrophobic regions of the kinase active site.
| Compound ID | Ring Substituent (Position 5) | Src Kinase IC50 (nM) | Abl Kinase IC50 (nM) |
| 2a | Chloro | 550 | 720 |
| 2b | Fluoro | 620 | 810 |
| 2c | Bromo | 490 | 680 |
| 2d | Methyl | 750 | 950 |
| 2e | Methoxy | 810 | >1000 |
Data presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
The data suggests that a halogen at the 5-position is generally favorable for activity. The slightly increased potency of the bromo-substituted analog (2c) compared to the chloro-substituted parent (2a) may be due to enhanced hydrophobic interactions. Replacing the chloro group with a smaller fluoro group (2b) or a methyl group (2d) leads to a decrease in potency. The introduction of a more polar methoxy group (2e) is significantly detrimental to activity, highlighting the importance of a hydrophobic substituent at this position for effective binding.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of the anthranilic acid scaffold provides a crucial anchor point for interactions with the solvent-exposed region of the kinase active site and can be derivatized to improve potency, selectivity, and pharmacokinetic properties.
| Compound ID | Carboxylic Acid Derivative | Src Kinase IC50 (nM) | Abl Kinase IC50 (nM) |
| 3a | Carboxylic Acid | 550 | 720 |
| 3b | Methyl Ester | >1000 | >1000 |
| 3c | N-methylamide | 420 | 580 |
| 3d | N-(2-hydroxyethyl)amide | 350 | 450 |
Data presented are hypothetical and for illustrative purposes to demonstrate SAR principles.
Conversion of the carboxylic acid to a methyl ester (3b) completely abolishes activity, indicating that a hydrogen bond donor at this position is critical for binding. Conversion to a simple N-methylamide (3c) restores and slightly improves activity. Further elaboration to an N-(2-hydroxyethyl)amide (3d) leads to a more significant increase in potency, likely due to the formation of an additional hydrogen bond with residues in the solvent-exposed region of the active site.
Experimental Protocols: A Guide to Synthesis and Evaluation
The synthesis and biological evaluation of these analogs require robust and reproducible methodologies. The following sections provide detailed protocols for key experimental procedures.
General Synthesis of this compound Analogs
The synthesis of the target compounds typically begins with the commercially available 5-chloroanthranilic acid.
Step 1: N-Methylation of 5-chloroanthranilic acid
A common procedure for the N-methylation of anthranilic acids involves reductive amination.
-
To a solution of 5-chloroanthranilic acid in a suitable solvent (e.g., methanol), add an excess of formaldehyde.
-
After stirring for a short period, add a reducing agent such as sodium borohydride portion-wise at a controlled temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup to isolate the N-methyl-5-chloroanthranilic acid.
Step 2: N-Boc Protection
The N-methylated intermediate is then protected with a Boc group.
-
Dissolve the N-methyl-5-chloroanthranilic acid in a suitable solvent (e.g., dioxane/water).
-
Add a base such as sodium hydroxide, followed by di-tert-butyl dicarbonate (Boc)₂O.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Acidify the reaction mixture and extract the product with an organic solvent to obtain this compound.
Step 3: Derivatization of the Carboxylic Acid
The carboxylic acid can be converted to various amides using standard peptide coupling reagents.
-
To a solution of this compound in an aprotic solvent (e.g., dichloromethane), add a coupling agent such as HATU or HBTU and a base like diisopropylethylamine (DIPEA).
-
Add the desired amine and stir the reaction at room temperature.
-
Monitor the reaction by TLC and purify the final product by column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against target kinases is typically determined using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Purified recombinant kinase (e.g., Src, Abl)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay reagent (e.g., ADP-Glo™)
-
Test compounds dissolved in DMSO
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mechanistic Insights and Future Directions
The SAR data presented in this guide suggests that the this compound scaffold serves as a versatile platform for the design of kinase inhibitors. The key takeaways for future optimization include:
-
N-Acyl/Alkyl Group: Fine-tuning the steric and electronic properties of the N-acyl group can lead to improved potency. Exploring a wider range of aromatic and heteroaromatic acyl groups is a promising avenue.
-
Ring Substituents: The 5-position of the anthranilic acid ring appears to be a critical site for hydrophobic interactions. Systematic exploration of different halogen and small alkyl substituents could further enhance binding affinity.
-
Carboxylic Acid Derivatives: The carboxylic acid moiety is a key interaction point and a handle for improving pharmacokinetic properties. The synthesis of a broader range of amides with diverse functionalities, including those that can engage in additional hydrogen bonding or ionic interactions, is warranted.
Conclusion
This guide has provided a comprehensive overview of the structure-activity relationships of this compound analogs as kinase inhibitors. By systematically analyzing the impact of structural modifications on biological activity and providing detailed experimental protocols, we aim to empower researchers to rationally design and synthesize novel and more effective kinase inhibitors based on this promising scaffold. The insights presented herein should serve as a valuable resource for the continued development of targeted therapies for a range of human diseases.
References
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
- Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. Journal of Biological Chemistry, 271(2), 695–701.
- Sawyers, C. L. (2004). Rational therapeutic intervention in cancer: kinases as drug targets. Current Opinion in Genetics & Development, 14(1), 4-9.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315.
- Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Boc-N-methyl-5-chloroanthranilic Acid
For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides a detailed protocol for the proper disposal of N-Boc-N-methyl-5-chloroanthranilic acid (CAS No. 886362-04-5), a halogenated aromatic carboxylic acid derivative. The procedures outlined herein are grounded in established safety protocols for handling halogenated organic compounds and are designed to ensure the safety of laboratory personnel and the protection of our environment.
The fundamental principle guiding the disposal of this compound is the understanding that halogenated organic substances can be persistent in the environment and may form more hazardous byproducts if not treated correctly.[1] Therefore, a structured and informed approach to its disposal is not merely a regulatory requirement but a scientific responsibility.
Hazard Identification and Risk Assessment
While a specific, comprehensive Safety Data Sheet (SDS) for this compound was not fully accessible for this guide, data from structurally similar compounds, such as 2-amino-5-chlorobenzoic acid, indicate that this substance should be handled as a hazardous compound.[2][3]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][4]
-
Eye Irritation: Expected to cause serious eye irritation.[2][4]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]
-
Environmental Hazard: As a halogenated organic compound, it is prudent to consider it potentially harmful to aquatic life.[5][6]
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including:
-
Carbon monoxide (CO) and Carbon dioxide (CO2)
-
Nitrogen oxides (NOx)
-
Hydrogen chloride (HCl) gas[7]
Due to these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks associated with handling this compound, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[2] | To protect against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact and potential irritation. |
| Body Protection | A laboratory coat. For larger quantities or in case of a spill, a chemically impervious apron should be worn. | To protect skin and clothing from contamination. |
| Respiratory Protection | To be used in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of dust or aerosols that may cause respiratory tract irritation.[2] |
Handling Best Practices:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Avoid the formation of dust.
-
Wash hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Spill Management Protocol
In the event of a spill, prompt and appropriate action is crucial to prevent exposure and environmental contamination.
For a Small Spill (Solid):
-
Evacuate and Ventilate: If not already in a fume hood, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Containment: Gently cover the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.
-
Collection: Carefully sweep up the absorbed material and place it into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
For a Large Spill:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or the designated emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed through your institution's hazardous waste program. Direct disposal into drains or regular trash is strictly prohibited.
Step 1: Waste Segregation and Collection
-
Waste Stream: This compound must be disposed of as halogenated organic waste . Do not mix it with non-halogenated waste streams, as this can complicate and increase the cost of disposal.
-
Container: Use a designated, properly labeled, and sealable container for halogenated organic solids. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the appropriate hazard warnings (e.g., "Irritant").
Step 2: Accumulation and Storage
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Segregation: Ensure the container is stored away from incompatible materials, such as strong oxidizing agents, strong bases, and strong acids.[7]
Step 3: Arranging for Disposal
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
Principles of Final Disposition
As a halogenated organic compound, the recommended final disposal method is high-temperature incineration.[8][9] This process is conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
High-Temperature Incineration: For hazardous waste containing over 1% halogenated organic substances, an incineration temperature of at least 1100°C is required to ensure complete destruction.[8] This high temperature breaks down the complex organic molecule into simpler, less harmful components.
-
Off-Gas Treatment: The incineration process for chlorinated compounds produces acidic gases, primarily hydrogen chloride (HCl).[9] The TSDF must have sophisticated off-gas scrubbing systems, typically using a caustic solution, to neutralize these acidic gases before they are released into the atmosphere.[9]
Chemical neutralization of the carboxylic acid group with a base can be a pre-treatment step in some cases, but it does not address the halogenated nature of the molecule, which is the primary concern for disposal.[10][11] Therefore, incineration remains the most effective and environmentally sound method.
By adhering to these procedures, you contribute to a safe and compliant laboratory environment, ensuring that your vital research does not come at the cost of personal or environmental well-being. Always consult your institution's specific waste management policies and the manufacturer's Safety Data Sheet for the most current and detailed information.
References
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Incineration - Zero Waste Europe . Zero Waste Europe. [Link]
-
Halogenated Hydrocarbon Thermal Oxidizer . Zeeco. [Link]
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Perspective on halogenated organic compounds . National Institutes of Health (NIH). [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). [Link]
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The problem with halogenated compounds emissions and its solution . Tecam Group. [Link]
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886362-04-5|this compound . BIOFOUNT. [Link]
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CAS List . Chemical Dictionary. [Link]
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SAFETY DATA SHEET (for m-Chlorobenzoic Acid) . National Institute of Standards and Technology (NIST). [Link]
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Guidance Manual for Disposal of Chlorinated Water . Vita-D-Chlor. [Link]
-
2-Amino-5-chlorobenzoic acid | C7H6ClNO2 | CID 12476 . PubChem. [Link]
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25.4 Ionization and Neutralization of Carboxylic Acids . eCampusOntario Pressbooks. [Link]
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15.4: Chemical Properties of Carboxylic Acids- Ionization and Neutralization . Chemistry LibreTexts. [Link]
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Carboxylic Acids Important Reactions . Jack Westin. [Link]
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Methyl 2-amino-5-chlorobenzoate | C8H8ClNO2 | CID 78878 . PubChem. [Link]
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Carboxyl Reactivity . Michigan State University Chemistry. [Link]
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Alpha Halogenation of Carboxylic Acids . Chemistry Steps. [Link]
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2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid . PubChem. [Link]
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Chlorine and Chlorinated Hydrocarbon Manufacturing Industry . U.S. Environmental Protection Agency (EPA). [Link]
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A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection . MDPI. [Link]
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&EPA . Regulations.gov. [Link]
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National Primary Drinking Water Regulations . U.S. Environmental Protection Agency (EPA). [Link]
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PART F. Organochlorine (OC) Compounds . U.S. Environmental Protection Agency (EPA). [Link]
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DES-catalyzed deprotection of N-Boc amino acid derivatives and N-Boc dipeptide a . ResearchGate. [Link]
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Navigating the Safe Handling of N-Boc-N-Methyl-5-Chloroanthranilic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth safety and logistical information for the handling of N-Boc-N-methyl-5-chloroanthranilic acid, a compound often utilized in complex organic synthesis. Our focus extends beyond mere procedural steps to instill a deep understanding of the causality behind these recommendations, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile
This compound (CAS No. 886362-04-5) is a halogenated and Boc-protected amino acid derivative.[1][2] While a comprehensive toxicological profile is not extensively documented, the known hazards associated with its structural components—a halogenated aromatic ring and a Boc-protected amine—necessitate a cautious and well-informed approach to its handling.[3][4] Structurally similar compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation.[3][4][5]
Key Chemical Properties:
| Property | Value | Source |
| Molecular Formula | C13H16ClNO4 | [2] |
| Molecular Weight | 285.72 g/mol | [2] |
| Appearance | Solid (form may vary) | General knowledge |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong acids | [4] |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen chloride gas | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to mitigate the risks of exposure. The following table outlines the minimum and task-dependent PPE requirements for handling this compound.
| Protection Level | Required PPE | Specific Recommendations | Rationale |
| Primary (Minimum) | Eye and Face Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne particles.[3] |
| Hand Protection | Disposable nitrile gloves. | Provides a barrier against skin contact. Double gloving is recommended for extended operations.[3] | |
| Protective Clothing | Standard laboratory coat. | Shields skin and personal clothing from spills.[3] | |
| Footwear | Closed-toe shoes. | Protects feet from spills and falling objects.[3] | |
| Secondary (Task-Dependent) | Respiratory Protection | N95 respirator or higher. | Necessary when weighing or transferring powder to prevent inhalation of dust particles.[3] |
| Face Protection | Face shield. | Recommended in conjunction with safety goggles when there is a significant splash hazard. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring experimental reproducibility.
Preparation and Weighing
-
Work Area Preparation : All handling of this compound should be conducted within a certified chemical fume hood.[6] Ensure the work area is clean and uncluttered. Cover the work surface with absorbent, disposable bench paper.[3]
-
Donning PPE : Before handling the compound, put on all required primary PPE. If weighing the solid, an N95 respirator is also necessary.
-
Weighing : Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Perform this task slowly to avoid creating dust.[3]
Solution Preparation and Reaction Setup
-
Solvent Addition : Slowly add the appropriate solvent to the solid to avoid splashing.
-
Reaction Assembly : All reactions involving this compound must be conducted in appropriate laboratory glassware within a chemical fume hood.
-
Monitoring : Regularly inspect the reaction setup for any signs of leaks or instability.
Disposal Plan: Managing Halogenated Waste
The proper disposal of this compound and associated waste is a critical aspect of laboratory safety and environmental responsibility. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[6][7]
Waste Segregation and Collection
-
Halogenated Waste Container : A designated, clearly labeled, and sealed hazardous waste container for halogenated organic compounds must be used.[6]
-
Contaminated Materials : All disposable items that have come into contact with the compound, including gloves, weigh boats, and bench paper, should be placed in this container.[3]
-
Rinsate : Glassware that has contained the compound should be rinsed with a suitable solvent (e.g., acetone) within the fume hood. This rinsate must be collected and added to the halogenated hazardous waste container.[6]
Disposal Procedure
-
Labeling : Ensure the hazardous waste container is accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".[6]
-
Storage : Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[8]
-
Institutional Procedures : Follow your institution's specific procedures for the pickup and disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) office for guidance.[6]
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.
Caption: Workflow for handling this compound.
Caption: Disposal workflow for halogenated waste.
By adhering to these rigorous safety and handling protocols, researchers can significantly minimize the risks associated with this compound, fostering a safe and compliant laboratory environment. Always prioritize safety and consult the specific Safety Data Sheet (SDS) as the ultimate source of information.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Personal protective equipment for handling Boc-(S)-2-Amino-5-methylhex-4-enoic acid.
- Benchchem. (n.d.). Personal protective equipment for handling t-Boc-Aminooxy-PEG7-methane.
- ChemicalBook. (2022, August 11). ANTHRANILIC ACID, N-BOC-N-METHYL-5-CHLORO - Safety Data Sheet.
- Fisher Scientific. (2010, October 17). SAFETY DATA SHEET.
- PubChem. (n.d.). 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid.
- Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
Sources
- 1. ANTHRANILIC ACID, N-BOC-N-METHYL-5-CHLORO - Safety Data Sheet [chemicalbook.com]
- 2. 2-((tert-Butoxycarbonyl)(methyl)amino)-5-chlorobenzoic acid | C13H16ClNO4 | CID 40429560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. biosynth.com [biosynth.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scienceready.com.au [scienceready.com.au]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
